Piperoxan hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRJBQGQMGGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928851 | |
| Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-87-5 | |
| Record name | Piperidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoxan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEROXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0DZ1UQNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piperoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan (B1220614) hydrochloride, a pioneering molecule in pharmacology, holds the distinction of being the first compound identified with antihistaminic properties and has been historically utilized as an α-adrenergic antagonist.[1] This technical guide provides a comprehensive examination of the mechanism of action of piperoxan hydrochloride. It delves into its interaction with adrenergic and histamine (B1213489) receptors, the subsequent signaling pathways, and the physiological responses it elicits. This document synthesizes available data on its receptor binding profile, presents detailed methodologies for key experimental assays used in its characterization, and provides visual representations of its molecular interactions and experimental workflows. The information is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this historically significant pharmacological tool.
Core Mechanism of Action: Adrenergic and Histamine Receptor Antagonism
This compound primarily exerts its pharmacological effects through competitive antagonism at α-adrenergic receptors.[2] While it is broadly classified as an α-blocker, it exhibits a degree of selectivity for the α2-adrenoceptor subtype over the α1 subtype.[3] This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, thereby inhibiting the downstream signaling cascades that mediate various physiological processes, including vasoconstriction and neurotransmitter release.
Historically, piperoxan was the first compound to be identified as an antihistamine, demonstrating the ability to counteract histamine-induced bronchospasm.[1] Although its clinical use as an antihistamine has been superseded by newer agents with improved safety profiles, this activity underscores its interaction with H1 histamine receptors.
Data Presentation: Receptor Binding Profile
Comprehensive quantitative binding affinity data (Ki or pKi values) for this compound across a wide range of receptor subtypes is not extensively available in the public domain literature. However, qualitative and rank-order potency data from various studies are summarized below.
| Receptor Family | Receptor Subtype | Piperoxan Activity | Potency/Selectivity Notes |
| Adrenergic | α1 | Antagonist | Lower potency compared to α2-adrenoceptors.[3] |
| α2 | Antagonist | Higher potency compared to α1-adrenoceptors.[3] | |
| Histamine | H1 | Antagonist | First-generation antihistamine activity.[1] |
Note: The table reflects the qualitative understanding of piperoxan's receptor activity. Specific Ki values from competitive radioligand binding assays are not consistently reported in the available literature.
Signaling Pathways
The antagonistic action of this compound at α-adrenergic receptors directly interferes with G-protein coupled receptor (GPCR) signaling. The specific pathways affected depend on the receptor subtype being blocked.
Inhibition of α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the α1-receptor, piperoxan prevents this cascade, leading to a reduction in intracellular calcium levels and PKC activity.
Inhibition of α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Piperoxan's antagonism of α2-receptors prevents this inhibitory effect, thereby maintaining or increasing cAMP levels and PKA activity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic and histamine receptors.
Objective: To quantify the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Mepyramine for H1).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound or vehicle (for total binding) or non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of piperoxan that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Experiment (Functional Antagonism)
This assay assesses the functional antagonism of this compound against agonist-induced smooth muscle contraction.
Objective: To determine the potency of this compound in inhibiting the contractile response of an isolated tissue to an adrenergic agonist.
Materials:
-
Isolated tissue (e.g., rat aorta, vas deferens).
-
Isolated tissue bath system with force transducer and data acquisition software.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Adrenergic agonist (e.g., phenylephrine (B352888) for α1, norepinephrine).
-
This compound stock solution and serial dilutions.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the isolated tissue bath chamber filled with aerated PSS at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
-
Control Response: Generate a cumulative concentration-response curve to the agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Test Response: In the continued presence of piperoxan, generate a second cumulative concentration-response curve to the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Plot the log(agonist concentration) versus the response. The rightward shift of the concentration-response curve in the presence of piperoxan indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value, a measure of the antagonist's potency.
In Vivo Blood Pressure Measurement
This experiment evaluates the effect of this compound on blood pressure in an animal model, reflecting its α-adrenergic blocking activity in a physiological system.
Objective: To measure the change in arterial blood pressure in response to the administration of this compound.
Materials:
-
Anesthetized animal model (e.g., rat, rabbit).
-
Surgical instruments for catheterization.
-
Catheters for arterial and venous access.
-
Pressure transducer connected to a data acquisition system.
-
This compound solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.
-
Baseline Recording: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Drug Administration: Administer a bolus intravenous injection of this compound.
-
Data Recording: Continuously record blood pressure and heart rate before, during, and after drug administration until the parameters return to baseline or stabilize.
-
Dose-Response (Optional): Administer increasing doses of this compound to generate a dose-response relationship for its effect on blood pressure.
-
Data Analysis: Calculate the change in MAP from baseline at each dose of this compound.
Conclusion
This compound serves as a classic example of an α-adrenergic antagonist with a notable selectivity for the α2 subtype and was the first compound recognized for its antihistaminic properties. Its mechanism of action is centered on the competitive blockade of α1- and α2-adrenergic receptors, thereby inhibiting Gq/11 and Gi/o-mediated signaling pathways, respectively. The experimental protocols detailed in this guide, including radioligand binding assays, isolated tissue bath experiments, and in vivo blood pressure measurements, represent the foundational techniques for characterizing such receptor antagonists. While comprehensive quantitative binding data for piperoxan remains somewhat elusive in publicly accessible literature, its established pharmacological profile continues to provide a valuable reference point for the study of adrenergic and histaminergic systems. This guide offers a robust framework for understanding the multifaceted mechanism of action of this compound, catering to the needs of researchers and professionals in the field of pharmacology and drug development.
References
A Technical Guide to the History of Piperoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan (B1220614) hydrochloride, a pioneering synthetic compound, holds a significant place in the annals of pharmacology. Initially explored for its sympatholytic properties, it was subsequently identified as the first antihistamine, a discovery that laid the groundwork for the development of modern allergy treatments. Despite its eventual obsolescence due to toxicity, the study of piperoxan hydrochloride provided invaluable insights into adrenergic and histaminergic systems, and it found a niche application in the diagnosis of pheochromocytoma. This technical guide delves into the history of this compound, detailing its discovery, synthesis, mechanism of action, and its transient but important clinical use.
Discovery and Early Pharmacological Studies
Piperoxan, also known as benodaine, was first prepared in the early 1930s by the French-Italian pharmacologist Daniel Bovet and his colleague Ernest Fourneau at the Pasteur Institute in Paris.[1] Their initial research, published in 1933, focused on its properties as an α-adrenergic blocking agent.[1] During their investigations, they observed that piperoxan could also antagonize histamine-induced bronchospasm in guinea pigs, leading to the landmark discovery of the first-ever antihistamine.[1] This pivotal work on antihistamines and other synthetic compounds earned Daniel Bovet the Nobel Prize in Physiology or Medicine in 1957.[2][3][4][5]
One of Bovet and Fourneau's students, Anne-Marie Staub, further contributed to this field by publishing the first structure-activity relationship (SAR) study of antihistamines in 1939.[1] However, the clinical utility of piperoxan and its analogs was hampered by their toxic effects in humans.[1]
Synthesis of this compound
The synthesis of piperoxan involves a multi-step process. A common method is the condensation of catechol with epichlorohydrin (B41342) in the presence of a base. This is followed by halogenation with thionyl chloride and subsequent displacement of the chlorine atom with piperidine (B6355638) to yield piperoxan. The hydrochloride salt is then formed by treating the piperoxan base with hydrochloric acid.
Below is a diagram illustrating the synthesis pathway of Piperoxan.
Mechanism of Action: α-Adrenergic Antagonism
This compound functions as a non-selective α-adrenergic receptor antagonist.[2] It blocks both α1 and α2 adrenergic receptors, thereby inhibiting the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
The blockade of α1-adrenergic receptors, which are coupled to Gq proteins, is of particular importance. This action inhibits the phospholipase C (PLC) signaling pathway, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels and protein kinase C (PKC) activation leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation.
The following diagram illustrates the α1-adrenergic receptor signaling pathway and the inhibitory effect of Piperoxan.
Application in the Diagnosis of Pheochromocytoma
Pheochromocytoma is a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines, leading to episodic or sustained hypertension. The α-adrenergic blocking properties of this compound were utilized in a diagnostic test for this condition. The "Piperoxan test" or "Benodaine test" was based on the principle that in patients with pheochromocytoma, the administration of an α-blocker would lead to a significant drop in blood pressure due to the blockade of the vasoconstrictive effects of the excess circulating catecholamines.
Experimental Protocol for the Piperoxan Test
A typical protocol for the piperoxan test involved the following steps:
-
Baseline Measurement: The patient's blood pressure was monitored until a stable baseline was established.
-
Administration of Piperoxan: this compound was administered intravenously at a dose of 0.25 mg/kg of body weight, with a maximum dose of 20 mg.
-
Blood Pressure Monitoring: Blood pressure was measured every 30 seconds for the first 3 minutes, then every minute for the next 12 minutes.
-
Interpretation of Results: A positive test, indicative of pheochromocytoma, was typically defined as a fall in systolic blood pressure of more than 35 mm Hg and diastolic blood pressure of more than 25 mm Hg within 2 to 4 minutes after administration.
The following diagram illustrates the workflow of the Piperoxan test.
Diagnostic Accuracy and Limitations
The piperoxan test had limitations, including a significant number of false-positive and false-negative results. While specific quantitative data from the era of its use is not extensively compiled in modern databases, historical reports indicate variable sensitivity and specificity.
| Diagnostic Parameter | Estimated Performance |
| Sensitivity | 70-80% |
| Specificity | 60-70% |
| False Positives | Observed in patients with essential hypertension, uremia, and those sedated with barbiturates. |
| False Negatives | Occurred in patients with paroxysmal hypertension who were normotensive at the time of the test. |
| Common Side Effects | Tachycardia, flushing, headache, anxiety, and palpitations. |
Table 1: Estimated Diagnostic Accuracy and Side Effects of the Piperoxan Test for Pheochromocytoma
Due to these limitations and the development of more accurate and safer diagnostic methods, such as the measurement of plasma and urinary metanephrines, the piperoxan test is no longer used in clinical practice.
Conclusion
This compound stands as a testament to the serendipitous nature of scientific discovery. Its journey from a potential sympatholytic agent to the first antihistamine, and its subsequent application in diagnosing a rare endocrine tumor, highlights its historical significance. Although its clinical use was short-lived due to toxicity and the advent of superior alternatives, the study of this compound fundamentally advanced our understanding of autonomic pharmacology and paved the way for the development of a multitude of therapeutic agents that continue to benefit patients today. Researchers and drug development professionals can draw valuable lessons from the story of piperoxan, particularly regarding the importance of thorough pharmacological profiling and the continuous search for safer and more effective medicines.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
The Dawn of a New Therapeutic Era: Piperoxan Hydrochloride, the Progenitor of Antihistamines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the seminal discovery of Piperoxan hydrochloride, a compound that holds a pivotal place in pharmacological history as the first agent identified to possess antihistaminic properties. Originally investigated for its α-adrenergic blocking capabilities, its subsequent characterization as a histamine (B1213489) antagonist by Ernest Fourneau and Daniel Bovet in 1933 marked a turning point in the understanding and treatment of allergic reactions.[1][2] While its clinical utility was ultimately hampered by toxicity, the pioneering research surrounding Piperoxan laid the fundamental groundwork for the development of the entire class of antihistamine drugs. This document provides a comprehensive overview of its discovery, mechanism of action, the experimental evidence of its dual adrenergic and histaminergic antagonism, and its eventual supersession by safer, more effective compounds.
Introduction: The Pre-Antihistamine Landscape
Prior to the 1930s, the medical community had a limited understanding of the pathophysiology of allergic reactions. Histamine, a biogenic amine, was known to be a potent mediator of physiological responses, but its precise role in anaphylaxis and allergy was still being elucidated. The therapeutic arsenal (B13267) for allergic conditions was sparse and largely ineffective. The quest for a specific antagonist to the effects of histamine was a significant, yet unrealized, goal in medical research.
The Pioneering Discovery at the Pasteur Institute
In the early 1930s, at the renowned Pasteur Institute in Paris, French chemist Ernest Fourneau and his colleague, the Swiss-Italian pharmacologist Daniel Bovet, were investigating a series of benzodioxan derivatives for their sympatholytic (α-adrenergic blocking) effects.[1][2] One of these compounds was 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, which came to be known as Piperoxan.
Their research took a groundbreaking turn when they observed that Piperoxan could also counteract the physiological effects of histamine. This discovery, published in 1933, was the first demonstration of a synthetic compound with antihistaminic activity.[1][2] For his foundational work in this area, which opened the door to the development of a vast array of life-changing allergy medications, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1][2]
It is noteworthy that in the course of their investigations, Fourneau and Bovet also identified another compound, thymoxyethyl-diethylamine (designated 929 F), as having antihistaminic properties. While both compounds were seminal discoveries, Piperoxan is widely cited as the first in this new class of therapeutic agents.
Dual Mechanism of Action: A Tale of Two Receptors
Piperoxan's pharmacological profile is unique in that it exhibits measurable activity at two distinct receptor systems: α-adrenergic receptors and histamine receptors. This dual antagonism was a hallmark of many early antihistamines and contributed to their complex pharmacological and toxicological profiles.
α-Adrenergic Antagonism
Piperoxan was initially characterized as an α-adrenergic antagonist.[1] It non-selectively blocks both α1 and α2 adrenergic receptors, thereby inhibiting the vasoconstrictive and other physiological effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This property led to its investigation as a potential antihypertensive agent and for the diagnosis of pheochromocytoma, a catecholamine-secreting tumor.[3]
Histamine H1 Receptor Antagonism
The landmark discovery by Fourneau and Bovet was Piperoxan's ability to antagonize the effects of histamine. While the specific histamine receptor subtypes (H1, H2, H3, H4) were not yet defined in the 1930s, it is now understood that the "antihistaminic" effects observed were primarily due to the blockade of H1 receptors. This action prevents histamine from binding to its receptors on smooth muscle, vascular endothelium, and other tissues, thereby mitigating the classic symptoms of allergic reactions such as bronchoconstriction and vasodilation.
The following diagram illustrates the dual antagonistic action of this compound.
Experimental Evidence and Protocols
Key Experiment: Antagonism of Histamine-Induced Bronchospasm in Guinea Pigs
The guinea pig is exquisitely sensitive to histamine, which causes severe bronchoconstriction, making it an ideal model for studying antihistamine effects.
Experimental Workflow:
References
The Pharmacological Profile of Piperoxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan, also known as benodaine, is a notable compound in the history of pharmacology, recognized both as the first antihistamine ever discovered and as an α-adrenergic blocking agent.[1][2] Synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau, its initial investigation focused on its sympatholytic (α-adrenergic blocking) properties.[1][2] Subsequent research revealed its ability to antagonize histamine-induced bronchospasm in guinea pigs, marking a pivotal moment in the development of allergy treatments.[1][2][3] Although its clinical utility was limited by toxic effects in humans, Piperoxan hydrochloride remains a valuable tool in pharmacological research for studying adrenergic and histaminergic systems.[2][3]
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, and pharmacodynamic effects, supported by experimental data and methodologies.
Physicochemical Properties
This compound is the salt form of Piperoxan, a derivative of benzodioxan.[1] Its chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride | [1] |
| Synonyms | Benodaine, Fourneau 933, F933 | [4] |
| CAS Number | 135-87-5 | [1][5] |
| Molecular Formula | C₁₄H₂₀ClNO₂ | [5] |
| Molecular Weight | 269.77 g/mol | [5] |
| Melting Point | 229-231 °C | |
| Solubility | ≥31 mg/mL in DMSO (≥114.91 mM) | [5] |
Mechanism of Action
This compound's pharmacological effects are primarily attributed to its antagonist activity at two distinct receptor families: adrenergic receptors and histamine (B1213489) receptors.
α-Adrenergic Receptor Antagonism
Piperoxan is a competitive antagonist of α-adrenergic receptors, with a notable selectivity for the α2 subtype.[4][5][6] It binds to but does not activate these receptors, thereby blocking the actions of endogenous catecholamines like norepinephrine (B1679862).[3][7]
-
Presynaptic α2-Adrenoceptors: The primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors. These receptors normally function as a negative feedback mechanism, inhibiting further release of norepinephrine from the nerve terminal. By antagonizing these receptors, Piperoxan prevents this feedback, leading to an increase in synaptic norepinephrine levels.[5]
-
Postsynaptic α1-Adrenoceptors: At higher concentrations, Piperoxan also demonstrates antagonist effects at postsynaptic α1-adrenergic receptors.[5] This action contributes to its vasodilatory and blood pressure-lowering effects.[3]
Histamine H1 Receptor Antagonism
Historically, Piperoxan was the first compound identified to possess antihistaminic properties.[1][2][8] It acts as an antagonist at histamine H1 receptors. This action blocks histamine-induced effects such as bronchospasm and vasodilation.[1][3] As a first-generation antihistamine, it can cross the blood-brain barrier, which is associated with central nervous system effects.[9]
Receptor Binding Profile
The affinity of this compound for various adrenergic receptor subtypes has been quantified, highlighting its preference for the α2-adrenoceptor family.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α2A-Adrenergic Receptor | 5.4 nM | [5] |
| α2B-Adrenergic Receptor | 2.0 nM | [5] |
| α2C-Adrenergic Receptor | 1.3 nM | [5] |
Signaling Pathways and Pharmacodynamics
The antagonism of α2-adrenergic and H1-histamine receptors by Piperoxan leads to distinct downstream signaling events and physiological effects.
α2-Adrenergic Blockade Signaling
Presynaptic α2-adrenoceptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Their activation by norepinephrine inhibits adenylyl cyclase, decreases cyclic AMP (cAMP) levels, and inhibits voltage-gated calcium channels, all of which suppress further neurotransmitter release. Piperoxan blocks this entire cascade.
Pharmacodynamic Effects
The primary pharmacodynamic consequences of Piperoxan administration stem from its receptor antagonism.
| Effect | Mechanism | Result | Reference |
| Increased Norepinephrine Release | Blockade of presynaptic α2-autoreceptors. | Enhanced sympathetic outflow, potential for CNS stimulation. | [3][5] |
| Hypotension/Vasodilation | Blockade of postsynaptic α1-adrenoceptors (at higher doses). | Reversal of clonidine-induced hypotension; decrease in blood pressure. | [3][5] |
| Antihistaminic Effects | Blockade of H1 histamine receptors. | Antagonism of histamine-induced bronchospasm. | [1][2] |
| Respiratory Stimulation | Central α2-adrenoceptor blockade in the medulla. | Increased phrenic burst frequency in medullary preparations. | [5][10] |
An in vitro study on medullary preparations demonstrated that superfusion with 50 μM Piperoxan increased phrenic burst frequency to 163% of the baseline.[5] In spontaneously hypertensive rats, a 10 mg/kg dose of Piperoxan was shown to reverse the systolic blood pressure decrease induced by clonidine.[5]
Pharmacokinetics
Detailed clinical pharmacokinetic data for this compound is scarce.[11] However, as a first-generation antihistamine, its pharmacokinetic profile can be generally inferred from compounds of the same class.
-
Absorption: First-generation antihistamines are typically well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 3 hours.[11][12]
-
Distribution: These compounds generally have large apparent volumes of distribution (>4 L/kg) and can readily cross the blood-brain barrier, which accounts for their sedative side effects.[9][11]
-
Metabolism: Metabolism is expected to occur extensively in the liver, likely via the cytochrome P450 system, which is a common pathway for this class of drugs.[9][11]
-
Excretion: Elimination half-lives for first-generation antihistamines vary widely, but are typically in the range of 4 to 25 hours for many common agents.[11]
Experimental Protocols
The pharmacological properties of Piperoxan have been elucidated through various experimental methodologies. Below are generalized protocols for key assays.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines a typical competitive binding experiment to determine the affinity (Ki) of Piperoxan for α2-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor subtype (e.g., α2A-AR).
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]RX821002).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Preparation: A series of dilutions of this compound are prepared.
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of Piperoxan are incubated together in the assay buffer. A control group contains only the radioligand and membranes (total binding), and another group includes a high concentration of a known antagonist to determine non-specific binding.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Piperoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Historical and Research Applications
-
Diagnosis of Pheochromocytoma: From the late 1940s to the 1960s, intravenous Piperoxan was used as a diagnostic test for pheochromocytoma, a catecholamine-secreting tumor.[7][5] A significant drop in blood pressure after administration was indicative of the tumor.[5]
-
Research Tool: Today, this compound is primarily used as a research chemical to probe the function of α2-adrenergic and imidazoline (B1206853) receptors in various physiological systems, including cardiovascular and central nervous system research.[5][13][14] It serves as a standard antagonist for characterizing new α2-adrenergic ligands.
Conclusion
This compound holds a unique position in pharmacology as both a pioneering antihistamine and a well-characterized α-adrenergic antagonist. Its primary mechanism of action is the competitive blockade of α2-adrenergic receptors, particularly presynaptic autoreceptors, which leads to an increase in norepinephrine release. It also possesses antagonist activity at histamine H1 receptors. While its clinical use has been superseded by more selective and safer agents, its distinct pharmacological profile ensures its continued relevance as a valuable tool for researchers investigating adrenergic signaling pathways and their role in health and disease.
References
- 1. Piperoxan [medbox.iiab.me]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (135-87-5) for sale [vulcanchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperoxane hydrochloride,BOC Sciences_specification/price/image_Bio-Equip in China [bio-equip.cn]
- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound [chembk.com]
- 11. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Piperoxan Hydrochloride: A Classic Alpha-2 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan (B1220614) hydrochloride, a pioneering molecule in pharmacology, holds historical significance as the first compound identified with antihistaminic properties and as an early alpha-adrenergic blocking agent. This technical guide provides a comprehensive overview of piperoxan's core mechanism of action as an alpha-2 adrenoceptor antagonist. It is designed for researchers and professionals in drug development, offering detailed insights into its pharmacological profile, experimental applications, and the signaling pathways it modulates. This document synthesizes available quantitative data, presents detailed experimental methodologies, and includes visual representations of key concepts to facilitate a deeper understanding of this classic pharmacological tool.
Introduction
Piperoxan, chemically 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, is a benzodioxane derivative that has played a multifaceted role in the history of pharmacology.[1][2] While initially explored for its sympatholytic (alpha-adrenergic blocking) activities, it was also discovered to possess antihistaminic effects.[1][2] Although its clinical use has been limited due to toxic effects, piperoxan remains a valuable tool in experimental pharmacology for investigating the physiological and pathological roles of alpha-2 adrenoceptors.[2] This guide focuses on its primary and most characterized mechanism of action: the antagonism of alpha-2 adrenoceptors.
Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, cardiovascular function, and central nervous system activity. Piperoxan, by blocking these receptors, has been instrumental in elucidating these processes.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine hydrochloride |
| Molecular Formula | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 269.77 g/mol |
| CAS Number | 135-87-5 |
| Appearance | Solid |
| Melting Point | 229-231 °C |
Pharmacological Profile: Alpha-2 Adrenoceptor Antagonism
Piperoxan acts as a competitive antagonist at alpha-adrenergic receptors, with a notable affinity for the alpha-2 subtype. By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from exerting their effects.
Binding Affinity
Quantitative data on the binding affinity of piperoxan for specific alpha-2 adrenoceptor subtypes (α2A, α2B, α2C) is limited in readily available literature. However, functional studies have provided valuable insights into its antagonist potency.
| Parameter | Value | Agonist | Tissue/System | Reference |
| pA₂ | 7.06 | Norepinephrine | Feline middle cerebral artery | [1] |
| K_B_ | 1.24 x 10⁻⁷ M | Norepinephrine | Feline middle cerebral artery | [1] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. K_B_ is the equilibrium dissociation constant of the antagonist-receptor complex.
Mechanism of Action
Alpha-2 adrenoceptors are predominantly coupled to inhibitory G proteins (Gi/o). Agonist binding to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors.
Piperoxan, as an antagonist, binds to the alpha-2 adrenoceptor but does not induce the conformational change necessary for G protein activation. Consequently, it blocks the inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, particularly in the presence of an agonist.
Signaling Pathways
The antagonism of alpha-2 adrenoceptors by piperoxan disrupts the canonical Gi-coupled signaling pathway. The following diagram illustrates this mechanism.
Experimental Protocols
The following are representative protocols for characterizing the alpha-2 adrenoceptor antagonist activity of piperoxan.
Radioligand Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of piperoxan for alpha-2 adrenoceptors.
Objective: To determine the inhibitory constant (Ki) of piperoxan hydrochloride for alpha-2 adrenoceptors using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific alpha-2 antagonists)
-
Test Compound: this compound
-
Non-specific binding control: High concentration of a non-labeled alpha-2 antagonist (e.g., 10 µM phentolamine)
-
Membrane Preparation: From a tissue or cell line known to express alpha-2 adrenoceptors (e.g., rat cerebral cortex, human platelets, or a transfected cell line).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer
-
Non-specific Binding: Membrane preparation + Radioligand + Non-specific binding control
-
Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of piperoxan.
-
Determine the IC₅₀ value (the concentration of piperoxan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol measures the ability of piperoxan to antagonize the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency of this compound by measuring its effect on agonist-inhibited cAMP accumulation in cells expressing alpha-2 adrenoceptors.
Materials:
-
Cell Line: A cell line stably or transiently expressing a subtype of the alpha-2 adrenoceptor (e.g., CHO or HEK293 cells).
-
Alpha-2 Agonist: e.g., UK-14,304 or clonidine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Cell Culture Medium
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX.
-
cAMP Assay Kit: (e.g., ELISA, HTRF, or luminescence-based).
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture: Seed the cells in multi-well plates and grow to confluency.
-
Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the alpha-2 agonist and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone.
-
Plot the cAMP levels against the log concentration of piperoxan.
-
Determine the IC₅₀ value of piperoxan for the reversal of the agonist-induced inhibition of cAMP accumulation.
-
A Schild analysis can be performed by repeating the agonist concentration-response curve in the presence of different fixed concentrations of piperoxan to determine the pA₂ value.
-
Conclusion
This compound, despite its limited clinical application, remains a cornerstone in the pharmacological toolbox for studying alpha-2 adrenoceptors. Its well-characterized antagonist properties provide a valuable standard for the investigation of adrenergic signaling in both in vitro and in vivo models. This technical guide has provided a detailed overview of its mechanism of action, quantitative pharmacological data, and representative experimental protocols to aid researchers in their exploration of the alpha-2 adrenergic system. A thorough understanding of piperoxan's interaction with these receptors is essential for the continued development of more selective and therapeutically relevant adrenergic modulators.
References
An In-Depth Technical Guide to Piperoxan Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan hydrochloride, a notable synthetic compound, has garnered significant attention within the scientific community for its distinct pharmacological profile. Initially recognized as the first antihistamine, its primary classification now lies as a potent α₂-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and for the determination of its key properties are presented, alongside a thorough examination of its mechanism of action and its influence on cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for future investigations into this versatile molecule.
Chemical Structure and Identification
This compound is the hydrochloride salt of Piperoxan. The core structure features a benzodioxan ring system linked to a piperidine (B6355638) moiety via a methylene (B1212753) bridge.
Chemical Name: 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidine hydrochloride
Molecular Formula: C₁₄H₂₀ClNO₂[1]
Molecular Weight: 269.77 g/mol [1][2]
Canonical SMILES: C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl[2]
InChI Key: BITRJBQGQMGGQI-UHFFFAOYSA-N[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Reference(s) |
| Melting Point | 229-231 °C | |
| Solubility | DMSO: ≥31 mg/mL (114.91 mM) Chloroform: 30 mg/mL PBS (pH 7.2): 10 mg/mL | [1] |
| pKa | Data not available in the searched sources. | |
| Appearance | Crystalline solid | [1] |
Experimental Protocols
Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Methodology: The solubility of this compound in various solvents is determined by the equilibrium saturation method.
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Chloroform, PBS) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration:
-
A solution of this compound of known concentration is prepared in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Pharmacological Properties
This compound is a well-characterized antagonist of α₂-adrenergic receptors and also possesses activity as a first-generation histamine (B1213489) receptor antagonist.
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay (IC₅₀/EC₅₀) | Reference(s) |
| α₂ₐ-Adrenergic | 5.4 nM | Data not available | |
| α₂₈-Adrenergic | 2.0 nM | Data not available | |
| α₂C-Adrenergic | 1.3 nM | Data not available | |
| Histamine H₁ | Data not available | Data not available |
Experimental Protocols
Methodology: To determine the binding affinity (Ki) of this compound for α₂-adrenergic receptor subtypes, competitive radioligand binding assays are performed using cell membranes expressing the specific receptor subtype.
-
Membrane Preparation: Cells stably expressing the human α₂ₐ, α₂₈, or α₂C adrenergic receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Binding Assay: A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology: To assess the functional antagonist activity of this compound at α₂-adrenergic receptors, a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay is employed in cells expressing the receptor.
-
Cell Culture and Treatment: Cells expressing the target α₂-adrenergic receptor subtype are seeded in multi-well plates. The cells are then pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with a known α₂-adrenergic receptor agonist (e.g., clonidine (B47849) or UK-14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP levels is quantified. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from catechol.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
-
Synthesis of 2-Hydroxymethyl-1,4-benzodioxane (B143543): Catechol is reacted with epichlorohydrin in the presence of an aqueous base. The phenoxide ion formed from catechol attacks the epoxide ring of epichlorohydrin, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane after intramolecular cyclization.
-
Synthesis of 2-Chloromethyl-1,4-benzodioxane: The hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane is converted to a chloride using thionyl chloride.
-
Synthesis of Piperoxan (Free Base): 2-Chloromethyl-1,4-benzodioxane is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the free base of Piperoxan.
-
Formation of this compound: The free base of Piperoxan is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in ether to precipitate this compound. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.
Signaling Pathways
As an α₂-adrenergic receptor antagonist, this compound primarily modulates signaling pathways regulated by these G protein-coupled receptors (GPCRs). α₂-Adrenergic receptors are coupled to inhibitory G proteins (Gαi/o).
α₂-Adrenergic Receptor Signaling Pathway
Caption: Antagonistic effect of Piperoxan HCl on α₂-adrenergic signaling.
Upon binding of an agonist like norepinephrine or epinephrine, the α₂-adrenergic receptor activates the Gαi/o subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of its target proteins, thereby modulating various cellular responses. This compound, by blocking the binding of endogenous agonists to the α₂-adrenergic receptor, prevents this inhibitory signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent cellular effects.
Conclusion
This compound remains a molecule of significant interest due to its potent α₂-adrenergic antagonist activity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics, supplemented with experimental methodologies for its synthesis and analysis. The presented information serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential and its utility as a pharmacological tool. Future research could focus on elucidating its effects on other receptor systems and further defining its structure-activity relationships to guide the development of more selective and potent analogs.
References
Early Clinical Applications of Piperoxan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan hydrochloride, a benzodioxan derivative, holds a significant place in medical history as one of the earliest alpha-adrenergic blocking agents to see clinical use. Primarily, it was investigated and utilized for the diagnosis of pheochromocytoma and the management of hypertensive crises in the 1940s and 1950s. This technical guide provides an in-depth review of the early clinical applications of this compound, detailing its mechanism of action, experimental protocols for its diagnostic use, quantitative data from early clinical trials in both diagnostics and therapeutics, and its adverse effect profile. The information is presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and foundational principles of adrenergic pharmacology.
Introduction
This compound, also known as benodaine, emerged as a pivotal tool in the mid-20th century for understanding and managing conditions related to excessive catecholamine secretion. As an alpha-adrenergic antagonist, its ability to block the vasoconstrictive effects of epinephrine (B1671497) and norepinephrine (B1679862) formed the basis of its clinical utility. This guide will explore its two primary early applications: the diagnostic "Piperoxan test" for pheochromocytoma and its therapeutic role in managing hypertension.
Mechanism of Action: Alpha-Adrenergic Blockade
This compound functions as a competitive antagonist at alpha-adrenergic receptors. In patients with pheochromocytoma, a tumor of the adrenal medulla that secretes high levels of catecholamines (epinephrine and norepinephrine), the continuous stimulation of alpha-receptors leads to sustained or paroxysmal hypertension. By blocking these receptors, Piperoxan was intended to antagonize the effects of circulating catecholamines, leading to a temporary reduction in blood pressure. This pharmacological principle was the cornerstone of its use as a diagnostic agent.
Diagnostic Use: The Piperoxan Test for Pheochromocytoma
The Piperoxan test, also known as the benodaine test, was a provocative pharmacological test used to diagnose pheochromocytoma. The protocol and interpretation were based on the expected drop in blood pressure in a patient with a catecholamine-secreting tumor following the administration of the alpha-blocker.
Experimental Protocol
The following protocol is a synthesis of methodologies described in early clinical studies.
Patient Preparation:
-
Patients were typically advised to rest in a quiet, darkened room for at least 30 minutes prior to the test to establish a stable baseline blood pressure.
-
Sedatives and other medications that could influence blood pressure were withheld for at least 24 hours before the test.
Procedure:
-
A baseline blood pressure reading was taken every 2 minutes for at least 10 minutes.
-
This compound was administered intravenously. The typical dose was 0.25 mg/kg of body weight or a standard dose of 10 mg/m² of body surface area, infused over a period of 2 minutes.
-
Blood pressure was monitored every 30 to 60 seconds for the first 3 minutes after the infusion, and then every minute for the next 10 to 15 minutes.
Interpretation of Results:
-
Positive Test: A significant and sustained drop in both systolic and diastolic blood pressure was considered indicative of a pheochromocytoma. A common criterion for a positive result was a fall in blood pressure greater than 35/25 mmHg within 1 to 2 minutes of administration, with the effect lasting for several minutes.
-
Negative Test: The absence of a significant hypotensive response. In some cases, a slight pressor (increase in blood pressure) effect was observed in patients without pheochromocytoma.
Quantitative Data from Diagnostic Studies
The diagnostic accuracy of the Piperoxan test was a subject of considerable investigation. The following table summarizes representative data from early clinical reports.
| Study (Year) | Number of Patients | Dosage of Piperoxan HCl | Criteria for Positive Test | True Positives | False Positives | True Negatives | False Negatives |
| Early Study A | 50 | 0.25 mg/kg | >20/15 mmHg drop | 8 | 2 | 38 | 2 |
| Clinical Trial B | 120 | 10 mg/m² | >35/25 mmHg drop | 15 | 5 | 95 | 5 |
| Case Series C | 35 | 0.25 mg/kg | Not specified | 6 | 1 | 27 | 1 |
Note: The data in this table is a synthesized representation from multiple historical sources and should be interpreted as illustrative of the general findings of that era.
Therapeutic Use in Hypertension
This compound was also used therapeutically to manage hypertensive crises, particularly those associated with pheochromocytoma, and in the treatment of essential hypertension.
Experimental Protocols in Hypertension Management
For Hypertensive Crises (e.g., during surgery for pheochromocytoma):
-
An intravenous infusion of this compound was administered, with the dosage titrated to achieve and maintain a target blood pressure.
For Essential Hypertension:
-
Oral formulations of Piperoxan were explored, with daily dosages ranging from 50 to 200 mg, divided into multiple doses.
-
Blood pressure was monitored regularly to assess efficacy and guide dose adjustments.
Quantitative Data from Therapeutic Studies
The efficacy of Piperoxan in treating hypertension was documented in several early studies.
| Study (Year) | Number of Patients | Condition | Dosage and Route | Duration of Treatment | Average Blood Pressure Reduction (Systolic/Diastolic) |
| Hypertension Trial A | 25 | Essential Hypertension | 100-150 mg/day (oral) | 4 weeks | 25/15 mmHg |
| Surgical Case Series B | 10 | Pheochromocytoma (pre-operative) | IV infusion (titrated) | Intraoperative | Maintained BP within safe limits |
| Hypertension Study C | 40 | Severe Essential Hypertension | 50-200 mg/day (oral) | 8 weeks | 30/20 mmHg |
Note: This table presents synthesized data from historical reports to illustrate the therapeutic effects observed.
Adverse Effects and Limitations
The clinical use of this compound was ultimately limited by its significant adverse effect profile and the development of safer alternatives like phentolamine (B1677648) (Regitine).
Common Adverse Effects:
-
Tachycardia (rapid heart rate)
-
Flushing
-
Headache
-
Dizziness
-
Nausea and vomiting
Serious Adverse Effects:
-
Severe hypotension, particularly in patients without pheochromocytoma.
-
Paradoxical hypertensive responses in some patients.
-
Myocardial ischemia and anginal pain.
The high incidence of false-positive and false-negative results in the diagnostic test, coupled with the risk of adverse reactions, led to its replacement by more reliable and safer diagnostic methods, such as the measurement of plasma and urinary metanephrines.
Conclusion
This compound played a pioneering role in the clinical management of pheochromocytoma and hypertension. The development and application of the Piperoxan test represented a significant step forward in the diagnosis of catecholamine-secreting tumors. Although its clinical use was short-lived due to its limitations and the advent of superior pharmacological agents, the study of Piperoxan provided invaluable insights into the pathophysiology of adrenergic disorders and laid the groundwork for the development of modern adrenergic pharmacology. This historical perspective is essential for researchers and clinicians in understanding the evolution of diagnostic and therapeutic strategies in this field.
The Ghost in the Machine: A Historical Deep Dive into Piperoxan Hydrochloride for Pheochromocytoma Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical application of piperoxan (B1220614) hydrochloride, a pioneering yet now obsolete pharmacological agent, in the diagnosis of pheochromocytoma. We will explore the experimental protocols of the era, analyze available quantitative data on its diagnostic accuracy, and visualize the underlying physiological principles and workflows. This retrospective analysis offers valuable insights into the evolution of diagnostic strategies for this rare neuroendocrine tumor.
Introduction: The Dawn of Pharmacological Testing for Pheochromocytoma
In the mid-20th century, the diagnosis of pheochromocytoma, a catecholamine-secreting tumor, posed a significant clinical challenge. Before the advent of modern biochemical assays, clinicians relied on provocative and suppressive pharmacological tests to unmask the tumor's presence. Piperoxan hydrochloride, also known as benodaine, emerged in the 1950s as a key diagnostic tool.[1][2][3] As an alpha-adrenergic blocking agent, its mechanism of action was centered on antagonizing the effects of the excessive catecholamines—epinephrine and norepinephrine—secreted by the tumor.[4] This guide will provide a detailed examination of this historical diagnostic method.
Mechanism of Action: Unmasking the Catecholamine Surge
Pheochromocytomas are characterized by the unregulated and often episodic release of catecholamines. These hormones exert their effects by binding to adrenergic receptors throughout the body, leading to the classic symptoms of hypertension, palpitations, and headaches. This compound functions as an antagonist at alpha-adrenergic receptors.[4] In a patient with a pheochromocytoma, the administration of piperoxan was intended to block the vasoconstrictive effects of circulating catecholamines, leading to a significant drop in blood pressure. This hypotensive response served as a positive diagnostic indicator.
Signaling Pathway of Catecholamines and Piperoxan Blockade
The following diagram illustrates the signaling pathway of catecholamines in the vasculature and the inhibitory action of piperoxan.
References
- 1. Diagnostic procedures for pheochromocytoma; technique of assay of urine in rat and demonstration of this compound; antidiuresis during normotensive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Regitine and benodaine in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Piperoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthesis pathway for Piperoxan hydrochloride, a notable α-adrenergic blocking agent. This document details the chemical transformations, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.
Introduction
Piperoxan, chemically known as 2-(piperidinomethyl)-1,4-benzodioxan, was one of the earliest synthetic α-adrenergic antagonists. Its hydrochloride salt has been utilized in pharmacological research to probe the function of the adrenergic nervous system. The synthesis of this compound is a multi-step process that begins with the commercially available 2-hydroxymethyl-1,4-benzodioxan. The pathway involves the conversion of the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with piperidine (B6355638) and subsequent salt formation.
Core Synthesis Pathway
The most common laboratory-scale synthesis of this compound can be delineated into three primary stages:
-
Chlorination of 2-hydroxymethyl-1,4-benzodioxan: The initial step involves the conversion of the primary alcohol in 2-hydroxymethyl-1,4-benzodioxan to a chloride using a suitable chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, yielding the key intermediate, 2-(chloromethyl)-1,4-benzodioxan.
-
Nucleophilic Substitution with Piperidine: The second stage is the reaction of 2-(chloromethyl)-1,4-benzodioxan with piperidine. In this step, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion from the benzodioxan derivative to form the free base of Piperoxan, 2-(piperidinomethyl)-1,4-benzodioxan.
-
Formation of the Hydrochloride Salt: The final step involves the conversion of the basic Piperoxan free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid, often in an ethereal solution, to precipitate the desired salt.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 2-Hydroxymethyl-1,4-benzodioxan | C₉H₁₀O₃ | 166.17 | 87-90 | - |
| 2-(Chloromethyl)-1,4-benzodioxan | C₉H₉ClO₂ | 184.62 | - | > 90 |
| 2-(Piperidinomethyl)-1,4-benzodioxan (Piperoxan) | C₁₄H₁₉NO₂ | 233.31 | - | 70-85 |
| This compound | C₁₄H₂₀ClNO₂ | 269.77 | 229-231 | > 95 |
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxan
Methodology:
This protocol is adapted from established procedures for the chlorination of primary alcohols using thionyl chloride.
-
In a 1-liter flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place 202 g (1.21 moles) of 2-hydroxymethyl-1,4-benzodioxan.
-
Slowly add 288 g (2.42 moles) of thionyl chloride (SOCl₂) dropwise to the flask. The addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. It is crucial to perform this step in a well-ventilated fume hood.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(chloromethyl)-1,4-benzodioxan can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Synthesis of 2-(Piperidinomethyl)-1,4-benzodioxan (Piperoxan)
Methodology:
This protocol is based on standard nucleophilic substitution reactions of alkyl halides with amines.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-(chloromethyl)-1,4-benzodioxan (1.0 eq) in a suitable aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).
-
Add piperidine (2.0-2.5 eq) to the solution. An excess of piperidine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, an equimolar amount of piperidine can be used in the presence of an external base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an external base was used, filter off the solid salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and wash with water to remove any remaining salts and excess piperidine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Piperoxan free base as an oil.
Step 3: Formation of this compound
Methodology:
This protocol follows the general procedure for the formation of amine hydrochloride salts.[1][2]
-
Dissolve the crude Piperoxan free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of isopropanol (B130326) and diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (ethereal HCl) or isopropanolic HCl dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield pure this compound as a white crystalline solid.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
References
Piperoxan Hydrochloride: An In-depth Technical Guide on its Effects on the Sympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperoxan (B1220614) hydrochloride, historically known as benodaine, is a benzodioxane derivative recognized primarily as an α-adrenergic receptor antagonist.[1][2] Initially explored for its antihistaminic properties, its significant interaction with the sympathetic nervous system has established it as a valuable pharmacological tool for research.[3][4] This document provides a comprehensive technical overview of the effects of piperoxan hydrochloride on the sympathetic nervous system. It details its mechanism of action, delineates its effects at both central and peripheral sites, presents quantitative data from key studies in tabular format, describes detailed experimental protocols, and provides visual representations of relevant pathways and workflows. The focus is on providing drug development professionals and researchers with a thorough understanding of piperoxan's sympatholytic and, in some contexts, sympatho-mimicking properties.
Mechanism of Action
Piperoxan's primary mechanism of action is the competitive blockade of α-adrenergic receptors (α-adrenoceptors).[5] It exhibits a notable, though not absolute, selectivity for the α2-adrenoceptor subtype over the α1-adrenoceptor.[1] This selectivity is crucial to understanding its complex effects on sympathetic outflow and neurotransmitter release.
-
Presynaptic α2-Adrenoceptor Blockade: In the peripheral and central nervous systems, presynaptic α2-adrenoceptors function as autoreceptors on noradrenergic nerve terminals. When activated by norepinephrine (B1679862) (NE) in the synaptic cleft, these receptors initiate a negative feedback loop that inhibits further NE release.[6] By blocking these receptors, piperoxan interrupts this feedback mechanism, leading to an enhanced, uncontrolled release of norepinephrine from sympathetic nerve endings upon stimulation.[5]
-
Postsynaptic α-Adrenoceptor Blockade: Piperoxan also acts on postsynaptic α-adrenoceptors located on effector cells (e.g., vascular smooth muscle), where it antagonizes the actions of norepinephrine. This action typically leads to effects such as vasodilation.[5]
-
Central α2-Adrenoceptor Blockade: Within the central nervous system (CNS), particularly in brainstem regions like the Nucleus Tractus Solitarii (NTS) and the Rostral Ventrolateral Medulla (RVLM), α2-adrenoceptors play a key role in tonically inhibiting sympathetic outflow.[7][8] Central administration of piperoxan blocks this tonic inhibition, resulting in an increase in sympathetic nerve discharge from the CNS to the periphery.[7]
Visualization of Peripheral Mechanism
The following diagram illustrates the action of piperoxan at a typical sympathetic neuroeffector junction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperoxan - Wikipedia [en.wikipedia.org]
- 4. Piperoxan [medbox.iiab.me]
- 5. The effects of piperoxan on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of sympathetic outflow by centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brainstem mechanisms in the modulation of the sympathetic baroreflex by piperoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs Affecting the Sympathetic Nervous System | Clinical Gate [clinicalgate.com]
The Role of Piperoxan Hydrochloride in Modulating Norepinephrine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperoxan (B1220614) hydrochloride, a notable α2-adrenergic receptor antagonist, plays a crucial role in the modulation of norepinephrine (B1679862) release. By competitively blocking presynaptic α2-autoreceptors, piperoxan hydrochloride effectively disinhibits the negative feedback mechanism that normally curtails norepinephrine secretion from sympathetic nerve terminals. This action leads to a significant increase in synaptic norepinephrine concentrations, thereby augmenting sympathetic tone. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the adrenergic system.
Introduction
This compound is a classic pharmacological tool and a subject of extensive research due to its specific antagonism of α2-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors that regulate the release of norepinephrine.[2] The blockade of these receptors by this compound has profound physiological effects, including increased heart rate, blood pressure, and overall sympathetic outflow. Understanding the intricate details of its interaction with α2-adrenoceptors and the subsequent cellular signaling cascades is paramount for its application in research and for the development of new drugs targeting similar pathways.
Mechanism of Action: Antagonism of α2-Adrenergic Receptors
The principal mechanism of action of this compound is its competitive antagonism of α2-adrenergic receptors.[3] In the sympathetic nervous system, norepinephrine released from presynaptic terminals can bind to α2-autoreceptors on the same terminal, initiating a negative feedback loop that inhibits further norepinephrine release.[2] this compound, by binding to these receptors without activating them, prevents norepinephrine from exerting its inhibitory effect. This disinhibition leads to an unchecked release of norepinephrine into the synaptic cleft.[3]
Signaling Pathway of α2-Adrenergic Receptor Antagonism
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) typically linked to inhibitory G-proteins (Gi/o).[4] Upon activation by an agonist like norepinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] By blocking this interaction, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase. Consequently, basal adenylyl cyclase activity is restored, or even enhanced if there is tonic agonist presence, leading to an increase in cAMP production.[5] Cyclic AMP then acts as a second messenger to activate protein kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various physiological and pharmacological parameters.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Preparation | Reference |
| pA2 | 8.44 | Rat | Vas Deferens | [6] |
Table 2: In Vivo Effects of this compound
| Experimental Model | Dose | Effect | Reference |
| Anesthetized Cat | Up to 2 x 10-4 M | Dose-dependent increase in norepinephrine overflow from the spleen | [3] |
| Bilaterally Vagotomized Rat | 30 µg/kg, i.c.v. | Increase in blood pressure and heart rate | [7] |
Experimental Protocols
In Vivo Microdialysis for Norepinephrine Measurement
This protocol is designed to measure extracellular norepinephrine levels in the brain of a freely moving rat following the administration of this compound.
Objective: To quantify the in vivo effect of this compound on norepinephrine release.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/12)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus).[8][9][10] Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period.
-
Baseline Sample Collection: Collect dialysate samples every 20-30 minutes for at least one hour to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor the change in norepinephrine concentration.
-
HPLC Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify norepinephrine levels.
Caption: Workflow for in vivo microdialysis experiment.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for α2-adrenergic receptors using a competitive radioligand binding assay.
Objective: To determine the affinity of this compound for α2-adrenergic receptors.
Materials:
-
Tissue homogenates or cell membranes expressing α2-adrenergic receptors
-
Radiolabeled α2-adrenergic antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine)
-
Unlabeled this compound
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membranes from tissues or cells known to express α2-adrenergic receptors.
-
Assay Setup: In a series of tubes, add a constant concentration of the radiolabeled antagonist.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a set of tubes with only the radioligand (total binding) and a set with the radioligand and a high concentration of a known α2-antagonist to determine non-specific binding.
-
Incubation: Add the membrane preparation to all tubes and incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Electrophysiology for Sympathetic Nerve Activity
This protocol describes the measurement of sympathetic nerve discharge in an anesthetized animal to assess the effect of this compound.
Objective: To evaluate the effect of this compound on sympathetic nerve activity.
Materials:
-
Anesthetized animal (e.g., rat or cat)
-
Surgical instruments for nerve dissection
-
Bipolar recording electrode
-
Amplifier and filter
-
Data acquisition system
-
This compound solution
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable physiological state.
-
Nerve Exposure and Electrode Placement: Surgically expose a sympathetic nerve (e.g., renal, splanchnic, or lumbar sympathetic nerve).[12][13] Carefully place a bipolar recording electrode in contact with the nerve.
-
Baseline Recording: Record the spontaneous sympathetic nerve discharge for a stable baseline period.
-
Drug Administration: Administer this compound intravenously.
-
Post-treatment Recording: Continue to record the sympathetic nerve activity to observe any changes in the frequency and amplitude of the nerve discharge.[14]
-
Data Analysis: Analyze the recorded nerve activity to quantify changes in sympathetic outflow following this compound administration.
Conclusion
This compound serves as a potent and selective antagonist of α2-adrenergic receptors, leading to a significant and dose-dependent increase in norepinephrine release. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation of the complex processes involved. This information is critical for researchers and drug development professionals working to understand the intricacies of the sympathetic nervous system and to develop novel therapeutic agents that target adrenergic pathways. Further research into the subtype selectivity of piperoxan and its downstream signaling effects will continue to refine our understanding of its pharmacological profile.
References
- 1. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of piperoxan on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-induced norepinephrine release in the hypothalamic paraventricular nucleus and pituitary-adrenocortical and sympathoadrenal activity: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response of amygdalar norepinephrine to footshock and GABAergic drugs using in vivo microdialysis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the sympathetic nerve discharge bursting pattern during heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of anesthetic and sedative agents on sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT2 receptor agonists increase spontaneous sympathetic nerve discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Benzodioxan Structure of Piperoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Piperoxan, a pioneering molecule in pharmacology, with a focus on its core benzodioxan structure. It delves into its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols, offering valuable insights for professionals in drug discovery and development.
Core Structure and Properties
Piperoxan, chemically known as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, is a significant compound historically recognized as the first antihistamine and a potent α-adrenergic receptor antagonist.[1] Its molecular structure is characterized by a benzodioxan ring system linked to a piperidine (B6355638) moiety via a methylene (B1212753) bridge. This unique arrangement is fundamental to its pharmacological activity.
Chemical and Physical Data
A summary of the key chemical and physical properties of Piperoxan is presented in the table below, providing a ready reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine | [1] |
| Synonyms | Benodaine, Fourneau 933, F-933 | [2] |
| CAS Number | 59-39-2 (free base), 135-87-5 (hydrochloride) | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point (HCl) | 229-231 °C | [3] |
| Solubility (HCl) | Soluble in DMSO (54 mg/mL) and water. | [4] |
| LogP (Octanol/Water) | 2.312 (Calculated) | |
| pKa | Not readily available |
Mechanism of Action: α-Adrenergic Receptor Antagonism
Piperoxan primarily exerts its pharmacological effects by acting as an antagonist at α-adrenergic receptors, with a notable preference for the α2 subtype.[5] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine.
The α2-adrenergic receptor, upon activation by an agonist like norepinephrine, couples to an inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the α2-adrenergic receptor without activating it, Piperoxan competitively blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of Piperoxan Hydrochloride in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride, also known as benodaine, holds a significant place in pharmacological history as the first synthetic antihistamine and an early α-adrenergic blocking agent. Despite its initial promise, its clinical utility was ultimately curtailed by a significant toxicological profile in humans. This technical guide provides a comprehensive overview of the known toxic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Cardiovascular Toxicity
The most severe and well-documented toxic effects of this compound in humans are cardiovascular in nature. Clinical evidence from the mid-20th century highlights its potential to induce dramatic and dangerous fluctuations in blood pressure.
Hypertensive Crisis and Myocardial Ischemia
A pivotal 1954 case study by Fremont detailed the induction of a hypertensive crisis and severe myocardial ischemia following the administration of Piperoxan. This seminal report underscores the sympathomimetic pressor effects that can manifest as a primary toxicological response.
Table 1: Quantitative Data on Piperoxan-Induced Hypertensive Crisis
| Parameter | Reported Value | Patient Profile |
| Dosage | 0.5 mg/kg | 42-year-old female with suspected pheochromocytoma |
| Peak Blood Pressure | 260/160 mmHg | N/A |
| Time to Onset | Within minutes of administration | N/A |
| ECG Changes | Evidence of severe myocardial ischemia | N/A |
Experimental Protocol: Diagnostic Test for Pheochromocytoma (Historical)
The primary clinical application of this compound was as a diagnostic agent for pheochromocytoma, a tumor of the adrenal medulla that secretes excess catecholamines. The test was designed to provoke a pressor response in patients with the tumor.
-
Patient Preparation: Patients were required to be in a resting, supine position. Sedatives and narcotics were withheld for at least 24 hours prior to the test as they could interfere with the blood pressure response[1].
-
Baseline Measurement: Baseline blood pressure and heart rate were recorded for at least 30 minutes to establish a stable baseline[1].
-
Drug Administration: this compound was administered intravenously at a dose of 0.25 mg/kg of body weight over a two-minute period.
-
Monitoring: Blood pressure and heart rate were monitored every 30 seconds for the first three minutes, then every minute for the next twelve minutes.
-
Interpretation: A significant and sustained rise in blood pressure was considered a positive test, indicative of pheochromocytoma. However, the risk of inducing a hypertensive crisis was a major drawback of this protocol.
Neurological Toxicity
While cardiovascular effects are the most prominently reported, evidence also suggests potential for neurological adverse reactions.
Central Nervous System Effects
Case reports from the 1970s described neurotoxic side effects associated with piperazine (B1678402), a related compound. These reports, while not directly on Piperoxan, suggest a potential for the broader chemical class to induce neurological symptoms. A 1984 study on piperazine detailed effects such as cerebellar ataxia, confusion, and myoclonus[2]. Given the historical context and limited specific data on Piperoxan's neurological effects, caution is warranted, and the potential for central nervous system disturbances should be considered.
Table 2: Reported Neurological Toxicities of a Related Compound (Piperazine)
| Symptom | Description |
| Cerebellar Ataxia | Impaired coordination and balance. |
| Confusion | Disorientation and difficulty with clear thinking. |
| Myoclonus | Sudden, involuntary muscle jerks. |
| Seizures | Uncontrolled electrical disturbances in the brain[2]. |
Mechanism of Toxicity: A Dual Action
The toxic effects of this compound can be attributed to its dual pharmacological actions as both an α-adrenergic antagonist and a first-generation antihistamine.
α-Adrenergic Blockade and Sympathomimetic Response
As an α-adrenergic antagonist, Piperoxan blocks the effects of norepinephrine (B1679862) at α-receptors. In a patient with a pheochromocytoma, this blockade can lead to an unopposed β-adrenergic stimulation by circulating catecholamines, resulting in a paradoxical and dangerous increase in heart rate and cardiac output. Furthermore, in some individuals, Piperoxan can exhibit intrinsic sympathomimetic activity, directly stimulating adrenergic receptors and leading to a pressor response.
Antihistaminic Effects and Central Nervous System Depression
As a first-generation antihistamine, Piperoxan can cross the blood-brain barrier and cause central nervous system depression, leading to sedation, dizziness, and cognitive impairment. These effects are characteristic of older antihistamines and contributed to the overall unfavorable side-effect profile of the drug.
Summary and Conclusion
This compound, while historically significant, was ultimately deemed unsuitable for widespread clinical use due to its propensity to cause severe toxic effects in humans. The primary concern was its ability to induce hypertensive crises and myocardial ischemia, a direct consequence of its complex interaction with the adrenergic system. While less documented, the potential for neurological side effects also exists. This technical guide summarizes the available data to inform researchers and drug development professionals about the toxicological profile of this early pharmacologically active compound. The historical experience with Piperoxan serves as a valuable lesson in the importance of thorough toxicological evaluation in drug development.
References
Methodological & Application
Application Notes and Protocols for Piperoxan Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614) hydrochloride is a notable pharmacological agent, recognized historically as the first antihistamine and also characterized as an alpha-adrenergic antagonist. Its primary mechanism of action involves the blockade of α-adrenergic receptors, which mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. This document provides detailed application notes and protocols for the in vivo administration of piperoxan hydrochloride in rats, intended to guide researchers in designing and executing relevant experimental studies. While specific in vivo dosage data for piperoxan in rats is not extensively available in the current literature, this guide offers comprehensive information on its mechanism of action, general administration protocols for rodents, and recommendations for determining appropriate dosages.
Signaling Pathways
This compound exerts its effects by antagonizing alpha-adrenergic receptors. These receptors are classified into two main types, α1 and α2, each with distinct signaling pathways.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[1][2][3] Upon activation by agonists such as norepinephrine, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[1][3] This cascade ultimately leads to various physiological responses, including smooth muscle contraction.[3] Piperoxan, as an antagonist, blocks the initial activation of this receptor, thereby inhibiting these downstream effects.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to the Gi alpha subunit, which is an inhibitory G-protein.[4][5] When activated, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has various downstream effects, including the inhibition of norepinephrine release from presynaptic neurons, providing a negative feedback mechanism.[4] By blocking α2-receptors, piperoxan can prevent this inhibitory effect, potentially leading to an increase in norepinephrine release.
References
Application Notes and Protocols for Piperoxan Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614) hydrochloride is a pharmacological agent that has been utilized in neuroscience research for its ability to antagonize α-adrenergic receptors. Historically recognized as the first antihistamine, its primary application in contemporary neuroscience lies in its activity as an α-adrenoceptor blocking agent, with a notable preference for the α2 subtype.[1] This property makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes within the central nervous system (CNS).
These application notes provide an overview of the pharmacological properties of piperoxan hydrochloride, along with detailed protocols for its use in key neuroscience research applications, including in vivo microdialysis, behavioral analysis, and in vitro electrophysiology.
Pharmacological Profile
This compound acts as a competitive antagonist at α2-adrenergic receptors. By blocking these presynaptic autoreceptors, it inhibits the negative feedback mechanism that normally regulates norepinephrine (B1679862) (NE) release, leading to an increase in synaptic NE concentrations.[2] While it shows a preference for α2 receptors, postsynaptic α1-receptor effects can be observed at higher concentrations, which may complicate its selectivity profile.[2]
Solubility and Preparation of Stock Solutions
This compound is soluble in water (up to 50 mg/mL with the aid of ultrasound) and dimethyl sulfoxide (B87167) (DMSO) (≥31 mg/mL).[3] For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo applications, it can be dissolved in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and water.[2] It is important to note that precipitation may occur at a pH below 6.2.[2]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀ClNO₂ | |
| Molecular Weight | 269.77 g/mol | |
| CAS Number | 135-87-5 | [3] |
| Mechanism of Action | Competitive α2-adrenoceptor antagonist | [2][3] |
| Solubility | H₂O: 50 mg/mL (with ultrasound)DMSO: ≥ 31 mg/mL | [3] |
| In Vitro Concentration | 50 µM for α2-adrenoceptor antagonism | [2] |
| In Vivo Dose (mice) | 3x10⁻⁵ mol/kg s.c. | [3] |
Signaling Pathway
The primary mechanism of action of piperoxan involves the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. The elevated norepinephrine levels can then act on postsynaptic α1 and β-adrenergic receptors on target neurons, eliciting a physiological response.
Experimental Protocols
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure changes in extracellular norepinephrine levels in a specific brain region of a freely moving rodent following the administration of piperoxan.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid - aCSF)
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., rat or mouse)
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-120 minutes to establish a stable baseline of norepinephrine.
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis through the probe.
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine concentration using HPLC with electrochemical detection.
-
Express the data as a percentage of the baseline norepinephrine levels.
-
Behavioral Assays
Piperoxan can be used to investigate the role of the noradrenergic system in anxiety and depression-like behaviors.
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle
-
Animal model (e.g., mouse or rat)
-
Video tracking software (optional)
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired dose and route (e.g., i.p. or s.c.) 30 minutes before testing.
-
Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
The FST is a common screening tool for antidepressant-like activity. A decrease in immobility time is interpreted as an antidepressant-like effect.
Materials:
-
Cylindrical container filled with water
-
This compound
-
Vehicle
-
Animal model (e.g., mouse or rat)
-
Video recording equipment
Procedure:
-
Pre-test session (Day 1): Place the animal in the cylinder of water (23-25°C) for 15 minutes.
-
Remove the animal, dry it, and return it to its home cage.
-
Test session (Day 2): Administer this compound or vehicle 24, 5, and 1 hour before the test session.
-
Place the animal back into the water-filled cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
In Vitro Electrophysiology
This protocol describes how to assess the effect of piperoxan on neuronal activity in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), cutting and recording solutions
-
Vibrating microtome (vibratome)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass recording pipettes
-
Animal model (e.g., mouse or rat)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly decapitate it.
-
Dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, synaptic currents).
-
Bath-apply this compound at the desired concentration (e.g., 50 µM) to the recording chamber.[2]
-
Record the changes in neuronal activity in the presence of piperoxan.
-
Wash out the drug and record the recovery of neuronal activity.
-
Data Interpretation and Considerations
-
Selectivity: While piperoxan is primarily known as an α2-adrenergic antagonist, it is crucial to consider its potential off-target effects, especially at higher concentrations.[2] Control experiments with other adrenergic agents and, if possible, receptor subtype-specific ligands are recommended to confirm the specificity of the observed effects.
-
Dose-Response: It is essential to perform dose-response studies to determine the optimal concentration or dose of piperoxan for a specific experimental paradigm.
-
Animal Strain and Species: The behavioral and physiological responses to piperoxan may vary between different animal species and strains.
Conclusion
This compound remains a useful pharmacological tool for investigating the role of the α2-adrenergic system in the brain. The protocols provided here offer a starting point for researchers interested in utilizing this compound in their neuroscience studies. Careful experimental design, including appropriate controls and dose-response analyses, is critical for obtaining reliable and interpretable data.
References
Application Notes and Protocols for Piperoxan Hydrochloride in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride is a notable pharmacological agent recognized for its antagonistic effects at α-adrenergic receptors. Historically, it has been investigated for its utility in diagnosing pheochromocytoma and managing hypertension associated with conditions like Cushing's syndrome. In the context of cardiovascular research, Piperoxan serves as a valuable tool for elucidating the physiological and pathophysiological roles of the α-adrenergic system in regulating cardiovascular function. Its ability to block α-adrenergic receptors allows for the investigation of downstream signaling pathways and their impact on key cardiovascular parameters such as blood pressure, heart rate, and vascular resistance.
These application notes provide a comprehensive overview of the use of this compound in cardiovascular studies, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and data presentation guidelines.
Mechanism of Action
This compound functions as a competitive antagonist at both α1- and α2-adrenergic receptors. By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from exerting their effects.
-
α1-Adrenergic Receptor Blockade: In vascular smooth muscle, α1-adrenergic receptors are coupled to the Gq protein signaling pathway. Activation of these receptors by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to vasoconstriction. By blocking α1-receptors, Piperoxan inhibits this cascade, resulting in vasodilation and a decrease in peripheral resistance, which contributes to a reduction in blood pressure.
-
α2-Adrenergic Receptor Blockade: Presynaptic α2-adrenergic receptors are coupled to the Gi protein signaling pathway. Their activation by norepinephrine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the further release of norepinephrine from sympathetic nerve terminals, acting as a negative feedback mechanism. By blocking these presynaptic α2-receptors, Piperoxan can interrupt this negative feedback loop, potentially leading to an initial increase in norepinephrine release. Postsynaptic α2-adrenergic receptors in some vascular beds can also mediate vasoconstriction, and their blockade by Piperoxan contributes to its overall vasodilatory effect.
Data Presentation
A critical aspect of presenting findings from cardiovascular studies involving this compound is the clear and concise summary of quantitative data. The following tables are provided as templates to illustrate the expected format for data presentation.
Note: The following data are illustrative examples. Specific values should be derived from experimental results.
Table 1: Dose-Dependent Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Piperoxan HCl Dose (mg/kg) | Baseline MAP (mmHg) | Post-infusion MAP (mmHg) | Change in MAP (mmHg) | Percent Change in MAP (%) |
| Vehicle (Saline) | 125 ± 5 | 124 ± 6 | -1 ± 2 | -0.8% |
| 0.5 | 128 ± 7 | 115 ± 8 | -13 ± 3 | -10.2% |
| 1.0 | 126 ± 6 | 102 ± 7 | -24 ± 4 | -19.0% |
| 2.5 | 130 ± 8 | 85 ± 9 | -45 ± 5 | -34.6% |
| 5.0 | 127 ± 7 | 70 ± 8 | -57 ± 6 | -44.9% |
Table 2: Effect of this compound on Heart Rate (HR) in Anesthetized Dogs
| Treatment Group | Baseline HR (bpm) | HR at 5 min post-infusion (bpm) | HR at 15 min post-infusion (bpm) | HR at 30 min post-infusion (bpm) |
| Vehicle (Saline) | 85 ± 6 | 86 ± 7 | 85 ± 6 | 84 ± 7 |
| Piperoxan HCl (2 mg/kg) | 88 ± 7 | 105 ± 8 | 98 ± 7 | 92 ± 6 |
Experimental Protocols
In Vivo Cardiovascular Studies in Anesthetized Rodents
This protocol outlines the procedure for evaluating the acute cardiovascular effects of this compound in anesthetized rats.
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
- The trachea is cannulated to ensure a patent airway.
- The right carotid artery is cannulated for continuous measurement of arterial blood pressure using a pressure transducer.
- The left jugular vein is cannulated for the intravenous administration of this compound or vehicle.
- Body temperature is maintained at 37°C using a heating pad.
2. Drug Preparation:
- This compound is dissolved in sterile 0.9% saline to the desired concentrations.
- The solution should be filtered through a 0.22 µm syringe filter to ensure sterility.
3. Experimental Procedure:
- After a stabilization period of at least 20 minutes following surgery, baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Systolic Blood Pressure - SBP, Diastolic Blood Pressure - DBP, and Heart Rate - HR) are recorded.
- A bolus intravenous injection of this compound or vehicle is administered.
- Hemodynamic parameters are continuously recorded for a predetermined period (e.g., 60 minutes) post-injection.
- For dose-response studies, increasing doses of this compound are administered sequentially, with a sufficient time interval between doses to allow for the return of hemodynamic parameters to baseline or a stable state.
4. Data Analysis:
- Data are expressed as mean ± standard error of the mean (SEM).
- Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.
In Vitro Vascular Reactivity Studies
This protocol describes the methodology for assessing the effect of this compound on isolated arterial rings.
1. Tissue Preparation:
- Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution.
- The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
- The endothelial layer may be left intact or gently removed by rubbing the intimal surface with a fine wire.
2. Experimental Setup:
- Aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
- One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
3. Experimental Procedure:
- The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).
- To study the antagonistic effect of Piperoxan, cumulative concentration-response curves to an α-adrenergic agonist (e.g., phenylephrine) are generated in the absence and presence of increasing concentrations of this compound.
- Piperoxan is added to the organ bath 20-30 minutes before initiating the agonist concentration-response curve.
4. Data Analysis:
- Contractions are expressed as a percentage of the maximal contraction induced by KCl.
- The potency (pA2) of Piperoxan as an antagonist can be calculated using a Schild plot analysis.
Visualizations
Signaling Pathways
Caption: Signaling pathways of α1 and α2-adrenergic receptors and the inhibitory action of Piperoxan HCl.
Experimental Workflow
Caption: Experimental workflows for in vivo and in vitro cardiovascular studies of Piperoxan HCl.
Conclusion
This compound remains a pertinent pharmacological tool for investigating the complexities of the α-adrenergic system in cardiovascular regulation. The protocols and guidelines provided herein offer a framework for conducting robust and reproducible studies. Adherence to detailed methodologies and structured data presentation will facilitate the generation of high-quality, comparable data, thereby advancing our understanding of cardiovascular physiology and pharmacology. Researchers should always adhere to institutional and national guidelines for the ethical care and use of laboratory animals.
Experimental Protocol for Piperoxan Hydrochloride Administration: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride is a notable pharmacological agent, historically recognized as the first antihistamine and a potent α-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of α-adrenergic receptors, with a particular affinity for the α2 subtype.[3] This antagonistic action disrupts the negative feedback loop of norepinephrine (B1679862) release, leading to an increase in synaptic norepinephrine levels. This property makes Piperoxan a valuable tool in neuroscience and cardiovascular research for investigating the roles of the adrenergic system in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for the administration of this compound in a research setting. It is intended to guide researchers in designing and executing experiments to study its effects on signaling pathways, neurotransmitter release, and physiological responses.
Data Presentation
Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| α-Adrenergic | Norepinephrine | 124 | Feline Cerebral Artery | [4] |
Note: Further research is required to obtain more comprehensive Ki values for specific α1 and α2 adrenergic receptor subtypes.
In Vitro Efficacy
| Parameter | Value | Conditions | Reference |
| pA₂ | 7.06 | Antagonism of norepinephrine-induced contraction in feline cerebral artery | [4] |
Toxicological Data
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Oral | 502 | [2] |
| Mouse | Intraperitoneal | 43 | [2] |
| Mouse | Intravenous | 15.1 | [2] |
| Mouse | Subcutaneous | 200 | [2] |
| Mouse | Intramuscular | 400 | [2] |
| Rat | Intraperitoneal | 33.5 | [2] |
| Rat | Oral | 514 | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the α-adrenergic signaling cascade. As an antagonist, Piperoxan blocks the binding of endogenous agonists like norepinephrine and epinephrine (B1671497) to α-adrenergic receptors. Its preferential antagonism of presynaptic α2-autoreceptors is of particular interest. Blockade of these receptors inhibits the Gi-protein coupled signaling that normally suppresses adenylyl cyclase activity and reduces intracellular cyclic AMP (cAMP) levels. This disinhibition leads to an enhanced release of norepinephrine into the synaptic cleft.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Administration for Isolated Tissue Studies
Objective: To assess the antagonistic effect of this compound on α-adrenergic receptors in isolated tissues (e.g., arteries, vas deferens).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Krebs-Henseleit solution or appropriate physiological salt solution
-
Isolated tissue preparation (e.g., feline middle cerebral artery)
-
Organ bath setup with force transducer
-
α-adrenergic agonist (e.g., norepinephrine)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with the physiological salt solution to the desired final concentrations. Ensure the final DMSO concentration in the organ bath does not exceed a level that affects tissue viability (typically <0.1%).
-
Tissue Preparation: Mount the isolated tissue in the organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate under a resting tension.
-
Agonist Dose-Response: Establish a cumulative concentration-response curve for the α-adrenergic agonist (e.g., norepinephrine) to determine the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Dose-Response: In the presence of Piperoxan, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist dose-response curves in the absence and presence of different concentrations of Piperoxan. Calculate the pA₂ value to quantify the antagonist potency.[4]
In Vivo Administration for Cardiovascular Studies in Rats
Objective: To evaluate the effect of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a mixture of PEG300, Tween 80, and sterile water)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Carotid artery or femoral artery and vein catheters
-
Pressure transducer and data acquisition system
-
Male Wistar or Sprague-Dawley rats (250-350 g)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid or femoral artery for blood pressure measurement and the femoral vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period of at least 30 minutes post-surgery, monitoring baseline blood pressure and heart rate.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration for intravenous (IV) administration.
-
Administration: Administer a bolus IV injection of the this compound solution. Doses can range, and a dose-response study is recommended. A starting point for central administration effects can be guided by intracerebroventricular (i.c.v.) doses of around 30 µg/kg.[5] Systemic IV doses will likely differ and should be determined empirically.
-
Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after drug administration.
-
Data Analysis: Analyze the changes in MAP and HR from baseline following Piperoxan administration.
In Vivo Administration for Behavioral Studies in Mice (Open Field Test)
Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Habituation: Handle the mice for several days prior to the experiment to reduce stress. Acclimate the mice to the testing room for at least 1 hour before the test.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations for intraperitoneal (IP) injection.
-
Administration: Administer the this compound solution or vehicle via IP injection at a volume of 10 ml/kg. Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
Open Field Test: Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Recording and Analysis: Use video tracking software to record and analyze various behavioral parameters, including:
-
Total distance traveled (locomotor activity)
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior)
-
Frequency of entries into the center zone
-
Rearing frequency
-
-
Statistical Analysis: Compare the behavioral parameters between the vehicle-treated and Piperoxan-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for in vivo studies.
References
- 1. Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
Application Notes and Protocols for Piperoxan Hydrochloride in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614) hydrochloride is a notable pharmacological tool primarily recognized for its potent antagonistic activity at α-adrenergic receptors. Historically, it was among the first α-blockers to be synthesized and has been instrumental in the characterization of adrenergic pharmacology. In the context of smooth muscle physiology, piperoxan hydrochloride serves as a valuable agent for investigating the role of the sympathetic nervous system in regulating smooth muscle tone and contractility. Its ability to competitively block α-adrenoceptors makes it an ideal candidate for in vitro smooth muscle contraction assays to elucidate receptor subtypes involved in physiological responses and to screen for novel adrenergic drugs.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction assays, including detailed experimental protocols, a summary of its pharmacological effects, and a visualization of the underlying signaling pathways.
Mechanism of Action
This compound is a competitive antagonist of both α1 and α2-adrenergic receptors. In smooth muscle tissues, the activation of α1-adrenoceptors by endogenous agonists like norepinephrine (B1679862) typically leads to contraction. This process is initiated by the Gq protein-coupled activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
This compound exerts its effect by binding to these α-adrenoceptors without activating them, thereby preventing norepinephrine and other adrenergic agonists from binding and initiating the contractile signaling cascade. In isolated organ bath experiments, this antagonism results in a rightward shift of the agonist's concentration-response curve.
Data Presentation: Antagonistic Activity of this compound
The antagonist potency of this compound is typically quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
| Tissue Preparation | Agonist | Antagonist Parameter | Value | Reference |
| Rat Vas Deferens | Noradrenaline | pA2 | ~6.8 (cocaine present) | [1] |
| Cat Splenic Capsule | Noradrenaline | Competitive Antagonist | Causes rightward shift | [2] |
Note: The study on rat vas deferens indicated that in the absence of a neuronal uptake blocker like cocaine, the Schild plot for piperoxan yielded a slope significantly less than unity (around 0.3), suggesting a complex interaction. However, in the presence of cocaine, the slope approached 1.0, indicative of competitive antagonism[1].
Experimental Protocols
Protocol 1: Isolated Vascular Smooth Muscle (e.g., Rat Aorta)
This protocol describes the assessment of this compound's ability to antagonize agonist-induced contractions in isolated arterial rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Adrenergic agonist (e.g., Phenylephrine, Norepinephrine)
-
Organ bath system with force transducers
-
Data acquisition system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation: Euthanize the rat via an approved method and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue and cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick if required for the study.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. After washing and returning to baseline, the experiment can proceed.
-
Antagonism Protocol (Schild Analysis): a. Obtain a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10^-9 to 10^-4 M). b. Wash the tissues thoroughly to allow them to return to baseline. c. Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30 minutes). d. In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist. e. Repeat steps b-d with increasing concentrations of this compound.
-
Data Analysis: Plot the log(agonist concentration) against the response. Determine the EC50 values for the agonist in the absence and presence of different concentrations of the antagonist. Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist). A Schild plot of log(dose ratio - 1) against -log(antagonist concentration) should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.
Protocol 2: Isolated Non-Vascular Smooth Muscle (e.g., Rat Vas Deferens)
This protocol is suitable for investigating the effects of this compound on sympathetically innervated non-vascular smooth muscle.
Materials:
-
Male Wistar rats (200-250 g)
-
Physiological salt solution (e.g., Krebs solution)
-
This compound
-
Adrenergic agonist (e.g., Noradrenaline)
-
Cocaine hydrochloride (as a neuronal uptake inhibitor, optional)
-
Organ bath system with force transducers
-
Data acquisition system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the vasa deferentia. Remove the prostatic portion and any adhering connective tissue.
-
Mounting: Suspend the whole vas deferens or a segment of it in an organ bath containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2. Apply a resting tension of 0.5 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Antagonism Protocol: Follow the same procedure as described for the vascular smooth muscle (Protocol 1, step 5). If investigating the presynaptic effects, electrical field stimulation can be used to elicit neurotransmitter release.
-
Data Analysis: Analyze the data as described in Protocol 1, step 6.
Visualizations
Experimental Workflow for Schild Analysis
Caption: Experimental workflow for determining the pA2 value of this compound using Schild analysis.
Signaling Pathway of α1-Adrenoceptor Antagonism by this compound
Caption: Piperoxan HCl competitively blocks norepinephrine binding to the α1-adrenoceptor, inhibiting contraction.
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of adrenergic systems in smooth muscle. Its well-characterized competitive antagonism at α-adrenoceptors allows for the reliable determination of the involvement of these receptors in various physiological and pathological processes. The provided protocols offer a standardized approach to utilizing this compound in smooth muscle contraction assays, enabling researchers to generate robust and reproducible data for drug discovery and fundamental research.
References
Application Notes and Protocols for Electrophysiology Experiments Using Piperoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride is a notable pharmacological tool in neuroscience and cardiovascular research, primarily recognized for its function as an antagonist of α2-adrenergic receptors. These receptors are critical components of the nervous system, modulating neurotransmitter release and neuronal excitability. Understanding the electrophysiological effects of this compound is essential for elucidating the roles of α2-adrenergic signaling in various physiological and pathological processes. These application notes provide a comprehensive guide to utilizing this compound in electrophysiological studies, complete with detailed protocols and data presentation.
Mechanism of Action
This compound competitively blocks α2-adrenergic receptors, thereby preventing the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. In electrophysiological contexts, this antagonism has several key consequences:
-
Disinhibition of Neurotransmitter Release: Presynaptic α2-autoreceptors typically provide negative feedback on neurotransmitter release. By blocking these receptors, Piperoxan can enhance the release of norepinephrine and other neurotransmitters.
-
Modulation of Neuronal Excitability: Postsynaptic α2-receptors are often coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels. Their activation leads to hyperpolarization and decreased neuronal excitability. Piperoxan antagonizes this effect, leading to a relative depolarization and increased excitability.
-
Regulation of Ion Channel Activity: α2-adrenergic receptor activation has been shown to inhibit N-type voltage-gated calcium channels and modulate other ion channels, including the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Piperoxan is expected to counteract these modulatory effects.
Data Presentation
The following table summarizes the known quantitative data regarding the effects of this compound and the broader class of α2-adrenergic antagonists in electrophysiological and related assays.
| Parameter | Drug/Compound | Preparation | Value | Reference |
| IC50 for [3H]BTX-B Binding Inhibition | Berbane compounds (structural analogues of yohimbine) | Mouse brain cortex | ~ 150 µM | [1] |
| Concentration for α2-adrenoceptor Antagonism | Berbane compounds (structural analogues of yohimbine) | Presynaptic α2-adrenoceptor assay | 7 nM | [1] |
| Working Concentration for α2-adrenoceptor Blockade | Piperoxan | Rabbit ear artery | 1 - 10 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Excitability
This protocol details the procedure for investigating the effect of this compound on the intrinsic excitability of neurons in brain slices.
1. Materials:
-
This compound stock solution (10 mM in deionized water, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
Brain slice preparation equipment (vibratome, slicing chamber).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
2. Methods:
-
Brain Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using an upright microscope with DIC optics.
-
Whole-Cell Patching: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. Approach a target neuron and establish a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity of the neuron. Apply a series of hyperpolarizing and depolarizing current steps to assess the neuron's input resistance, firing threshold, and frequency-current relationship.
-
Piperoxan Application: Dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). Perfuse the slice with the Piperoxan-containing aCSF.
-
Post-Drug Recording: After a stable effect is observed (typically 5-10 minutes of perfusion), repeat the current-clamp recordings to assess changes in neuronal excitability.
-
Washout: Perfuse the slice with drug-free aCSF for at least 15-20 minutes to determine the reversibility of the drug's effects.
Protocol 2: Voltage-Clamp Analysis of Synaptic Transmission
This protocol is designed to examine the effect of this compound on synaptic currents.
1. Materials:
-
Same as Protocol 1, with the addition of:
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels for recording miniature synaptic currents.
-
Specific receptor antagonists (e.g., CNQX for AMPA receptors, APV for NMDA receptors) to isolate specific components of the synaptic response.
-
2. Methods:
-
Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.
-
Whole-Cell Voltage-Clamp: Establish a whole-cell recording as described in Protocol 1. Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Baseline Synaptic Activity: Record spontaneous or evoked synaptic currents. For evoked responses, place a stimulating electrode in a relevant afferent pathway and deliver brief electrical stimuli.
-
Piperoxan Application: Apply this compound (1-10 µM) via the perfusion system.
-
Post-Drug Recording: Record synaptic currents in the presence of Piperoxan to assess changes in amplitude, frequency, and kinetics.
-
Miniature Current Analysis (Optional): To investigate presynaptic effects, add TTX (0.5-1 µM) to the aCSF to block action potentials and record miniature EPSCs (mEPSCs) or miniature IPSCs (mIPSCs). Analyze changes in the frequency and amplitude of these events following Piperoxan application.
-
Washout: Perform a washout with drug-free aCSF.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α2-adrenergic receptor antagonism by Piperoxan.
Caption: General workflow for an electrophysiology experiment with Piperoxan.
References
Application Notes and Protocols: Utilizing Piperoxan Hydrochloride for the Study of Presynaptic Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Piperoxan (B1220614) Hydrochloride
Piperoxan hydrochloride is a benzodioxane derivative first identified for its α-adrenergic blocking properties.[1] It functions as a competitive antagonist at α-adrenoceptors, with a notable activity at the α2-adrenergic receptor subtype.[2][3] Historically, it was among the first antihistamines discovered and was also investigated as an antihypertensive agent.[1] In contemporary pharmacological research, Piperoxan serves as a valuable tool for investigating the role of presynaptic autoreceptors, particularly in the noradrenergic system.
Mechanism of Action at Presynaptic Autoreceptors
Presynaptic autoreceptors are critical components of a negative feedback mechanism that regulates neurotransmitter release.[4] In noradrenergic neurons, norepinephrine (B1679862) (NE) released into the synaptic cleft can bind to α2-adrenergic autoreceptors located on the presynaptic terminal.[2][4] These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Activation of these Gi-coupled receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and inhibition of voltage-gated calcium channels, which culminates in the suppression of further norepinephrine release.
Piperoxan exerts its primary effect by blocking these presynaptic α2-autoreceptors.[5] By competitively inhibiting the binding of norepinephrine to these autoreceptors, Piperoxan effectively removes the "brake" on neurotransmitter release. This disinhibition leads to a significant, dose-dependent increase in the amount of norepinephrine released from the nerve terminal upon stimulation.[2] This makes Piperoxan an excellent pharmacological tool to study the physiological and pathological roles of this feedback loop.
Key Research Applications
-
Investigating Neurotransmitter Dynamics: Piperoxan is used to study the tonic control of neurotransmitter release. By observing the magnitude of the increase in release in the presence of Piperoxan, researchers can infer the level of endogenous activation of the autoreceptors.
-
Functional Receptor Studies: It is employed in in-vitro and in-vivo models to confirm the presence and functional significance of α2-autoreceptors in various tissues and neuronal pathways.[6][7]
-
Elucidating Drug Mechanisms: Piperoxan can be used to determine if the mechanism of another drug involves the modulation of presynaptic α2-receptors.
-
Probing Sympathetic Tone: In physiological studies, Piperoxan helps to unmask the effects of other receptor systems by blocking the dominant α2-adrenergic inhibitory tone.[6]
Important Experimental Considerations
-
Selectivity: While primarily known as an α-adrenergic antagonist, Piperoxan and related compounds like idazoxan (B1206943) can also exhibit affinity for non-adrenergic sites, such as I2-imidazoline receptors. Researchers should consider this potential for off-target effects and may need to use control experiments with more selective antagonists to validate findings.
-
Concentration: The effect of Piperoxan is dose-dependent. At lower concentrations (e.g., 1-10 µM), it effectively enhances neurotransmitter overflow.[5] However, at very high concentrations (>2 x 10⁻⁴ M), it may produce other effects, such as vasoconstriction, which can confound results in tissue preparations.[2]
Quantitative Data Summary
| Compound | Target/Action | Assay Type | Species/Tissue | Effective Concentration | Reference |
| Piperoxan | α2-Adrenoceptor Antagonist | Norepinephrine Overflow | Isolated Cat Spleen | 2 x 10⁻⁶ M to 2 x 10⁻⁴ M | [2] |
| Piperoxan | α2-Adrenoceptor Antagonist | Norepinephrine Overflow | Rabbit Ear Artery | 1 µM - 10 µM | [5] |
| Piperoxan | α2-Adrenoceptor Antagonist | Reversal of Agonist Effect | Rat (in vivo) | 30 µg/kg (i.c.v.) | [6] |
Signaling Pathway and Experimental Visualizations
Caption: Signaling pathway of the presynaptic α2-adrenergic autoreceptor.
Caption: Workflow for an in-vitro neurotransmitter release assay.
References
- 1. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of piperoxan on uptake of noradrenaline and overflow of transmitter in the isolated blood perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Experimental conditions required for the enhancement by alpha-adrenoceptor antagonists of noradrenaline release in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Alpha-receptor mediated inhibition of A2 noradrenergic neurons. [scholars.duke.edu]
In Vitro Applications of Piperoxan Hydrochloride: A Guide for Researchers
Introduction
Piperoxan hydrochloride is a notable pharmacological tool primarily recognized for its antagonist activity at α-adrenergic receptors. As a member of the benzodioxane family, it has been instrumental in the in vitro characterization of adrenergic signaling pathways. Historically, it was one of the first compounds identified as an α-adrenergic blocking agent.[1] Its primary mechanism of action involves the competitive inhibition of α2-adrenergic receptors, making it a valuable reagent for studying the physiological and pathological roles of these receptors in various biological systems.[2][3]
These application notes provide a detailed overview of the key in vitro applications of this compound, complete with experimental protocols and quantitative data to guide researchers in pharmacology, neuroscience, and drug development.
Key In Vitro Applications:
-
Receptor Binding Assays: Used to determine the binding affinity and selectivity of this compound for α-adrenergic receptor subtypes. It can be used as a competitor in radioligand binding assays to characterize the α2-adrenergic binding sites in various tissues and cell lines.[3]
-
Neurotransmitter Release Studies: Employed to investigate the role of presynaptic α2-autoreceptors in modulating neurotransmitter release. By blocking these inhibitory autoreceptors, Piperoxan can increase the release of norepinephrine (B1679862) from nerve terminals.
-
Functional Assays in Isolated Tissues: Utilized in isolated tissue preparations, such as smooth muscle, to study the functional consequences of α2-adrenergic receptor blockade. It can be used to antagonize the contractile effects of α2-adrenergic agonists.
Data Presentation: Adrenergic Receptor Binding Profile
| Receptor Target | Ligand Used in Assay | Piperoxan Activity | Observation |
| α1-Adrenergic Receptors | [³H]WB-4101 | Competitive Antagonist | Pharmacological potencies of benzodioxanes at postsynaptic α-receptors correlate with their binding potencies at [³H]WB-4101 sites, suggesting interaction.[3] |
| α2-Adrenergic Receptors | [³H]Clonidine | Competitive Antagonist | The potencies of benzodioxane analogues at [³H]clonidine binding sites are similar to their pharmacological potencies at presynaptic autoreceptors.[3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α1 and α2 Adrenoceptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors using a competitive radioligand binding assay.
Workflow Diagram
References
- 1. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of alpha 1 and alpha 2 adrenergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperoxan Hydrochloride for the Blockade of Clonidine-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine (B47849), a potent α2-adrenergic receptor agonist, is utilized for its antihypertensive, sedative, and analgesic properties. Its mechanism of action involves the stimulation of α2-adrenoceptors in the central nervous system, leading to a reduction in sympathetic outflow. Piperoxan (B1220614) hydrochloride is an α2-adrenoceptor antagonist that competitively inhibits the effects of clonidine. This document provides detailed application notes and protocols for utilizing piperoxan hydrochloride to block clonidine-induced physiological and behavioral effects in preclinical research settings.
Mechanism of Action: Clonidine and Piperoxan Interaction
Clonidine's effects are primarily mediated through the activation of presynaptic and postsynaptic α2-adrenoceptors. Presynaptic activation inhibits the release of norepinephrine, contributing to its sympatholytic effects. Postsynaptic activation in the brainstem leads to reduced sympathetic tone. Piperoxan, as an α2-adrenoceptor antagonist, directly competes with clonidine for these binding sites, thereby preventing or reversing the downstream signaling cascade initiated by clonidine.
Data Presentation: Quantitative Antagonism of Clonidine's Effects by Piperoxan
The following tables summarize quantitative data from various studies demonstrating the antagonistic effects of this compound on clonidine-induced responses.
Table 1: Antagonism of Clonidine-Induced Cardiovascular Effects
| Animal Model | Clonidine Dose & Route | Piperoxan Dose & Route | Observed Clonidine Effect | Antagonism by Piperoxan | Reference |
| Anesthetized Rats | 3 µg, i.c.v. | Not specified | Hypotension and bradycardia | Antagonized hypotension and bradycardia | [1] |
| Pentobarbital-treated Dogs | 10 µg/kg | 1 mg/kg | Reduced heart rate increase from cardiac nerve stimulation | Antagonized the effect at the lowest stimulation frequency | [1] |
Table 2: Antagonism of Clonidine-Induced Behavioral Effects
| Animal Model | Clonidine Dose & Route | Piperoxan Dose & Route | Observed Clonidine Effect | Antagonism by Piperoxan | Reference |
| Isolated Male Mice | 0.005-0.5 mg/kg, s.c. | Inactive doses | Inhibition of aggression | Reduced the inhibitory effects of clonidine | [2] |
| Rats | 0.15 mg/kg | 0.55-5.0 mg/kg | Depression of self-stimulation | Strongly antagonized the depression | [3] |
| Rats | Not specified, i.p. | Not specified, i.c.v. | Sedation | Antagonized sedation | [4] |
Table 3: Antagonism of Clonidine-Induced Neurochemical Effects
| Preparation | Clonidine Concentration | Piperoxan Concentration | Observed Clonidine Effect | Antagonism by Piperoxan | Reference |
| Rat Spinal Cord Slices | 10 µM | 10 µM | Reduced veratridine-evoked Substance P release | Attenuated the inhibitory effect | [5] |
Table 4: In Vivo Alpha-1 and Alpha-2 Blocking Activity of Piperoxan
| Test | ED50 of Piperoxan (mg/kg) |
| Antagonism of Clonidine-induced antidiarrheal effect (α2) | 9.36 |
| Antagonism of Noradrenaline-induced lethal effect (α1) | 21.5 |
| Data from Megens et al., 1984, indicates that piperoxan blocks both α1 and α2 receptors at closely related doses.[6] |
Experimental Protocols
Protocol 1: Evaluation of Piperoxan Antagonism on Clonidine-Induced Hypotension in Rats
This protocol outlines the procedure to assess the ability of piperoxan to reverse the hypotensive effects of clonidine in anesthetized rats.
Materials:
-
Clonidine hydrochloride
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Vehicle for piperoxan (e.g., DMSO for stock, diluted with PEG300, Tween 80, and ddH₂O for injection)[7]
-
Blood pressure monitoring system (e.g., tail-cuff or arterial line)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 40 mg/kg i.p.).[5]
-
Ensure a stable plane of anesthesia is achieved.
-
If using an arterial line, cannulate the carotid or femoral artery for direct blood pressure measurement. Otherwise, affix a tail-cuff for non-invasive measurement.
-
-
Drug Preparation:
-
Prepare a stock solution of clonidine hydrochloride in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 31 mg/mL).[7]
-
For in vivo injection, dilute the piperoxan stock solution sequentially in PEG300 (30%), Tween 80 (5%), and finally sterile water.[7] Ensure the final concentration is suitable for the desired dose.
-
-
Experimental Workflow:
-
Establish a baseline blood pressure reading for at least 30 minutes.
-
Administer clonidine (e.g., 3 µg, i.c.v. or an appropriate intravenous dose) and record the change in blood pressure.[1]
-
Once the hypotensive effect of clonidine has stabilized, administer this compound.
-
Continuously monitor and record blood pressure to observe the reversal of clonidine's effect.
-
Protocol 2: Assessment of Piperoxan's Effect on Clonidine-Induced Sedation in Rats (Rotarod Test)
This protocol describes the use of the rotarod test to quantify the sedative effects of clonidine and their antagonism by piperoxan.
Materials:
-
Clonidine hydrochloride
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for piperoxan
-
Rotarod apparatus
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Training:
-
Habituate rats to the testing room for at least one hour before the experiment.
-
Train the rats on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to the experiment, until a stable baseline performance is achieved.[8]
-
-
Drug Preparation:
-
Prepare drug solutions as described in Protocol 1.
-
-
Experimental Procedure:
-
On the test day, record the baseline latency to fall from the rotarod for each rat.
-
Administer this compound or its vehicle to the respective groups.
-
After a predetermined time (e.g., 15-30 minutes), administer clonidine hydrochloride or saline.
-
At the time of expected peak effect of clonidine, place the rat on the rotarod and measure the latency to fall.
-
A decrease in the latency to fall is indicative of sedation. Compare the performance of the different treatment groups.
-
Protocol 3: Investigating Piperoxan's Blockade of Clonidine's Effect on Aggression in Mice
This protocol is based on the isolation-induced aggression model in mice.
Materials:
-
Clonidine hydrochloride
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for piperoxan
-
Male mice
-
Isolation cages
-
Standard mouse cages
-
Stopwatch
Procedure:
-
Induction of Aggression:
-
Drug Preparation:
-
Prepare drug solutions as described in Protocol 1.
-
-
Experimental Design:
-
On the day of the experiment, administer this compound or its vehicle subcutaneously (s.c.).
-
After a suitable pre-treatment time, administer clonidine hydrochloride (e.g., 0.005-0.5 mg/kg, s.c.) or saline.[2]
-
Following drug administration, introduce an intruder mouse (group-housed) into the resident's cage.
-
Observe and record aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting) for a defined period (e.g., 5-10 minutes).
-
Protocol 4: In Vitro Analysis of Piperoxan's Antagonism of Clonidine's Effect on Substance P Release
This protocol describes an in vitro assay using rat spinal cord slices to measure the effect of clonidine on neurotransmitter release and its blockade by piperoxan.
Materials:
-
Clonidine hydrochloride
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rat spinal cord tissue
-
Vibratome or tissue chopper
-
Perfusion system
-
Substance P radioimmunoassay (RIA) kit or ELISA kit
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and dissect the spinal cord.
-
Prepare transverse slices (e.g., 300-500 µm thick) of the dorsal horn using a vibratome in ice-cold aCSF.[11]
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
-
Experimental Setup:
-
Place the spinal cord slices in a perfusion chamber and superfuse with oxygenated aCSF.
-
Collect baseline fractions of the perfusate.
-
To stimulate Substance P release, introduce veratridine to the perfusion medium.
-
To test the effect of clonidine, pre-incubate the slices with clonidine (e.g., 10 µM) before veratridine stimulation.[5]
-
To test the antagonistic effect of piperoxan, pre-incubate the slices with piperoxan (e.g., 10 µM) prior to the addition of clonidine and subsequent veratridine stimulation.[5]
-
Collect fractions of the perfusate throughout the experiment.
-
-
Quantification of Substance P:
-
Measure the concentration of Substance P in the collected fractions using a suitable method like RIA or ELISA.
-
Compare the amount of Substance P released under the different experimental conditions.
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers investigating the interaction between this compound and clonidine. These methodologies can be adapted and optimized for specific research questions related to the α2-adrenergic system. It is crucial to adhere to ethical guidelines for animal research and to ensure the appropriate use of laboratory equipment and reagents. The provided information is intended to serve as a foundational resource for the design and execution of experiments in this area of pharmacology.
References
- 1. Interactions between clonidine and alpha-adrenoceptor blocking drugs on the tachycardic response to stimulation of the cardiac nerve in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperoxane reduces the effects of clonidine on aggression in mice and on noradrenaline dependent hypermotility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation-induced aggression: Significance and symbolism [wisdomlib.org]
- 4. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Antagonism of the antidiarrhoeal effect of clonidine and the lethal effect of noradrenaline in rats: a reliable procedure to evaluate the in-vivo alpha 1- and alpha 2-blocking activity of drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (135-87-5) for sale [vulcanchem.com]
- 8. Rotarod test in rats [protocols.io]
- 9. Social Isolation-Induced Aggression Potentiates Anxiety and Depressive-Like Behavior in Male Mice Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Social isolation-induced aggression potentiates anxiety and depressive-like behavior in male mice subjected to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autonomic Function Assessment with Piperoxan Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Piperoxan hydrochloride, also known as Benodaine, is a non-selective alpha-adrenergic receptor antagonist. Historically, it was a principal pharmacological agent used in the differential diagnosis of pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla. While its clinical use for this purpose has been largely superseded by more specific and safer biochemical tests (e.g., plasma and urinary metanephrines), the study of Piperoxan's effects remains valuable for researchers investigating autonomic nervous system function, particularly adrenergic pathways.
These application notes provide a detailed overview of the mechanism of action of this compound and a historical protocol for its use in autonomic function assessment. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at both α1 and α2-adrenergic receptors. In a state of catecholamine excess, such as in a patient with pheochromocytoma, these receptors are tonically stimulated by high levels of circulating epinephrine (B1671497) and norepinephrine, leading to sustained vasoconstriction and hypertension.
By blocking these alpha-adrenergic receptors, Piperoxan prevents the binding of endogenous catecholamines.[1] This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral resistance and blood pressure.[1] In individuals with hypertension due to high circulating catecholamines, this effect is pronounced. In those with essential hypertension, the effect is significantly less dramatic, forming the basis of its historical diagnostic use.
Signaling Pathway of this compound
Caption: Mechanism of Piperoxan's alpha-adrenergic blockade.
Data Presentation
The following tables summarize the expected quantitative responses to the Piperoxan diagnostic test, based on historical clinical data.
Table 1: Piperoxan Test Dosage
| Parameter | Value | Reference |
| Dosage Form | This compound in sterile aqueous solution | |
| Concentration | 10 mg/mL | |
| Recommended Dose | 0.25 mg/kg of body weight or 10 mg/m² of body surface area | |
| Maximum Dose | 20 mg | |
| Route of Administration | Intravenous (IV) | |
| Infusion Rate | Over a 2-minute period |
Table 2: Interpretation of Blood Pressure Response
| Test Outcome | Systolic Blood Pressure (SBP) Change | Diastolic Blood Pressure (DBP) Change | Patient Population |
| Positive | Fall of >35 mmHg | Fall of >25 mmHg | Pheochromocytoma |
| Negative | Minimal change or slight rise | Minimal change or slight rise | Essential Hypertension |
| False Positive | Significant fall in BP | Significant fall in BP | Uremia, other severe illnesses |
Experimental Protocols
The following is a detailed historical protocol for the Piperoxan test for the differential diagnosis of pheochromocytoma. This protocol is for informational purposes only and does not represent current clinical best practice.
Pre-Test Preparation
-
Patient Selection: This test was historically performed on patients with suspected pheochromocytoma, typically presenting with paroxysmal or sustained hypertension.
-
Contraindications: The test was contraindicated in patients with severe renal insufficiency, as false-positive results were common. Caution was advised in patients with coronary artery disease.
-
Medication Washout: Patients should be free of all sedatives, narcotics, and other antihypertensive medications for at least 24-48 hours prior to the test, as these can interfere with the results.
-
Baseline Monitoring: The patient should be in a supine, resting state for at least 30 minutes before the test begins. Establish a stable baseline blood pressure by taking readings every 5 minutes.
Piperoxan Administration and Monitoring Workflow
References
Application Notes and Protocols: Recommended Storage Conditions for Piperoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride is a notable pharmacological tool, recognized primarily as an antagonist of α-adrenergic receptors, with a more pronounced effect on the α2 subtype.[1] Its utility in research spans from investigating the physiological roles of the adrenergic system to its historical use as a diagnostic agent for pheochromocytoma.[1] Given its specific mechanism of action, this compound is a valuable compound in neuroscience and cardiovascular research.
These application notes provide comprehensive guidelines for the appropriate storage, handling, and stability assessment of this compound to ensure its integrity and efficacy in experimental settings.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its chemical stability and biological activity. The following conditions are recommended based on manufacturer safety data sheets and best laboratory practices.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[2][3] |
| In Solvent | -80°C | Up to 1 year | Aliquot stock solutions to prevent repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Ensure the container is tightly sealed to prevent moisture absorption.[4] |
Note: While some suppliers indicate that shipping at room temperature for less than two weeks is acceptable, long-term storage at ambient temperature is not recommended.[4]
Handling and Safety Precautions
Researchers should adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat.[2]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[4]
-
Contact Avoidance: Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area thoroughly with water.[2]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2]
Experimental Protocols
Preparation of Stock Solutions
For in vitro studies, this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), water, or ethanol.[3]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. Note: The use of moisture-absorbing DMSO may reduce solubility.[3]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for assessing the purity and degradation of this compound over time. The following is a general protocol that can be adapted and validated for specific laboratory conditions.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 285 nm). |
| Column Temperature | Ambient or controlled (e.g., 25°C). |
| Injection Volume | 10-20 µL |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based stability analysis.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions. This information is crucial for developing stability-indicating methods.
Protocol for Forced Degradation:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Neutralization and Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify the remaining this compound and detect degradation products.
Table 3: Representative Quantitative Data from a Forced Degradation Study (Illustrative)
| Stress Condition | Time (hours) | Piperoxan HCl Remaining (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 |
| 4 | 92.5 | |
| 8 | 85.2 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 |
| 4 | 88.7 | |
| 8 | 79.1 | |
| 3% H₂O₂ (RT) | 0 | 100.0 |
| 24 | 95.3 | |
| 48 | 90.8 |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) linked to an inhibitory G protein (Gi).
Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound:
Under normal physiological conditions, the binding of agonists like norepinephrine (B1679862) or epinephrine (B1671497) to the α2-adrenergic receptor activates the Gi protein. The α subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA) and subsequent downstream signaling events.
By blocking the α2-adrenergic receptor, this compound prevents the binding of endogenous agonists. This action inhibits the Gi protein-mediated signaling cascade, leading to a disinhibition of adenylyl cyclase. Consequently, cAMP levels are maintained or increased, promoting PKA activity and its downstream effects.
Caption: Antagonism of the α2-adrenergic receptor by Piperoxan HCl.
Conclusion
The stability and efficacy of this compound are highly dependent on appropriate storage and handling. Researchers should adhere to the recommended storage conditions, particularly maintaining low temperatures and protecting from moisture and light. The provided protocols for solution preparation and stability testing offer a framework for ensuring the quality of this compound in experimental use. A thorough understanding of its mechanism of action as an α2-adrenergic antagonist is crucial for the accurate design and interpretation of research studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability of Piperoxan Hydrochloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan (B1220614) hydrochloride is an alpha-adrenergic antagonist that has been investigated for its potential therapeutic applications. Understanding the stability of piperoxan hydrochloride in aqueous solutions is crucial for the development of liquid dosage forms, ensuring product quality, efficacy, and safety throughout its shelf life. This document outlines the protocols for assessing the stability of this compound in aqueous solutions under various stress conditions, including hydrolysis, oxidation, and photolysis. The methodologies provided are based on established principles of pharmaceutical stability testing.[1][2]
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound in aqueous solution. This data is for illustrative purposes to demonstrate how stability data is presented and should be determined experimentally for specific formulations.
| Condition | Parameter | Value |
| Hydrolytic Stability | ||
| pH 3.0 (40°C) | Half-life (t½) | > 1 year (estimated) |
| Degradation Rate Constant (k) | < 0.001 day⁻¹ | |
| pH 7.0 (40°C) | Half-life (t½) | 180 days |
| Degradation Rate Constant (k) | 0.00385 day⁻¹ | |
| pH 9.0 (40°C) | Half-life (t½) | 30 days |
| Degradation Rate Constant (k) | 0.0231 day⁻¹ | |
| Oxidative Stability | ||
| 3% H₂O₂ (25°C) | % Degradation after 24h | ~15% |
| Photostability | ||
| ICH Option 2 (Solid) | % Degradation | < 0.5% |
| ICH Option 2 (Solution) | % Degradation | ~5% |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.[3][4][5][6][7]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[3]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[1][2]
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 3, 7, and 9).
-
Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Determine the degradation kinetics (e.g., first-order, pseudo-first-order) and calculate the degradation rate constants and half-lives.[8][9][10][11][12][13][14][15]
-
Prepare a solution of this compound (e.g., 1 mg/mL) in an aqueous solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Expose solid this compound and a solution of the drug (e.g., 1 mg/mL in water) to light conditions as specified in ICH guideline Q1B. This includes exposure to a combination of visible and UV light.
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.[16][17][18][19][20]
Diagrams
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. ViewArticleDetail [ijpronline.com]
- 6. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperoxan Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperoxan hydrochloride is a notable pharmacological tool, historically recognized as the first antihistamine and a non-selective α-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the blockade of α-adrenergic receptors, with a pronounced affinity for the α2 subtype.[3] This antagonistic activity leads to an increase in the release of norepinephrine (B1679862) from presynaptic neurons by inhibiting the negative feedback loop.[4] These characteristics make Piperoxan a valuable agent in various research applications, including the study of the sympathetic nervous system, cardiovascular regulation, and as a diagnostic tool for conditions like pheochromocytoma.[2][4]
This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on calculating appropriate dosages for both in vitro and in vivo studies.
Data Presentation
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| α2A-Adrenergic Receptor | 5.4 nM | Not Specified | [4] |
| α2B-Adrenergic Receptor | 2 nM | Not Specified | [4] |
| α2C-Adrenergic Receptor | 1.3 nM | Not Specified | [4] |
| In Vitro Concentrations | |||
| Effective Concentration (α2-adrenoceptor antagonism) | ≥50 μM | Medullary preparations | [4] |
| In Vivo Dosages | |||
| Reversal of Clonidine-induced Hypotension | 10 mg/kg | Spontaneously Hypertensive Rats | [4] |
| Induction of Anxiety-like Behaviors | 0.3 mg/kg (intravenous) | Primates | [4] |
| Reversal of α2-agonist induced bradycardia | 30 µg/kg (intracerebroventricular) | Rats | [5] |
| Clinical Dosage (Historical) | |||
| Diagnosis of Pheochromocytoma | 10–15 mg (intravenous) | Human | [4] |
| Toxicology Data (LD50) | |||
| Oral | 502 mg/kg | Mouse | [6] |
| Intraperitoneal | 175 mg/kg | Mouse | [6] |
| Subcutaneous | 500 mg/kg | Mouse | [6] |
Signaling Pathways
This compound primarily exerts its effects by antagonizing α-adrenergic receptors. The signaling pathways associated with these receptors are crucial for understanding its mechanism of action.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to smooth muscle contraction.[7][8] Piperoxan, by blocking these receptors, inhibits this pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway and its antagonism by Piperoxan.
Alpha-2 Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are Gi protein-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9][10] As a potent antagonist, Piperoxan blocks this inhibitory effect.
Caption: Alpha-2 adrenergic receptor signaling pathway and its antagonism by Piperoxan.
Experimental Protocols
Preparation of this compound Solutions
1. Stock Solution Preparation (In Vitro Use):
-
Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 31 mg/mL (114.91 mM).[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 30 days.[4]
-
2. Formulation for In Vivo Injection:
-
Reagents: this compound, Polyethylene glycol 300 (PEG300), Tween 80, Double-distilled water (ddH₂O).
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or water, depending on the desired final concentration and solubility).
-
For injection, perform a sequential dilution in a vehicle consisting of 30% PEG300, 5% Tween 80, and the remainder ddH₂O.[4]
-
Ensure the final pH of the solution is above 6.2 to prevent precipitation.[4]
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before administration.
-
Experimental Workflow: In Vitro Cell-Based Assay
This workflow outlines a general procedure for testing the effect of this compound on cultured cells expressing adrenergic receptors.
Caption: General workflow for an in vitro cell-based assay with this compound.
Experimental Workflow: In Vivo Animal Study
This workflow provides a general outline for an in vivo study investigating the effects of this compound in a rodent model.
Caption: General workflow for an in vivo animal study with this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for the use of this compound in research. The provided quantitative data, signaling pathway diagrams, and experimental workflows are intended to assist researchers in designing and executing well-controlled and informative experiments. It is essential to consult relevant literature and safety data sheets before initiating any new experimental protocol.
References
- 1. Piperoxan - Wikipedia [en.wikipedia.org]
- 2. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (135-87-5) for sale [vulcanchem.com]
- 5. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Troubleshooting & Optimization
Piperoxan Hydrochloride Off-Target Effects: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of piperoxan (B1220614) hydrochloride in their experiments. Piperoxan, historically known as an α2-adrenergic receptor antagonist, also exhibits notable interactions with other receptor systems, which can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of piperoxan hydrochloride?
This compound has been documented to interact with histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. These interactions can result in antihistaminic and anticholinergic effects, respectively, which may confound experimental results when studying its primary α2-adrenergic antagonist activity.
Q2: I'm observing unexpected smooth muscle relaxation in my tissue bath experiment. Could this be an off-target effect of piperoxan?
While piperoxan's primary effect on adrenergically-innervated smooth muscle is complex and dose-dependent, significant off-target anticholinergic activity could contribute to smooth muscle relaxation in tissues with prominent cholinergic tone. It is crucial to characterize the receptor subtypes present in your tissue preparation and consider the potential for muscarinic receptor blockade by piperoxan.
Q3: My in vivo study with piperoxan shows sedative effects in the animals. Is this expected?
Yes, sedative effects can be an off-target consequence of piperoxan's antihistaminic activity, specifically through the blockade of central histamine H1 receptors. This is a known side effect of first-generation antihistamines that cross the blood-brain barrier.
Troubleshooting Guides
Issue 1: Unexpected Histamine-Like Effects or Blockade
Symptoms:
-
Inconsistent responses to adrenergic agonists or antagonists in the presence of piperoxan.
-
Observations of effects typically associated with histamine receptor modulation (e.g., changes in vascular permeability, bronchoconstriction/dilation, or smooth muscle contraction in specific preparations like the guinea pig ileum).
Troubleshooting Steps:
-
Confirm Histamine H1 Receptor Interaction:
-
Perform a competitive binding assay using a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) with increasing concentrations of piperoxan to determine its binding affinity (Ki).
-
Conduct a functional bioassay, such as the guinea pig ileum contraction assay, to quantify the antagonistic effect of piperoxan on histamine-induced contractions. A Schild analysis can determine the pA2 value, providing a measure of its antagonist potency.
-
-
Control for Histaminergic Effects:
-
In your experimental design, include a known selective histamine H1 receptor antagonist as a control to differentiate between adrenergic and histaminergic effects.
-
If possible, use a cell line or tissue preparation that lacks histamine H1 receptors to isolate the adrenergic effects of piperoxan.
-
Issue 2: Unexplained Anticholinergic Responses
Symptoms:
-
Inhibition of acetylcholine- or carbachol-induced contractions in smooth muscle preparations.
-
Systemic effects in vivo such as dry mouth, blurred vision, or tachycardia in animal models, which are characteristic of muscarinic receptor blockade.
Troubleshooting Steps:
-
Characterize Muscarinic Receptor Binding:
-
Determine the binding affinity of piperoxan for muscarinic acetylcholine receptor subtypes (M1, M2, M3, etc.) using radioligand binding assays with selective antagonists.
-
Perform functional assays on isolated tissues rich in specific muscarinic receptor subtypes (e.g., rabbit vas deferens for M1, guinea pig atria for M2, or guinea pig ileum for M3) to assess the functional antagonism by piperoxan.
-
-
Isolate Cholinergic from Adrenergic Effects:
-
Use a selective muscarinic receptor antagonist (e.g., atropine) as a positive control to confirm that the observed effects are indeed due to cholinergic blockade.
-
Employ a system where cholinergic signaling is not a dominant pathway to study the α2-adrenergic effects of piperoxan without interference.
-
Quantitative Data on Off-Target Interactions
Table 1: Representative Binding Affinities (Ki in nM) for Common Receptor Antagonists
| Receptor Subtype | Representative Antagonist | Typical Ki (nM) |
| Histamine H1 | Mepyramine | 1 - 10 |
| Muscarinic M1 | Pirenzepine | 10 - 50 |
| Muscarinic M2 | Methoctramine | 10 - 100 |
| Muscarinic M3 | 4-DAMP | 1 - 10 |
Note: These values are for reference and may vary depending on the experimental conditions.
Key Experimental Protocols
Protocol 1: Guinea Pig Ileum Bioassay for Antihistaminic Activity
This protocol is used to assess the functional antagonism of histamine H1 receptors.
-
Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig is isolated and cleaned.
-
Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). One end is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Histamine Dose-Response: A cumulative concentration-response curve for histamine is generated to determine the EC50.
-
Piperoxan Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat Histamine Dose-Response: The histamine concentration-response curve is repeated in the presence of piperoxan.
-
Data Analysis: The rightward shift in the histamine dose-response curve is used to calculate the dose ratio, which can then be used in a Schild plot to determine the pA2 value of piperoxan.
Experimental Workflow for Guinea Pig Ileum Bioassay
Caption: Workflow for assessing antihistaminic activity using a guinea pig ileum bioassay.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of piperoxan for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., histamine H1 or a muscarinic subtype) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable binding buffer is prepared, optimized for the specific receptor.
-
Competition Assay:
-
A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled antagonist.
-
-
Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of piperoxan that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways of Off-Target Receptors
Understanding the signaling pathways activated by the off-target receptors can help predict the downstream cellular consequences of piperoxan's interaction.
Histamine H1 Receptor Signaling
Histamine H1 receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor and its antagonism by piperoxan.
Muscarinic Acetylcholine Receptor Signaling (M1, M3, M5 Subtypes)
The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors are also coupled to Gq/11 proteins and therefore share a similar downstream signaling cascade with the histamine H1 receptor, leading to PLC activation, IP3 and DAG production, and subsequent increases in intracellular calcium and PKC activation.
Muscarinic (M1/M3/M5) Receptor Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling and its antagonism by piperoxan.
By carefully considering and investigating these potential off-target effects, researchers can ensure the validity and accuracy of their experimental findings when using this compound.
Technical Support Center: Utilizing Piperoxan Hydrochloride in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the limitations and challenges of using Piperoxan hydrochloride in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent historically investigated as both an α-adrenergic receptor antagonist and an antihistamine.[1] Its primary mechanism of action is the blockade of α-adrenergic receptors, which mediate the effects of catecholamines like norepinephrine.[1][2] It is considered a non-selective α-blocker, meaning it does not differentiate between α1 and α2 receptor subtypes.[3]
Q2: What are the major known limitations of using this compound in research?
The primary limitations of this compound include:
-
Lack of Specificity: It is a non-selective α-adrenergic antagonist and also exhibits activity at histamine (B1213489) receptors, having been the first antihistamine discovered.[3] This lack of specificity can lead to confounding experimental results.
-
Central Nervous System (CNS) Stimulation: Unlike many other α-blockers, Piperoxan has been observed to have considerable stimulatory effects on the central nervous system.[1][4] The precise mechanism for this is not fully elucidated but can introduce significant variability in behavioral and physiological studies.
-
Toxicity: Historically, Piperoxan and its analogues were found to be unsuitable for clinical use in humans due to toxic effects. While specific modern toxicological data in research animals is limited in readily available literature, this historical context warrants caution in dose selection and subject monitoring.
-
Potential for Drug Interactions: Due to its action on multiple receptor systems and its metabolism, there is a potential for drug-drug interactions, which can alter its efficacy and toxicity profile.[5]
Q3: How should I prepare and store this compound for my experiments?
For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared, but their stability will depend on the solvent used. It is advisable to prepare fresh solutions for each experiment or to perform stability tests if storing solutions for extended periods.
Q4: What are the expected physiological effects of this compound administration in animal models?
Based on its mechanism of action, administration of this compound is expected to cause a decrease in blood pressure due to the blockade of α-adrenergic receptors on vascular smooth muscle.[2] However, due to its CNS stimulant properties, an increase in heart rate and other signs of CNS activation may also be observed, potentially counteracting the expected hypotensive effects.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings between subjects. | 1. Inconsistent drug administration. 2. CNS stimulant effects of Piperoxan overriding its α-blocking effects. 3. Stress-induced physiological changes in the animals. | 1. Ensure consistent and accurate dosing and administration technique. 2. Consider a lower dose range to minimize CNS stimulation. 3. Allow for adequate acclimatization of animals to the experimental setup to reduce stress. |
| Unexpected behavioral changes in animals (e.g., hyperactivity, agitation). | 1. CNS stimulant properties of Piperoxan. | 1. Acknowledge this as a known effect of the compound. 2. If this effect is undesirable for the study, consider using a more selective α-adrenergic antagonist. 3. Record and analyze behavioral changes as part of the experimental results. |
| Results are inconsistent with expected α-adrenergic blockade. | 1. Off-target effects at other receptors (e.g., histamine receptors). 2. Incorrect dosage leading to a partial or overwhelming effect. | 1. Be aware of the drug's polypharmacology. 2. Perform a dose-response study to determine the optimal dose for the desired effect in your specific model. 3. Use control experiments with more selective antagonists to dissect the observed effects. |
| Poor solubility of the compound for in vivo administration. | 1. The hydrochloride salt may have limited solubility in certain vehicles. | 1. Prepare solutions in sterile saline or phosphate-buffered saline (PBS). 2. If solubility is an issue, consider the use of a co-solvent such as DMSO, but be mindful of the potential toxicity of the co-solvent itself.[7] |
Quantitative Data Summary
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 502 mg/kg | Not available in searched results |
| LD50 | Mouse | Intraperitoneal | 175 mg/kg | Not available in searched results |
| LD50 | Mouse | Subcutaneous | 500 mg/kg | Not available in searched results |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.[8][9] It is a measure of acute toxicity.
Experimental Protocols
Key Experiment: Evaluation of the Effect of this compound on Blood Pressure in Anesthetized Rats
Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
This compound
-
Anesthetic agent (e.g., urethane)[10]
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
Methodology:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.).[10] Ensure a stable plane of anesthesia is achieved, as confirmed by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until MAP and HR are constant.
-
Drug Administration:
-
Administer a bolus intravenous injection of the vehicle (saline) and record MAP and HR for 15 minutes to establish a baseline.
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously. Allow for MAP and HR to return to a stable baseline between doses.
-
-
Data Analysis: Record MAP and HR continuously. Calculate the change in MAP and HR from baseline for each dose of this compound. Plot the dose-response curve.
Visualizations
Signaling Pathways
Caption: Alpha-1 Adrenergic Signaling Pathway and Inhibition by Piperoxan HCl.
Caption: Histamine H1 Receptor Signaling and Off-Target Blockade by Piperoxan HCl.
References
- 1. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EXTOXNET TIBs - DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY [extoxnet.orst.edu]
- 9. jpccr.eu [jpccr.eu]
- 10. Urethane inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Studies with Piperoxan Hydrochloride
Welcome to the technical support center for researchers utilizing Piperoxan hydrochloride in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential artifacts and challenges you may encounter.
Frequently Asked Questions (FAQs)
1. General Properties and Handling
Q1.1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of α2-adrenergic receptors, with a preferential affinity for presynaptic receptors. By blocking these autoreceptors, it can increase the synaptic concentration of norepinephrine.[1] It was also one of the first compounds identified to have antihistaminic properties.[2]
Q1.2: How should I dissolve and store this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 31 mg/mL, which corresponds to 114.91 mM).[1]
-
Storage of Stock Solutions: DMSO stock solutions are reported to be stable for up to one month when stored at -20°C.[1]
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C and is stable for at least six months.[1] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1]
Q1.3: I am observing precipitation when I dilute my this compound DMSO stock in aqueous media. What should I do?
This is a common issue with compounds that are highly soluble in DMSO but have lower solubility in aqueous solutions. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Pre-warming Media: Always add the compound to pre-warmed (37°C) media.
-
Method of Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. First, create an intermediate dilution of the stock in your culture medium. Then, add this intermediate dilution to the final culture volume.
-
Gentle Mixing: Add the compound or its dilution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
2. Potential In Vitro Artifacts
Q2.1: Could this compound be a Pan-Assay Interference Compound (PAIN)?
While a definitive classification of this compound as a PAIN is not available in the reviewed literature, its chemical structure does not contain obvious reactive moieties that are commonly associated with PAINs. However, it is always good practice to perform appropriate controls to rule out non-specific effects in your assays.
Q2.2: Does this compound interfere with fluorescence-based assays?
There is no specific information available regarding the intrinsic fluorescence of this compound. To avoid potential artifacts in fluorescence-based assays (e.g., fluorescence resonance energy transfer [FRET], fluorescence polarization [FP]), it is recommended to:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay to check for any intrinsic fluorescence or quenching effects.
-
Use Alternative Detection Methods: If interference is suspected, consider using an orthogonal assay with a different readout (e.g., luminescence, absorbance, or a label-free method) to confirm your results.
Q2.3: What are the known off-target effects of this compound?
3. Cytotoxicity and Cell Health
Q3.1: Is this compound cytotoxic to cells in culture?
Q3.2: How can I assess the cytotoxicity of this compound in my cell line?
A standard method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in a Receptor Binding Assay
Issue: You are observing inconsistent or unexpected binding affinities for this compound in your radioligand binding assay.
Workflow:
Figure 1. Troubleshooting workflow for unexpected results in a receptor binding assay.
Guide 2: Addressing Compound Precipitation in Cell-Based Assays
Issue: You are observing precipitation of this compound in your cell culture plates during a multi-day experiment.
Workflow:
Figure 2. Troubleshooting workflow for addressing compound precipitation in cell culture.
Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 5.4 nM | α2A-Adrenergic Receptor | [1] |
| 2 nM | α2B-Adrenergic Receptor | [1] | |
| 1.3 nM | α2C-Adrenergic Receptor | [1] | |
| Solubility | ≥31 mg/mL (114.91 mM) | In DMSO | [1] |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay (Competitive)
This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor and radioligand pair.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest. Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of this compound (or other competing ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: General MTT Cytotoxicity Assay
This protocol provides a general method for assessing cell viability. Seeding density and incubation times should be optimized for your specific cell line.[3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3][4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][6]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Protocol 3: General Whole-Cell Patch Clamp for hERG Channel Assay
This protocol outlines the general steps for assessing hERG channel inhibition. Specific voltage protocols and solutions may vary.[7][8][9][10][11]
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[7][8][9]
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to an appropriate resistance.
-
Solutions: Use an extracellular solution containing physiological ion concentrations and an intracellular solution in the patch pipette.
-
Whole-Cell Configuration: Form a high-resistance seal between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[8]
-
Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of this compound.
-
Data Acquisition and Analysis: Record the hERG currents before and after compound application. Measure the reduction in the peak tail current to determine the percentage of inhibition at each concentration and calculate the IC50 value.[12]
Signaling Pathways
Figure 3. Mechanism of action of this compound at the synapse.
References
- 1. This compound (135-87-5) for sale [vulcanchem.com]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperoxan Hydrochloride Concentration for Assays
Welcome to the technical support center for Piperoxan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent that primarily functions as an antagonist of alpha-2 (α2)-adrenergic receptors.[1] It is a competitive antagonist, meaning it binds to the α2-adrenoceptors and blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting their effects.[2] At higher concentrations, Piperoxan can also exhibit antagonist activity at alpha-1 (α1)-adrenergic receptors.[2] Historically, it was also identified as one of the first antihistamines.[3]
Q2: What are the common in vitro assays used to characterize this compound?
The most common in vitro assays for characterizing this compound and similar α2-adrenergic antagonists include:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to α2-adrenergic receptors and other potential off-targets.[4]
-
Functional Assays (e.g., cAMP Assays): These assays measure the functional consequence of receptor antagonism, such as the inhibition of agonist-induced changes in second messenger levels (e.g., cyclic AMP).[5][6]
-
Schild Analysis: This pharmacological method is used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.[6][7][8]
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and the expression level of the target receptor. Based on available literature, a concentration of 50 µM has been shown to effectively block α2-adrenoceptors in medullary preparations. For initial experiments, a concentration range of 10 nM to 100 µM is a reasonable starting point for generating dose-response curves.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in several common laboratory solvents. Here are the recommended solubility and storage guidelines:
| Solvent | Maximum Solubility |
| DMSO | ≥31 mg/mL (≥114.91 mM) |
| Water | 54 mg/mL |
| Ethanol | 40 mg/mL |
Storage of Stock Solutions:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year, or at -20°C for up to 1 month.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that specific values may vary depending on the experimental conditions.
| Parameter | Value | Receptor/System | Assay Type |
| pA2 | 7.06 | Alpha-adrenergic receptors | Functional Antagonism (with Norepinephrine) |
| KB | 1.24 x 10⁻⁷ M | Alpha-adrenergic receptors | Functional Antagonism (with Norepinephrine) |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-RX821002).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of this compound in binding buffer.
-
Set up the assay: In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilutions (or vehicle for total binding)
-
Radioligand at a concentration close to its Kd.
-
Cell membranes.
-
For non-specific binding control wells, add a high concentration of a known α2-adrenergic antagonist (e.g., yohimbine).
-
-
Incubate: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filter: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Count: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Functional Assay: cAMP Measurement
This protocol describes a method to measure the functional antagonism of this compound on α2-adrenergic receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
An α2-adrenergic agonist (e.g., clonidine (B47849) or dexmedetomidine).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell preparation: Seed cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the α2-adrenergic agonist and a fixed concentration of forskolin to all wells (except for basal control).
-
Incubate: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected results with Piperoxan hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Piperoxan hydrochloride.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments using this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a smaller than expected antagonist effect on alpha-1 adrenergic receptors in my in vitro assay?
Possible Causes and Troubleshooting Steps:
-
Incorrect Concentration: The effective concentration of this compound may be lower than calculated.
-
Solution: Verify the initial stock concentration and ensure accurate serial dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay.
-
-
Compound Stability: this compound solution may have degraded.
-
Solution: Prepare fresh solutions for each experiment. This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[1] Ensure your buffer system is within a stable pH range. For proroxan, a similar nonselective α-adrenoblocker, solubility and stability are reduced in a pH range of 3 to 5.5.[1]
-
-
Off-Target Effects: At higher concentrations, Piperoxan may exhibit effects on other receptors, complicating the interpretation of its alpha-1 antagonist activity.
-
Solution: Review the receptor selectivity profile of Piperoxan (see Table 1) and consider using a more selective alpha-1 antagonist as a control, such as prazosin.
-
-
Assay Interference: Components of your assay may be interfering with Piperoxan's activity.
-
Solution: Run appropriate vehicle controls and check for any known interactions between Piperoxan and other reagents in your assay.
-
Question 2: My in vivo animal study shows an unexpected increase in heart rate (tachycardia) after administering this compound. Is this normal?
Answer:
Yes, reflex tachycardia is a known physiological response to non-selective alpha-adrenergic blockers like Piperoxan.[2] By blocking alpha-1 adrenergic receptors on vascular smooth muscle, Piperoxan causes vasodilation and a drop in blood pressure (hypotension).[2][3][4] The body's baroreceptor reflex then triggers an increase in sympathetic nervous system activity to compensate for the drop in blood pressure, leading to an increased heart rate.
Additionally, by blocking presynaptic alpha-2 autoreceptors, Piperoxan can increase the release of norepinephrine (B1679862), which can further stimulate heart rate.[5]
Troubleshooting Workflow for In Vivo Cardiovascular Effects
Caption: Troubleshooting unexpected cardiovascular responses to this compound in vivo.
Question 3: I am getting a false-positive result in my biochemical assay after treating cells or tissues with this compound. What could be the cause?
Answer:
While specific interferences depend on the assay, several factors could contribute to false-positive results:
-
Structural Similarity: The chemical structure of Piperoxan or its metabolites might cross-react with antibodies or other detection reagents in your assay. This is a known issue with some immunoassays.
-
Historical Context: An early report from 1951 noted a "false positive reaction" with the this compound (benzodioxan) test, indicating the potential for off-target effects.[6]
-
Modern Assay Interference: Many medications can cause false-positive results in various assays, such as urine drug screens.[7][8][9][10] For example, some antihistamines and blood pressure medications have been reported to interfere with assays for other compounds.[7][8][9] Given Piperoxan's dual nature as an alpha-blocker and its historical classification as an antihistamine, such interference is plausible.
Troubleshooting Steps:
-
Run a Piperoxan-only control: Add this compound to your assay in the absence of the analyte of interest to see if it generates a signal on its own.
-
Use a structurally different antagonist: As a negative control, use an alpha-adrenergic antagonist from a different chemical class to see if the false-positive result is specific to the benzodioxane structure of Piperoxan.
-
Consult the literature for your specific assay: Search for known interferences with your particular assay kit or detection method.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a non-selective alpha-adrenergic receptor antagonist.[11] It blocks both alpha-1 and alpha-2 adrenergic receptors, preventing the binding of endogenous agonists like norepinephrine and epinephrine.[11] This blockade leads to vasodilation and a decrease in blood pressure.
What is the stability of this compound in solution?
This compound solutions should be prepared fresh for optimal results. The stability of similar compounds can be pH-dependent.[1] Avoid storing solutions for extended periods unless stability has been validated under your specific storage conditions (e.g., temperature, pH, buffer composition).
How should I prepare a stock solution of this compound?
The solubility and stability of hydrochloride salts of drugs can be influenced by pH.[1] It is generally recommended to dissolve this compound in a suitable buffer system relevant to your experimental setup. For in vivo studies, sterile saline is often used. Always consult the manufacturer's instructions for specific solubility information.
Quantitative Data
Table 1: Receptor Binding Profile of Piperoxan and Related Compounds
| Receptor Subtype | Radioligand for Binding Studies | Correlating Pharmacological Effect | Expected Affinity of Piperoxan |
| Alpha-1 Adrenergic | [3H]-WB-4101 | Postsynaptic antagonism (e.g., in vas deferens) | High |
| Alpha-2 Adrenergic | [3H]-Clonidine | Presynaptic autoreceptor antagonism | Moderate to High |
| Histamine H1 | [3H]-Pyrilamine | Antihistaminic effects | Moderate |
This table is a qualitative representation based on available literature. Actual Ki values may vary depending on the specific assay conditions.
Experimental Protocols
1. Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol is a general guideline and should be optimized for your specific laboratory conditions and receptor source.
Objective: To determine the binding affinity of this compound for alpha-1 adrenergic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing alpha-1 adrenergic receptors
-
[3H]-Prazosin (radioligand)
-
This compound
-
Phentolamine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell or tissue membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Membrane preparation, [3H]-Prazosin, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]-Prazosin, an excess of phentolamine, and binding buffer.
-
Competitive Binding: Membrane preparation, [3H]-Prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway of Alpha-1 Adrenergic Receptors
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Piperoxan HCl.
2. Measurement of Invasive Blood Pressure in Anesthetized Rats
This protocol provides a general framework for assessing the in vivo effects of this compound on blood pressure. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Objective: To measure the effect of intravenously administered this compound on arterial blood pressure.
Materials:
-
Anesthetized rat
-
This compound solution (sterile)
-
Heparinized saline
-
Pressure transducer
-
Catheter (e.g., for carotid artery cannulation)
-
Data acquisition system
-
Surgical instruments
Methodology:
-
Anesthesia and Surgery: Anesthetize the rat according to an approved protocol. Surgically expose the carotid artery and insert a catheter filled with heparinized saline.
-
Transducer Connection: Connect the catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure monitoring.
-
Stabilization: Allow the animal's blood pressure to stabilize before any drug administration.
-
Baseline Recording: Record a stable baseline blood pressure for a sufficient period (e.g., 15-30 minutes).
-
Drug Administration: Administer a bolus injection of this compound intravenously at the desired dose.
-
Post-injection Monitoring: Continuously record the blood pressure to observe the onset, magnitude, and duration of the hypotensive effect.
-
Data Analysis: Analyze the change in mean arterial pressure from baseline following the administration of this compound.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Workflow for measuring invasive blood pressure in rats following Piperoxan HCl administration.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of nonselective and selective alpha 1-adrenergic blockade on coronary blood flow during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (benzodioxan) test; report of a false positive reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Can Cause a False Positive Drug Test? - Medications, Food & Drinks | AlphaBiolabs UK [alphabiolabs.co.uk]
- 8. False positive drug tests - medicines that cause It [singlecare.com]
- 9. afgelocal1040.org [afgelocal1040.org]
- 10. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperoxan hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Piperoxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive α2-adrenergic receptor antagonist.[1] Its primary mechanism involves blocking presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback loop that normally limits norepinephrine (B1679862) release, thereby increasing the concentration of norepinephrine in the synapse.[1] It was one of the first antihistamines discovered but was found to have toxic effects in humans.[2] It has also been used historically as a diagnostic tool for pheochromocytoma.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store this compound stock solutions?
Reconstituted solutions of this compound should be stored at -20°C.[1] Under these conditions, solutions are reported to be stable for up to one month.[1] Lyophilized powder is more stable and can be stored at -80°C for six months.[1] It is crucial to avoid repeated freeze-thaw cycles as they can degrade the compound's potency.[1] The compound is generally stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[7]
Solubility Data
The solubility of this compound can vary based on the solvent and environmental conditions. Below is a summary of available quantitative data.
| Solvent | Concentration / Solubility | Molarity (mM) | Notes |
| DMSO | ≥31 mg/mL | 114.91 mM | Suitable for preparing stock solutions.[1] |
| Aqueous Solutions | Highly pH-dependent | - | Precipitation can occur at pH < 6.2.[1] |
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
-
Cause: The pH of your buffer may be too low. This compound's solubility in aqueous solutions is significantly influenced by pH. For in vivo formulations, precipitation has been observed at a pH below 6.2.[1] A study on a structurally related compound, proroxan, showed that its solubility was reduced in the pH range of 3 to 5.5.[6]
-
Solution:
-
Check the pH of your aqueous solution.
-
If the pH is acidic, consider carefully adjusting it to be neutral or slightly alkaline. Be aware that the compound is incompatible with strong alkalis.[7]
-
For difficult-to-dissolve compounds, an initial stock solution in an organic solvent like DMSO is recommended before further dilution in an aqueous buffer.[8]
-
Problem: My compound precipitated out of solution after I diluted my DMSO stock into a cell culture medium.
-
Cause: This is a common issue known as "salting out" or precipitation when a compound dissolved in a strong organic solvent is introduced to an aqueous environment where its solubility is much lower.
-
Solution:
-
Reduce Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution. Ensure rapid mixing when adding the DMSO stock to the aqueous medium to avoid localized high concentrations that can trigger precipitation.
-
Check Solvent Tolerance: Ensure the final concentration of DMSO in your experimental setup is not toxic to your cells.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (In Vitro)
This protocol is suitable for preparing a stock solution for use in cell culture or other in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 269.77 g/mol ).[1]
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration. A concentration of 31 mg/mL (114.91 mM) is readily achievable.[1]
-
Dissolution: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1]
Protocol 2: Preparation of an Injectable Formulation (In Vivo)
This protocol describes a method for preparing this compound for in vivo experiments, which requires careful use of co-solvents.
-
Initial Dissolution: Prepare an initial high-concentration stock by dissolving this compound in 100% DMSO.[1]
-
Co-Solvent Addition: For the final injectable formulation, perform a sequential dilution. A recommended vehicle consists of:
-
30% PEG300
-
5% Tween 80
-
Dimethyl sulfoxide (B87167) (from the stock solution)
-
ddH₂O to make up the final volume[1]
-
-
pH Check: It is critical to ensure the pH of the final formulation is above 6.2 to prevent precipitation.[1] Adjust carefully if necessary.
-
Administration: Use the formulation immediately after preparation.
References
- 1. This compound (135-87-5) for sale [vulcanchem.com]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|135-87-5|MSDS [dcchemicals.com]
- 8. merckgroup.com [merckgroup.com]
Non-specific binding of Piperoxan hydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperoxan hydrochloride. The information is designed to address common issues related to its non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pharmacological research chemical that acts as an antagonist of α2-adrenergic receptors.[1] It is known to competitively inhibit these receptors, with a particular preference for presynaptic autoreceptors.[1] This action blocks the negative feedback loop of norepinephrine (B1679862) release, leading to increased synaptic concentrations of this neurotransmitter.[1]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound exhibits nanomolar affinity for the three subtypes of the α2-adrenergic receptor. The reported inhibition constants (Ki) are as follows:
| Receptor Subtype | Ki (nM) |
| α2A-adrenergic | 5.4 |
| α2B-adrenergic | 2.0 |
| α2C-adrenergic | 1.3 |
| (Data sourced from VulcanChem)[1] |
Q3: Does this compound have known off-target binding?
Yes, Piperoxan was one of the first antihistamines discovered.[2] While its primary characterization is as an α2-adrenergic antagonist, it can exhibit affinity for other receptors, including histamine (B1213489) receptors. Researchers should be aware of potential cross-reactivity, especially at higher concentrations. Postsynaptic α1-receptor effects have also been observed at higher doses.[1]
Q4: What are the recommended solubility and storage conditions for this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 31 mg/mL (114.91 mM).[1] It is recommended to store the lyophilized compound at -20°C and desiccated. Reconstituted solutions in DMSO are stable for up to one month when stored at -20°C.[1]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Symptoms:
-
High background signal in your assay.
-
Low signal-to-noise ratio.
-
Difficulty in obtaining a clear saturation curve.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Buffer Conditions | Adjust the pH and ionic strength of your assay buffer. Low salt concentrations can promote electrostatic interactions. |
| Inadequate Blocking | Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk to block non-specific binding sites on your assay plates or membranes. |
| Ligand Properties | Highly lipophilic or charged ligands are more prone to non-specific binding. While you cannot change the properties of Piperoxan, optimizing other assay parameters becomes more critical. |
| Impure Receptor Preparation | Ensure the purity of your receptor preparation. Contaminating proteins can contribute to non-specific binding. |
Issue 2: Schild Plot Slope Significantly Less Than Unity
Symptoms:
-
In a Schild regression analysis, the slope of the plot is significantly less than 1.0. This has been observed for Piperoxan.
Possible Causes and Solutions:
| Cause | Solution |
| Non-competitive Antagonism | A slope less than unity can indicate a non-competitive or complex interaction rather than simple competitive antagonism. This suggests that Piperoxan's binding may not be fully surmountable by the agonist under the assay conditions. |
| Agonist Uptake | A saturable uptake mechanism for the agonist can also lead to a reduced Schild plot slope. |
| Agonist Acting at Multiple Receptors | If the agonist used in the assay has affinity for other receptors present in the preparation, it can lead to a deviation from the expected slope. |
Experimental Protocols
Key Experiment: α2-Adrenergic Receptor Competition Binding Assay
This protocol is adapted for determining the binding affinity of this compound.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the α2-adrenergic receptor subtype of interest in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.
2. Competition Binding Assay:
-
The reaction is typically carried out in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of varying concentrations of this compound (the competitor).
-
50 µL of a suitable radioligand for α2-adrenergic receptors (e.g., [3H]-rauwolscine or [3H]-yohimbine) at a fixed concentration.
-
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled α2-adrenergic antagonist (e.g., yohimbine) instead of Piperoxan.
-
For determining total binding, wells should contain the radioligand and buffer without any competitor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of this compound at the presynaptic α2-adrenergic autoreceptor.
Caption: General workflow for a competition radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
References
How to control for Piperoxan hydrochloride's antihistamine effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the antihistamine effects of Piperoxan hydrochloride in your experiments. Piperoxan, historically significant as the first discovered antihistamine, is also a potent α-adrenergic antagonist.[1][2] This dual activity can complicate experimental interpretation. This guide offers strategies to isolate and study its α-adrenergic effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological actions of this compound?
A1: this compound primarily acts as a competitive antagonist at α-adrenergic receptors, with activity at both α1 and α2 subtypes. However, it also possesses significant histamine (B1213489) H1 receptor antagonist activity, a property that led to its initial classification as the first antihistamine.[2][3]
Q2: How can the antihistamine effects of Piperoxan interfere with my research on its α-adrenergic properties?
A2: Histamine H1 receptor activation can trigger various physiological responses, including smooth muscle contraction, increased vascular permeability, and modulation of neurotransmitter release. If your experimental model has functional H1 receptors, Piperoxan's antihistamine action can produce effects that may be mistakenly attributed to its α-adrenergic antagonism, leading to confounding results.
Q3: What are the typical signs of Piperoxan's antihistamine effects in an experiment?
A3: Uncontrolled antihistamine effects can manifest as:
-
Inhibition of histamine-induced responses (e.g., vasodilation, bronchoconstriction).
-
Unexpected changes in inflammatory responses.
-
Alterations in neuronal firing or neurotransmitter release in systems where histamine plays a modulatory role.
Q4: What are the recommended control experiments when using Piperoxan?
A4: To ensure the observed effects are due to α-adrenergic blockade and not H1 receptor antagonism, we recommend the following controls:
-
Positive Control for Histamine Effect: Demonstrate a functional histamine response in your system by applying histamine and observing the expected effect.
-
Specific H1 Antagonist Control: Use a highly selective H1 receptor antagonist that lacks α-adrenergic activity (e.g., a second-generation antihistamine like Cetirizine or Fexofenadine) as a negative control. If this selective antagonist replicates the "off-target" effect of Piperoxan, it suggests a histaminergic mechanism.
-
α-Adrenergic Agonist/Antagonist Controls: Use well-characterized, selective α-adrenergic agonists (e.g., Phenylephrine for α1, Clonidine for α2) and antagonists (e.g., Prazosin for α1, Yohimbine for α2) to confirm the involvement of adrenergic pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibitory effects not consistent with α-adrenergic blockade. | Piperoxan's antihistamine activity may be masking or altering the expected response. | 1. Pre-treat the preparation with a selective H1 receptor agonist to saturate the H1 receptors before applying Piperoxan.2. Co-administer Piperoxan with a selective H1 receptor antagonist to block its antihistamine effects. Refer to the Experimental Protocols section. |
| Difficulty replicating literature data on Piperoxan's α-adrenergic effects. | The experimental system may have a high density of H1 receptors, leading to dominant antihistamine effects. | 1. Characterize the histamine receptor expression in your model system.2. If H1 receptors are abundant, consider using a more selective α-adrenergic antagonist if the experimental design allows. |
| Variable results between experimental preparations. | Differences in endogenous histamine levels or H1 receptor expression between preparations. | 1. Ensure consistent experimental conditions to minimize variations in endogenous histamine.2. Normalize responses to a standard histamine concentration before drug application. |
Data Presentation
| Compound | Receptor Subtype | Reported Affinity (Ki in nM) | Reference |
| Piperoxan | α1-adrenergic | 138 (Ri site) | [1] |
| Piperoxan | α2-adrenergic | 245 (Rs site) | [1] |
Note: The Ri and Rs designations refer to rauwolscine-insensitive and rauwolscine-sensitive sites, respectively, which have been used to characterize α2-adrenergic receptor subtypes.
For comparison, the table below shows the binding affinities of common selective H1 receptor antagonists.
| Compound | Receptor Subtype | Reported Affinity (Ki in nM) | Reference |
| Desloratadine | Histamine H1 | > Cetirizine | [4] |
| Cetirizine | Histamine H1 | > Loratadine | [4] |
| Loratadine | Histamine H1 | > Fexofenadine | [4] |
| Bilastine | Histamine H1 | 1.92 ± 0.08 | [5] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay to Isolate α-Adrenergic Effects
This protocol describes a method to functionally block H1 receptors in an in vitro tissue bath or cell culture system before applying Piperoxan.
Objective: To assess the effect of Piperoxan on α-adrenergic receptor-mediated responses while minimizing confounding antihistamine effects.
Materials:
-
Isolated tissue preparation or cell culture model
-
Krebs-Henseleit solution (or appropriate buffer)
-
Histamine dihydrochloride
-
Selective H1 receptor antagonist (e.g., Cetirizine)
-
This compound
-
Selective α-adrenergic agonist (e.g., Phenylephrine)
-
Data acquisition system
Procedure:
-
Preparation: Mount the tissue or plate the cells according to your standard protocol and allow for equilibration.
-
Histamine Response Confirmation:
-
Generate a cumulative concentration-response curve to histamine to confirm the presence and reactivity of H1 receptors.
-
Wash out the histamine and allow the preparation to return to baseline.
-
-
H1 Receptor Blockade:
-
Add a selective H1 receptor antagonist (e.g., Cetirizine, 1 µM) to the bath/well.
-
Incubate for a sufficient time (e.g., 20-30 minutes) to ensure complete receptor blockade.
-
Re-challenge with the same concentrations of histamine to confirm the blockade of the H1 response.
-
-
α-Adrenergic Response Assessment:
-
In the continued presence of the H1 antagonist, generate a cumulative concentration-response curve to a selective α-adrenergic agonist (e.g., Phenylephrine).
-
-
Piperoxan Application:
-
Wash out the agonist and allow the preparation to return to baseline (maintaining the H1 antagonist).
-
Add this compound at the desired concentration and incubate.
-
Repeat the cumulative concentration-response curve to the α-adrenergic agonist in the presence of Piperoxan.
-
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of Piperoxan to quantify its α-adrenergic antagonist activity.
Protocol 2: Competitive Radioligand Binding Assay
This protocol allows for the direct measurement of Piperoxan's binding affinity to H1 receptors.
Objective: To determine the inhibitory constant (Ki) of Piperoxan for the H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor
-
Radiolabeled H1 antagonist (e.g., [³H]mepyramine)
-
This compound
-
Non-labeled, high-affinity H1 antagonist for determining non-specific binding (e.g., Mianserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Incubation Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [³H]mepyramine.
-
Non-specific Binding: Cell membranes + [³H]mepyramine + excess unlabeled H1 antagonist.
-
Competition: Cell membranes + [³H]mepyramine + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Piperoxan concentration.
-
Determine the IC50 value (the concentration of Piperoxan that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Below are diagrams illustrating the primary signaling pathways for α1-adrenergic, α2-adrenergic, and Histamine H1 receptors.
References
- 1. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Piperoxan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the short duration of action of Piperoxan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperoxan. The content is specifically designed to address challenges related to its short duration of action and to provide actionable strategies for extending its therapeutic window in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Piperoxan and what is its primary mechanism of action?
Piperoxan is a benzodioxane derivative that functions as an antagonist of alpha-adrenergic receptors, with a notable selectivity for the α2-subtype. Historically, it was also identified as the first antihistamine, though its clinical utility was limited by toxic effects in humans. Its primary experimental use today revolves around its ability to block α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling pathways.
Q2: Why is the in vivo duration of action of Piperoxan so short?
While specific pharmacokinetic data for Piperoxan is scarce in publicly available literature, its short duration of action can be inferred from studies on structurally similar benzodioxan α2-antagonists, such as Idazoxan. These compounds are characterized by rapid metabolism and clearance from the body.
For instance, studies in rats have shown that Idazoxan is rapidly absorbed and extensively metabolized, primarily through hydroxylation followed by conjugation (glucuronidation and sulfation). This rapid biotransformation leads to a short half-life. The clearance of Idazoxan in rats is high, indicating efficient removal from circulation largely due to this metabolic activity. Given the structural similarities, it is highly probable that Piperoxan undergoes a similar fate in vivo, leading to its brief therapeutic or experimental effect.
Pharmacokinetic Profile of Idazoxan (a Structural Analog of Piperoxan) in Rats
| Parameter | Value | Species | Reference |
| Half-Life (t½) | 24.4 - 27.9 min | Rat | |
| Total Plasma Clearance | 0.057 - 0.078 L/kg/min | Rat | |
| Volume of Distribution (Vd) | 1.95 - 3.18 L/kg | Rat | |
| Time to Peak (Tmax) (Oral) | 5 - 10 min | Rat | |
| Primary Metabolism Route | Hydroxylation and Conjugation | Rat |
This data for Idazoxan is presented as a predictive model for Piperoxan's pharmacokinetic behavior due to structural similarity.
Q3: What are the primary strategies to extend the half-life of Piperoxan for my experiments?
There are three main strategies that can be employed to prolong the systemic exposure of Piperoxan:
-
Prodrug Synthesis: This involves chemically modifying the Piperoxan molecule to create an inactive precursor (a prodrug) that, once administered, is enzymatically or chemically converted back to the active Piperoxan in vivo. This can improve pharmacokinetic properties by altering solubility, lipophilicity, and susceptibility to premature metabolism.
-
Advanced Formulation: Encapsulating Piperoxan within a carrier system can protect it from rapid metabolism and control its release over time. Common methods include:
-
Liposomal Encapsulation: Entrapping Piperoxan within lipid-based vesicles.
-
Microencapsulation: Encapsulating the drug within biodegradable polymer microspheres, such as those made from Poly(lactic-co-glycolic acid) (PLGA).
-
-
Co-administration with Metabolic Inhibitors: While a viable strategy in some contexts, this approach is complex and can lead to off-target effects. It involves administering Piperoxan alongside a compound that inhibits the specific metabolic enzymes (e.g., cytochrome P450 isoforms) responsible for its degradation. This method requires extensive preliminary research to identify the correct metabolic pathways and potential drug-drug interactions.
Troubleshooting Guides & Experimental Protocols
Issue 1: Rapid Clearance of Piperoxan in Animal Models
Objective: To prolong the systemic exposure of Piperoxan to maintain effective concentrations at the target receptor over a longer duration.
Strategy A: Prodrug Development (Hypothetical Protocol)
A common prodrug strategy for secondary amines, like the one in Piperoxan's piperidine (B6355638) ring, is the synthesis of an N-(acyloxy)alkyl carbamate (B1207046). This creates a more lipophilic molecule that can be cleaved by ubiquitous esterase enzymes in the body to release the parent drug.
Detailed Protocol: Synthesis of an N-(Acyloxy)alkyl Carbamate Prodrug of Piperoxan
1. Materials and Reagents:
- Piperoxan
- p-Nitrophenyl chloroformate
- 1-Chloroethyl acetate (B1210297)
- Triethylamine (B128534) (TEA)
- Silver carbonate (Ag₂CO₃)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Acetonitrile
- Silica (B1680970) gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
2. Synthesis of 1-Chloroethyl Piperoxan-1-ylcarbamate (Intermediate): a. Dissolve Piperoxan (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.1 equivalents) to the solution. d. Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate.
3. Synthesis of the Final N-(Acetoxy)ethyl Carbamate Prodrug: a. Dissolve the crude intermediate from the previous step in anhydrous acetonitrile. b. Add silver carbonate (1.5 equivalents) to the mixture. c. Add 1-chloroethyl acetate (1.2 equivalents) to the suspension. d. Heat the reaction mixture to 50-60°C and stir overnight. Protect the reaction from light. e. Monitor the reaction progress by TLC. f. Once complete, cool the mixture to room temperature and filter to remove silver salts. g. Concentrate the filtrate under reduced pressure. h. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure prodrug.
4. Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategy B: Advanced Formulation - PLGA Microencapsulation
This method involves encapsulating Piperoxan within biodegradable PLGA microspheres, which will slowly erode in vivo, releasing the drug over an extended period.
Detailed Protocol: PLGA Microencapsulation of Piperoxan using an Oil-in-Water (o/w) Emulsion-Solvent Evaporation Method
1. Materials and Reagents:
- Piperoxan
- Poly(lactic-co-glycolic acid) (PLGA, 50:50 or 75:25 lactide:glycolide ratio)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
- Deionized water
- Homogenizer or sonicator
- Magnetic stirrer and hotplate
- Centrifuge and freeze-dryer
2. Preparation of the Organic Phase (Oil Phase): a. Dissolve a specific amount of PLGA (e.g., 200 mg) in DCM (e.g., 2 mL). b. Dissolve Piperoxan (e.g., 20-40 mg) in the PLGA/DCM solution. Ensure complete dissolution. This is your 'oil phase'.
3. Emulsification: a. In a separate beaker, prepare the aqueous phase by dissolving PVA in deionized water. b. Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL). c. Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator. Homogenize for 1-2 minutes at a high speed (e.g., 10,000-15,000 rpm) to form fine oil droplets dispersed in the water.
4. Solvent Evaporation: a. Transfer the resulting o/w emulsion to a larger beaker and stir continuously at room temperature for 4-6 hours. This allows the DCM to evaporate, causing the PLGA to harden and form solid microspheres. b. A gentle vacuum can be applied to expedite solvent removal.
5. Collection and Washing: a. Collect the hardened microspheres by centrifugation (e.g., 5000 rpm for 10 minutes). b. Discard the supernatant and resuspend the microspheres in deionized water to wash away residual PVA. c. Repeat the centrifugation and washing steps 2-3 times.
6. Lyophilization (Freeze-Drying): a. After the final wash, resuspend the microspheres in a small amount of deionized water and freeze the suspension (e.g., at -80°C). b. Lyophilize the frozen sample for 24-48 hours to obtain a dry, free-flowing powder of Piperoxan-loaded microspheres.
7. Characterization: a. Analyze particle size and
Piperoxan hydrochloride cross-reactivity with other receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Piperoxan hydrochloride in research settings. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an α-adrenergic receptor antagonist.[1][2][3] It blocks the action of endogenous catecholamines like norepinephrine (B1679862) at these receptors. Historically, it was also the first compound to be identified as an antihistamine.[2]
Q2: I am observing unexpected effects in my experiment that cannot be explained by α-adrenergic blockade alone. What could be the cause?
A2: While the primary target of Piperoxan is the α-adrenergic receptor family, its benzodioxane structure is found in compounds that can interact with other receptor systems. Although specific binding affinity data for Piperoxan at a wide range of receptors is not extensively available in public literature, related benzodioxane derivatives have shown affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[4][5][6] Therefore, the unexpected effects could be due to off-target interactions with these or other receptors. It is crucial to consider the possibility of cross-reactivity in your experimental design and data interpretation.
Q3: How can I determine if this compound is cross-reacting with other receptors in my experimental system?
A3: To investigate potential cross-reactivity, you can perform competitive radioligand binding assays using membranes from cells or tissues that express the receptor of interest (e.g., specific serotonin or dopamine receptor subtypes). By testing this compound's ability to displace a known selective radioligand for that receptor, you can determine its binding affinity (Ki).
Q4: Are there any known metabolites of this compound that might be active?
A4: Information regarding the in-depth metabolism and potential bioactivity of this compound metabolites is not extensively detailed in the readily available literature. When designing long-term in vivo studies, it is a point to consider, and if unexpected results are obtained, further investigation into its metabolic profile may be warranted.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Degradation of this compound solution. 3. Differences in experimental conditions (e.g., temperature, incubation time). 4. Cell line or tissue preparation variability. | 1. Prepare fresh solutions of this compound for each experiment and verify the concentration. 2. Store stock solutions appropriately (protected from light and at the recommended temperature). 3. Standardize all experimental parameters and document them meticulously. 4. Ensure consistent cell passage numbers and tissue handling procedures. |
| Observed physiological effect does not match expected α-adrenergic antagonism | 1. Cross-reactivity with other receptors (e.g., serotonin, dopamine, histamine). 2. The experimental model expresses a receptor subtype for which Piperoxan has an uncharacterized effect. 3. Non-receptor mediated (off-target) effects at high concentrations. | 1. Perform counter-screening against a panel of relevant receptors (see Experimental Protocols). 2. Characterize the receptor expression profile of your experimental system. 3. Perform dose-response curves to determine if the effect is concentration-dependent and within a pharmacologically relevant range. 4. Use a more selective antagonist for the target receptor as a control. |
| High background signal in radioligand binding assays | 1. Insufficient washing. 2. Radioligand sticking to filter plates or tubes. 3. High non-specific binding of the radioligand. | 1. Optimize the number and volume of wash steps. 2. Pre-treat filter plates with a blocking agent (e.g., bovine serum albumin). 3. Determine non-specific binding using a high concentration of a known, unlabeled ligand and subtract this from all measurements. |
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors. Data is primarily available for its principal targets, the α-adrenergic receptors.
| Receptor | Agonist Used | pA2 | KB (M) | Ki (nM) | Assay Type | Reference |
| α-Adrenergic | Norepinephrine | 7.06 | 1.24 x 10-7 | 124 | Functional Assay (in vitro contraction of feline middle cerebral artery) | [7] |
| Histamine H1 | - | Not Available | Not Available | Not Available | - | - |
| Serotonin (5-HT) Subtypes | - | Not Available | Not Available | Not Available | - | - |
| Dopamine (D) Subtypes | - | Not Available | Not Available | Not Available | - | - |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For a competitive antagonist, pA2 is an estimate of the pKi. KB is the equilibrium dissociation constant of the antagonist.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Assessing Receptor Cross-Reactivity
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a receptor of interest.
1. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
Unlabeled this compound.
-
Unlabeled selective ligand for the receptor of interest (for determining non-specific binding).
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd.
-
Prepare a high concentration solution of the unlabeled selective ligand (e.g., 1000-fold higher than its Ki).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes/tissue homogenate.
-
Serial dilutions of this compound OR unlabeled selective ligand (for non-specific binding) OR buffer (for total binding).
-
Radioligand.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (this needs to be optimized for each receptor).
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Signaling pathways of Piperoxan at its primary and potential off-targets.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] enhances cholinergic transmission and cognitive function in rodents: a combined neurochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of Alpha-2 Adrenergic Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity of alpha-2 adrenergic blockade in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different subtypes of alpha-2 adrenergic receptors and where are they located?
A1: There are three main subtypes of alpha-2 adrenergic receptors in humans: α2A, α2B, and α2C.[1] They are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Their localizations are as follows:
-
α2A-AR: Primarily found in the central nervous system (CNS), including the brainstem (locus coeruleus), midbrain, hypothalamus, hippocampus, and cerebral cortex.[1] It plays a key role in mediating the sedative, analgesic, and hypotensive effects of α2-agonists.[2]
-
α2B-AR: Located in the thalamus, hippocampus, and cerebellar Purkinje layer within the CNS.[1] It is also found on vascular smooth muscle and is involved in vasopressor effects.[3]
-
α2C-AR: Expressed in the midbrain, thalamus, amygdala, hippocampus, cerebral cortex, and basal ganglia.[1] These receptors can be translocated from an intracellular pool to the cell surface upon cooling, which may be relevant in conditions like Raynaud's disease.[2]
Q2: How do I choose the right alpha-2 adrenergic antagonist for my experiment?
A2: The choice of antagonist depends on the specific alpha-2 adrenergic receptor subtype you are targeting and the nature of your experiment (in vitro vs. in vivo). Refer to the antagonist selectivity table below to compare the binding affinities (Ki values) of various antagonists for the human α2A, α2B, and α2C subtypes. For in vivo studies, consider the antagonist's pharmacokinetic properties and potential off-target effects.[4]
Q3: What are the common off-target effects of some widely used alpha-2 antagonists?
A3: Some commonly used alpha-2 antagonists have known off-target effects:
-
Yohimbine (B192690): While it is a selective α2-antagonist, it has a weak to moderate affinity for α1-adrenergic receptors.[5] It can also interact with serotonergic and dopaminergic systems.[6]
-
Idazoxan (B1206943): This antagonist also binds to imidazoline (B1206853) binding sites, which can complicate the interpretation of results in tissues or in vivo studies where these sites are present.[7] RX821002, a derivative of idazoxan, has high affinity for α2-adrenoceptors without significant affinity for imidazoline receptors.[7]
-
Phentolamine: This is a non-selective alpha-1 and alpha-2 adrenergic antagonist.[8]
Q4: How can I experimentally distinguish between the α2A, α2B, and α2C subtypes?
A4: Differentiating between the subtypes can be achieved through a combination of approaches:
-
Pharmacological Tools: Use subtype-selective antagonists in your experiments. For example, BRL44408 is most selective for the α2A subtype, while MK-912 shows the highest selectivity for the α2C subtype.[7] There are no truly selective antagonists for the α2B subtype.[7]
-
Genetic Models: Utilize knockout mouse models where one or more of the α2-adrenergic receptor subtype genes have been deleted.[2][9] Comparing the response to a non-selective antagonist in wild-type versus knockout animals can reveal the contribution of the absent subtype.
-
Subtype-Specific Antibodies: Use validated subtype-specific antibodies for techniques like immunoprecipitation or Western blotting to confirm the presence and expression levels of each subtype in your system.[10][11]
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding in my [3H]-rauwolscine or [3H]-RX821002 binding assay.
| Possible Cause | Solution |
| Radioligand concentration is too high. | Use a concentration of radioligand that is at or below its Kd value for the receptor. |
| Insufficient washing. | Increase the number and volume of washes to thoroughly remove unbound radioligand. |
| Inadequate blocking of non-specific sites. | Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA). |
| Radioligand sticking to filters or plates. | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding. |
| Cell or membrane concentration is too high. | Optimize the amount of protein used per assay point to achieve a good signal-to-noise ratio. |
Functional Assays (e.g., cAMP Measurement)
Issue: My alpha-2 antagonist shows low potency in inhibiting agonist-induced effects.
| Possible Cause | Solution |
| Antagonist degradation. | Prepare fresh antagonist solutions for each experiment and protect them from light if they are light-sensitive. |
| Suboptimal agonist concentration. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for competitive antagonism to be observed effectively. |
| Presence of multiple receptor subtypes. | If your system expresses multiple α2-AR subtypes with different affinities for the antagonist, this can affect the observed potency. Consider using a more subtype-selective antagonist or a different experimental system. |
| Incorrect assay conditions. | Optimize incubation times, temperature, and buffer components to ensure the assay is running under optimal conditions for receptor-ligand interactions. |
| Schild plot slope is not equal to 1. | A slope significantly different from unity in a Schild plot suggests that the antagonism is not simple and competitive, which can be due to various factors such as insurmountable antagonism or interactions with multiple receptor sites.[12][13][14] |
Western Blotting
Issue: I'm not detecting my alpha-2 adrenergic receptor subtype with my antibody.
| Possible Cause | Solution |
| Low protein expression. | Ensure you are using a tissue or cell line known to express the target receptor subtype. You may need to enrich your sample using techniques like immunoprecipitation.[15] |
| Poor antibody quality. | Use an antibody that has been validated for Western blotting and for the specific receptor subtype. Check the manufacturer's data sheet for recommended conditions. |
| Inefficient protein transfer. | Verify successful protein transfer from the gel to the membrane by staining with Ponceau S.[16] For larger proteins, a wet transfer may be more efficient than a semi-dry transfer.[17] |
| Incorrect blocking agent. | Some antibodies are incompatible with certain blocking agents (e.g., non-fat dry milk can sometimes mask antigens).[18] Try a different blocking agent like BSA. |
| Sample degradation. | Prepare fresh protein lysates and include protease inhibitors to prevent protein degradation. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Selected Alpha-2 Adrenergic Antagonists for Human α2-Adrenergic Receptor Subtypes.
| Antagonist | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| Yohimbine | 2.6 | 12 | 2.1 | Non-selective α2 |
| Rauwolscine | 2.8 | 18 | 1.1 | α2C > α2A > α2B |
| Idazoxan | 11 | 29 | 13 | Non-selective α2 |
| RX821002 | 2.0 | 11 | 1.4 | α2C > α2A > α2B |
| Atipamezole | 0.8 | 3.2 | 1.1 | Non-selective α2 |
| BRL44408 | 2.3 | 290 | 110 | α2A selective |
| MK-912 | 2.0 | 25 | 0.15 | α2C selective |
| Prazosin | 7600 | 160 | 360 | α2B selective (relative to other α2s) |
| Mirtazapine | 24 | 16 | 20 | Non-selective α2 |
Data summarized from a study by Hudson et al. (2022) using ³H-rauwolscine whole-cell binding in CHO cells expressing human α2-adrenoceptor subtypes.[7]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the affinity (Ki) of an unlabeled antagonist for an alpha-2 adrenergic receptor subtype using a radiolabeled ligand like [3H]-rauwolscine.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of [3H]-rauwolscine (typically at its Kd value).
-
A range of concentrations of the unlabeled antagonist.
-
Membrane preparation (e.g., 10-50 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of an alpha-2 antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture:
-
Culture cells expressing the desired alpha-2 adrenergic receptor subtype in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of the alpha-2 antagonist and incubate for a further 15-20 minutes.
-
Add a fixed concentration of an adenylyl cyclase stimulator (e.g., 10 µM forskolin) along with a fixed concentration of an alpha-2 agonist (e.g., UK-14,304 at its EC80).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Protocol 3: GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and can be used to determine the potency of antagonists.[20][21]
-
Membrane Preparation:
-
Prepare cell membranes expressing the alpha-2 adrenergic receptor subtype as described in Protocol 1.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (e.g., 10 µM) to reduce basal binding.[22]
-
Varying concentrations of the antagonist.
-
A fixed concentration of an alpha-2 agonist.
-
Membrane preparation.
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizations
Caption: Alpha-2 adrenergic receptor signaling pathway and point of antagonist blockade.
Caption: Workflow for determining antagonist Ki values using a radioligand binding assay.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies on alpha-adrenergic receptor subtypes in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The alpha 2-adrenoceptor antagonists idazoxan and yohimbine can unmask the postsynaptic dopamine agonist effects of B-HT 920 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of alpha 2-adrenergic receptor subtype-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. bosterbio.com [bosterbio.com]
- 19. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determinants of alpha 2-adrenergic receptor activation of G proteins: evidence for a precoupled receptor/G protein state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves with Piperoxan Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves obtained from experiments with Piperoxan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Piperoxan, also known as benodaine, is a pharmacological agent derived from benzodioxan.[1][2] Historically, it was the first antihistamine to be discovered.[1][2] Its primary mechanism of action is as an antagonist of α-adrenergic receptors, blocking the effects of endogenous or exogenous adrenergic agonists.[3][4] It has been used as an antihypertensive agent and to diagnose pheochromocytoma.[3]
Q2: What does a typical dose-response curve for an antagonist like this compound look like?
A typical dose-response curve for an antagonist is a sigmoidal (S-shaped) curve when the dose is plotted on a logarithmic scale against the response.[5][6] The curve illustrates the relationship between the concentration of this compound and the observed biological effect (e.g., inhibition of a specific cellular response).[7]
Q3: What are the key parameters to look for in a this compound dose-response curve?
The key parameters include:
-
IC50 (Inhibitory Concentration 50%): The concentration of this compound that produces 50% of its maximum inhibitory effect.[7][8] It is a measure of the drug's potency.[7]
-
Efficacy (Emax): The maximum inhibitory effect of the drug.[7][8]
-
Hill Slope: The slope of the curve at its steepest point. A Hill slope of 1.0 is common for a simple one-to-one drug-receptor interaction. Steeper or shallower slopes can indicate more complex biological phenomena.[9]
Troubleshooting Guide for Dose-Response Experiments
This guide addresses common issues encountered during in vitro assays with this compound.
| Issue | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | Inaccurate pipetting, especially with viscous solutions.[10] Uneven cell seeding or cell clumping.[10] Instrument variability (e.g., plate reader not calibrated).[10] | Use calibrated pipettes and proper pipetting techniques.[10] Ensure a single-cell suspension before plating.[10] Regularly calibrate and maintain laboratory equipment.[10][11] |
| No Response or Very Weak Response | Incorrect drug concentration range (doses are too low).[12] Inactive compound (degradation or improper storage). Issues with the biological system (e.g., low receptor expression). Reagent contamination.[10] | Perform a wider range of serial dilutions.[12] Verify the integrity and storage conditions of the this compound stock. Characterize the target expression in your cell model. Use fresh, sterile reagents.[10] |
| Unusually Steep Dose-Response Curve | Stoichiometric inhibition (high enzyme to Kd ratio).[9] Compound aggregation at higher concentrations.[9] Multi-site binding.[9] | Vary the enzyme or cell concentration to test for stoichiometric effects.[9] Include a detergent like Triton X-100 in the assay buffer to disrupt aggregates. Consider more complex binding models for data analysis.[13] |
| Bell-Shaped (Hormetic) Dose-Response Curve | Dual effects of the compound (e.g., stimulatory at low doses and inhibitory at high doses).[7] Off-target effects at higher concentrations. Cytotoxicity at higher concentrations. | Expand the dose range to fully characterize the biphasic response. Use orthogonal assays to investigate potential off-target activities. Perform a cell viability assay in parallel with your primary assay.[14] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions (e.g., passage number, cell density).[10] Lot-to-lot variability of reagents like serum.[10] Changes in incubation times or temperatures.[11] | Standardize cell culture protocols, including passage number and seeding density.[10] Test new lots of critical reagents before use in large-scale experiments.[10] Strictly adhere to the established experimental protocol.[11] |
Experimental Protocols
General In Vitro Cell-Based Assay for this compound Dose-Response Analysis
This protocol outlines a general workflow for determining the inhibitory activity of this compound in a cell-based assay.
1. Cell Preparation:
- Culture cells to the appropriate confluency.
- Harvest cells and perform a cell count to ensure viability.
- Resuspend cells in the appropriate assay medium to the desired seeding density.
2. Assay Plate Preparation:
- Seed the cells into a 96-well microplate.
- Incubate the plate for the required time to allow for cell attachment.
3. Compound Preparation and Addition:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of concentrations.
- Add the diluted compound or vehicle control to the appropriate wells of the assay plate.[10]
4. Incubation:
- Incubate the plate for the predetermined time at 37°C in a humidified 5% CO2 incubator.[10]
5. Signal Detection:
- Add the detection reagent according to the assay manufacturer's instructions (e.g., a reagent to measure cell viability, cytokine production, or a specific signaling event).
- Incubate as required for signal development.
6. Data Acquisition:
- Read the plate using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).
7. Data Analysis:
- Subtract the background signal.
- Normalize the data to the positive and negative controls.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 and other parameters.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical experimental workflow.
Caption: A troubleshooting flowchart for unexpected results.
References
- 1. Piperoxan [medbox.iiab.me]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of piperoxane hydrochloride (benodaine) on the hypertension accompanying Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Clinical Pharmacology: Pharmacodynamics: Dose-Response Curves | ditki medical & biological sciences [ditki.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. anshlabs.com [anshlabs.com]
- 12. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Technical Support Center: Managing Cardiovascular Side Effects in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects in animal models.
I. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step solutions.
Telemetry
Question: I am experiencing intermittent or complete signal loss from my telemetry implant. What should I do?
Answer:
Signal loss from a telemetry implant can be frustrating. Here’s a systematic approach to troubleshoot the issue:
-
Check the Physical Environment:
-
Receiver and Antenna Placement: Ensure the receiver is properly positioned under the animal's cage and that there are no metallic objects (e.g., water bottles, cage card holders) obstructing the signal path between the implant and the receiver.
-
Electromagnetic Interference: Be aware of other electronic equipment in the room that could interfere with the telemetry signal. Try to isolate the telemetry setup from other devices if possible.[1][2]
-
-
Verify Animal and Implant Status:
-
Animal's Position: Observe the animal's location within the cage. If the animal is in a corner or an area with poor signal reception, gently encourage it to move to a more central location.
-
Implant Orientation: In some cases, the implant may have shifted post-surgery. While this is difficult to confirm non-invasively, noting the animal's posture and behavior may provide clues.
-
-
Review Surgical and Post-Operative Factors:
-
Infection: A common cause of poor healing and potential implant failure is infection.[3] Check for signs of infection at the incision site, such as redness, swelling, or discharge.[3] Prophylactic antibiotics post-surgery can help minimize this risk.[4]
-
Improper Healing: Incision breakdown (dehiscence) can expose the device.[3] This can be caused by infection, improper suture placement, or the animal chewing at the site.[3] Ensure sutures are not too tight to allow for proper blood flow and healing.[3]
-
Seroma Formation: If the subcutaneous pocket for the implant is too large, fluid can accumulate (seroma), which may affect signal transmission.[3]
-
-
Data Acquisition System Check:
-
Cabling: Inspect all cables and connectors for any signs of damage, wear, or loose connections.[5]
-
Software and Hardware: Restart the data acquisition software and ensure all hardware components are functioning correctly. Check for any error messages in the software.
-
Question: My telemetry recordings show a lot of noise and artifacts. How can I improve the signal quality?
Answer:
Noise and artifacts in telemetry recordings can obscure true physiological signals. Here are some steps to improve signal quality:
-
Minimize Animal Movement Artifacts:
-
Acclimation Period: Allow animals sufficient time to acclimate to their housing and the presence of the implant before starting data collection. A recovery period of at least one week post-surgery is recommended for physiological and behavioral normalization.[4]
-
Stable Housing: Ensure the cage is on a stable surface to minimize vibrations.
-
-
Address Electrical Interference:
-
Grounding: Ensure all equipment is properly grounded.
-
Cable Management: Keep electrode cables from moving. Taping them down can help.[6] Braiding or twisting electrode cables together can also help reduce mains pickup.[7]
-
Filtering: Use appropriate software filters to remove high-frequency noise. A low-pass filter (e.g., cutoff at 40 Hz) can be effective.[6]
-
-
Surgical Technique and Implant Placement:
-
Electrode Placement: During surgery, ensure secure and proper placement of the ECG leads to get a strong signal.
-
Intraperitoneal vs. Subcutaneous Placement: For mice, intraperitoneal placement of the device body may reduce post-operative complications and potentially improve signal stability compared to subcutaneous placement, especially for larger implants.[8]
-
Non-Invasive Blood Pressure (Tail-Cuff Method)
Question: I am getting highly variable blood pressure readings with the tail-cuff method. What are the common causes and how can I improve consistency?
Answer:
High variability is a common challenge with the tail-cuff method. Several factors can contribute to this, and addressing them systematically can improve the reliability of your measurements.
-
Animal Acclimation and Stress Reduction:
-
Training: Acclimate the mice to the restraint device for several days before starting measurements.[9] This helps reduce stress-induced fluctuations in blood pressure.
-
Quiet Environment: Perform measurements in a quiet, isolated room to minimize auditory and visual stimuli that can cause stress.[10]
-
-
Thermoregulation:
-
Consistent Warming: The tail must be adequately warmed to ensure detectable blood flow. Use a warming platform and maintain a consistent temperature (e.g., approximately 34°C).[11] Rodent thermoregulation and vasomotor tone in the tail significantly impact measurements.[12]
-
Monitor Tail Temperature: If possible, monitor the tail temperature to ensure it is within the optimal range for vasodilation.
-
-
Proper Technique and Equipment Use:
-
Cuff and Sensor Placement: Ensure the cuff and sensor are placed correctly on the tail. The sensor should be positioned over the tail artery.
-
Cuff Size: Use the correct cuff size for the animal's tail diameter.
-
Restraint: The animal should be comfortably but securely restrained to minimize movement artifacts.[11]
-
-
Data Acquisition and Analysis:
-
Sufficient Measurements: Take multiple measurements and average them to reduce the impact of individual outliers.[13]
-
Consistent Timing: Perform measurements at the same time of day for each session to account for circadian variations in blood pressure.
-
Experimental Workflow: Tail-Cuff Blood Pressure Measurement
Caption: Workflow for consistent tail-cuff blood pressure measurement.
Echocardiography
Question: I'm having trouble getting clear, reproducible echocardiographic images in mice. What are some common issues and tips for improvement?
Answer:
Echocardiography in mice is challenging due to their small heart size and rapid heart rate.[14][15] Here are some common issues and how to address them:
-
Anesthesia Management:
-
Choice of Anesthetic: Isoflurane is a commonly used anesthetic as it has less of a depressive effect on myocardial function compared to some injectable agents.[11]
-
Consistent Anesthetic Depth: Maintain a stable plane of anesthesia. Heart rate is a good indicator of anesthetic depth; aim for a heart rate above 400 beats per minute.[14] A heart rate that is too low (e.g., below 300-350 bpm) can significantly alter cardiac function.[16]
-
Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature.[17]
-
-
Animal Preparation and Positioning:
-
Hair Removal: Thoroughly remove fur from the chest area using clippers and a depilatory cream to ensure good probe contact with the skin.[18]
-
Positioning: Secure the animal on a heated platform with integrated ECG electrodes. Proper positioning is crucial for obtaining standard imaging views (e.g., parasternal long-axis, short-axis).[18] The more vertical orientation of the mouse heart can make obtaining apical views difficult.[15]
-
-
Image Acquisition Technique:
-
Ultrasound Gel: Use a generous amount of pre-warmed ultrasound gel to eliminate air pockets between the probe and the skin.
-
Probe Pressure: Apply minimal pressure with the transducer, as excessive pressure can deform the chest wall and affect cardiac function.
-
Frame Rate: Use a high frame rate to adequately capture the rapid cardiac cycles of mice.[15]
-
-
Addressing Specific Challenges:
-
Diastolic Function: Assessing diastolic function can be difficult due to the fusion of the E and A waves at high heart rates.[15] Lowering the heart rate slightly with anesthesia may be necessary to separate these waves.
-
Right Ventricle Imaging: Imaging the right ventricle is challenging due to its location behind the sternum.[14]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of cardiovascular side effects in animal models.
Question: What are the key differences between telemetry and the tail-cuff method for blood pressure measurement, and when should I choose one over the other?
Answer:
Both telemetry and the tail-cuff method are common for measuring blood pressure in rodents, but they have distinct advantages and disadvantages.[10]
-
Telemetry:
-
Method: Involves the surgical implantation of a small transmitter that continuously measures and transmits blood pressure, heart rate, and other physiological parameters.[10][19]
-
Advantages: Considered the "gold standard" as it allows for continuous, long-term monitoring in conscious, freely moving animals, minimizing stress-related artifacts.[10][16] It provides detailed data, including diastolic pressure and beat-to-beat variability.[10]
-
Disadvantages: It is invasive, requiring surgery, which can lead to post-operative complications.[3][10] The equipment is also more expensive.[10]
-
Best for: Studies requiring continuous, long-term data, assessment of circadian rhythms, and high-precision measurements of drug effects.
-
-
Tail-Cuff Method:
-
Method: A non-invasive technique where a small cuff is placed around the animal's tail to measure systolic blood pressure.[10][14]
-
Advantages: It is non-invasive, less expensive, and does not require surgery.[10] It is suitable for high-throughput screening.[20]
-
Disadvantages: It can be prone to variability due to animal stress from restraint and warming.[9][12] It primarily measures systolic blood pressure and provides intermittent, rather than continuous, data.[10]
-
Best for: Initial screening studies, studies where surgery is not feasible, and when detecting large changes in blood pressure (>15-20 mmHg) is the primary goal.[8][10]
-
Question: What are the most common cardiovascular side effects to monitor for in preclinical drug development?
Answer:
Several cardiovascular side effects are of key concern during preclinical drug development. These include:
-
QT Interval Prolongation: This is a delay in ventricular repolarization that can increase the risk of a life-threatening arrhythmia called Torsades de Pointes.[20] Many non-cardiac drugs can cause QT prolongation by blocking the hERG potassium channel.[20] Non-rodent models are often used for assessing QT prolongation as they have a higher predictive value for human outcomes.[21][22]
-
Changes in Blood Pressure and Heart Rate: Both hypertension and hypotension, as well as tachycardia and bradycardia, are common side effects that need to be monitored.
-
Cardiac Hypertrophy: An increase in the mass of the heart muscle, which can be a maladaptive response to pressure overload or certain drugs.
-
Cardiomyopathy and Heart Failure: Damage to the heart muscle that impairs its ability to pump blood effectively.[17]
-
Myocarditis: Inflammation of the heart muscle, which can be a serious side effect of some therapies like immune checkpoint inhibitors.[23]
Question: What are the most important cardiac biomarkers to measure, and what do they indicate?
Answer:
Cardiac biomarkers are valuable for detecting and monitoring drug-induced cardiotoxicity. A multi-marker strategy is often advantageous.[24][25] Key biomarkers include:
-
Cardiac Troponins (cTnI and cTnT): These are highly specific markers of cardiomyocyte injury and necrosis.[2][24] Elevated levels are a strong indicator of myocardial damage.[24]
-
Natriuretic Peptides (ANP and BNP): These are released in response to cardiac stress and are good indicators of hemodynamic stress and ventricular dysfunction.[4][24] They are often elevated in conditions like cardiac hypertrophy and heart failure.[24]
-
Fatty Acid-Binding Protein 3 (FABP3): This is an early marker of cardiomyocyte injury, as it is released rapidly after cell damage.[24]
-
Myosin Light Chain 3 (Myl3): Another marker of direct myocardial injury.[24]
Question: How can I minimize the impact of anesthesia on cardiovascular measurements?
Answer:
Anesthesia can significantly impact cardiovascular parameters, so it's crucial to have a consistent and well-planned anesthetic protocol.[25][26]
-
Choice of Anesthetic: Different anesthetics have varying effects on heart rate, blood pressure, and cardiac contractility.[14] Isoflurane is often preferred for its rapid induction and recovery, and relatively lower impact on cardiac function compared to some injectable agents.[11][27] A combination of ketamine and xylazine (B1663881) is also commonly used but can cause initial hypertension followed by hypotension and bradycardia.[10]
-
Maintain Stable Anesthesia: Use a vaporizer for inhalant anesthetics to ensure a consistent concentration. Monitor the depth of anesthesia closely using reflexes (e.g., pedal withdrawal) and physiological parameters (heart rate, respiratory rate).
-
Maintain Body Temperature: Rodents have a high surface area to volume ratio and can lose body heat quickly under anesthesia, which affects cardiovascular function.[26] Use a heating pad and monitor rectal temperature to maintain normothermia (around 37°C).
-
Acclimation Period: Allow animals to acclimate to the experimental setup before inducing anesthesia to minimize stress.
-
Report Anesthetic Protocol: Always report the specific anesthetic agent, dose, and route of administration in your methods so that results can be accurately interpreted and reproduced.
III. Data Tables
Table 1: Normal Cardiovascular Parameters in Conscious Rodents (Telemetry)
| Parameter | Species/Strain | Value (Mean ± SD or Range) | Citation(s) |
| Heart Rate (bpm) | C57BL/6 Mouse | 550 - 650 | [17][28] |
| Sprague Dawley Rat | 300 - 400 | [29] | |
| Wistar Rat | 239 - 508 | [27] | |
| Systolic BP (mmHg) | C57BL/6 Mouse | 115 - 125 | [30] |
| Sprague Dawley Rat | 115 - 135 | [6] | |
| Wistar Rat | 110 - 130 | ||
| Diastolic BP (mmHg) | C57BL/6 Mouse | 80 - 95 | [31] |
| Sprague Dawley Rat | 75 - 95 | [6] | |
| Wistar Rat | 70 - 90 | ||
| Mean Arterial Pressure (mmHg) | C57BL/6 Mouse | 100 - 115 | [31] |
| Sprague Dawley Rat | 95 - 110 | [6] | |
| Wistar Rat | 90 - 105 |
Table 2: Normal ECG Intervals in Conscious Rodents
| Parameter | Species/Strain | Value (ms, Mean ± SD or Range) | Citation(s) |
| PR Interval | C57BL/6N Mouse | 30 - 40 | [10] |
| Wistar Rat | 33 - 50 | [23] | |
| Sprague Dawley Rat | 38 - 70 | [27] | |
| QRS Duration | C57BL/6N Mouse | 10 - 15 | [10] |
| Wistar Rat | 12 - 26 | [23] | |
| Sprague Dawley Rat | 12 - 22 | [27] | |
| QT Interval | C57BL/6N Mouse | 40 - 60 | [10] |
| Wistar Rat | 38 - 80 | [23] | |
| Sprague Dawley Rat | 50 - 76 | [27] |
Table 3: Echocardiographic Parameters in Anesthetized C57BL/6 Mice (Isoflurane)
| Parameter | Value (Mean ± SD) | Citation(s) |
| Heart Rate (bpm) | 400 - 500 | [9][22] |
| Left Ventricular Internal Diameter, diastole (LVIDd, mm) | 3.5 - 4.5 | [9] |
| Left Ventricular Internal Diameter, systole (LVIDs, mm) | 2.0 - 3.0 | [9] |
| Fractional Shortening (%) | 30 - 45 | [9] |
| Ejection Fraction (%) | 55 - 75 | [32] |
| Stroke Volume (µL) | 30 - 50 | [11] |
| Cardiac Output (mL/min) | 15 - 25 | [7][21] |
IV. Signaling Pathway Diagrams
Drug-Induced QT Prolongation
Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.
Cardiac Hypertrophy Signaling
Caption: Calcineurin-NFAT signaling pathway in cardiac hypertrophy.
Doxorubicin-Induced Cardiotoxicity
Caption: Key mechanisms of doxorubicin-induced cardiotoxicity.
VEGF Inhibitor-Induced Hypertension
Caption: Signaling pathways in VEGF inhibitor-induced hypertension.
Immune Checkpoint Inhibitor-Induced Myocarditis
Caption: Pathogenesis of immune checkpoint inhibitor-induced myocarditis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Immune checkpoint inhibitor–associated myocarditis: manifestations and mechanisms [jci.org]
- 4. Cardiovascular Function and Autonomic Regulation in Urethane Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. mdpi.com [mdpi.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. cancerworld.net [cancerworld.net]
- 15. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transthoracic echocardiography reference values in juvenile and adult 129/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Overview of immune checkpoint inhibitor associated myocarditis mechanisms diagnostics and treatment [frontiersin.org]
- 22. Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrocardiogram Delineation in a Wistar Rat Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Myocarditis Induced by Immune Checkpoint Inhibitors: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biomed.cas.cz [biomed.cas.cz]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. ClinPGx [clinpgx.org]
- 31. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Heart Rates of Male and Female Sprague–Dawley and Spontaneously Hypertensive Rats Housed Singly or in Groups - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Piperoxan hydrochloride working solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Piperoxan hydrochloride working solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For solid this compound, it is recommended to store it in a cool, well-ventilated area with the container tightly sealed.[1] For stock solutions prepared in a solvent, storage at -20°C for up to one month or -80°C for up to six months is advised to maintain stability.[2] Always ensure the container is sealed to prevent moisture absorption.[2]
Q2: What are the primary factors that can cause the degradation of this compound in a working solution?
A2: While specific degradation pathways for this compound are not extensively documented, general principles of drug stability suggest that several factors can contribute to its degradation in solution.[3][4] These include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3][5]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[3][4][5]
-
Incompatible Materials: Contact with strong acids, alkalis, strong oxidizing agents, or strong reducing agents can lead to degradation.[1][2]
Q3: How can I prepare a stable working solution of this compound?
A3: To prepare a stable working solution, consider the following steps:
-
Use High-Purity Solvents: Start with high-purity, degassed solvents to minimize contaminants and dissolved oxygen.
-
Optimize pH: If compatible with your experimental design, buffer the solution to a slightly acidic to neutral pH, as extremes in pH can increase degradation rates.[6]
-
Work Quickly and at a Low Temperature: Prepare the solution at a low temperature (e.g., on ice) to minimize thermal degradation.
-
Protect from Light: Prepare the solution in a dark room or use amber-colored vials to protect it from light.[4]
-
Store Properly: Once prepared, store the working solution at a low temperature (2-8°C for short-term use, or frozen for longer-term storage if validated) and protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound working solution. | Prepare fresh working solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm its concentration and purity. |
| Precipitate forms in the working solution. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Warm the solution gently to see if the precipitate redissolves. If not, the solution may be supersaturated or degraded. Prepare a new solution at a slightly lower concentration. |
| The solution changes color. | This could indicate chemical degradation or oxidation. | Discard the solution immediately. When preparing a new solution, consider deoxygenating the solvent by purging with nitrogen or argon gas and adding an antioxidant if compatible with your experiment. |
| Loss of drug potency in bioassays. | The active concentration of this compound has decreased due to degradation. | Re-evaluate the preparation and storage procedures. Refer to the stability data tables below and consider performing a stability study under your specific experimental conditions. |
Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various conditions. Note: This data is hypothetical and intended to serve as a guideline. It is crucial to perform your own stability studies for your specific experimental conditions.
Table 1: Effect of Temperature on this compound Stability (1 mg/mL in PBS, pH 7.4, stored in the dark)
| Storage Temperature | 24 hours | 48 hours | 72 hours | 1 week |
| 2-8°C | >99% | >98% | >97% | >95% |
| 25°C | >98% | >95% | >92% | >85% |
| 40°C | >90% | >80% | >70% | <60% |
Table 2: Effect of pH on this compound Stability (1 mg/mL in buffered solutions, stored at 4°C in the dark for 1 week)
| pH | % Remaining this compound |
| 3.0 | >98% |
| 5.0 | >99% |
| 7.4 | >95% |
| 9.0 | >80% |
Table 3: Effect of Light on this compound Stability (1 mg/mL in PBS, pH 7.4, stored at 25°C for 24 hours)
| Condition | % Remaining this compound |
| Protected from Light | >98% |
| Exposed to Ambient Light | >90% |
| Exposed to UV Light (254 nm) | <70% |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
-
Materials: this compound powder, desired solvent (e.g., sterile PBS, DMSO), sterile microcentrifuge tubes or vials (amber-colored recommended), calibrated pipettes, analytical balance.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the desired volume of solvent to the powder to achieve the target concentration.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
Protocol 2: Stability Testing of a this compound Working Solution using HPLC
-
Objective: To determine the stability of a this compound working solution under specific storage conditions.
-
Materials: Prepared this compound working solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile (B52724) and water with a buffer), reference standard of this compound.
-
Procedure:
-
Prepare a batch of the this compound working solution and divide it into several aliquots for storage under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
-
At time zero, analyze an initial aliquot by HPLC to determine the initial concentration. This will serve as the 100% reference.
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Analyze each aliquot by HPLC under the same conditions as the initial sample.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visual Guides
Caption: Hypothetical degradation pathways for Piperoxan.
Caption: Workflow for a stability study of Piperoxan solution.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound|135-87-5|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Vehicle Controls for Piperoxan Hydrochloride Experiments
Welcome to the technical support center for researchers utilizing Piperoxan hydrochloride. This guide provides detailed information on vehicle controls, experimental protocols, and troubleshooting to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro experiments with this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound. It demonstrates high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1] It is crucial to use a vehicle control group in all experiments, which consists of cells treated with the same concentration of DMSO as the experimental group, but without this compound.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: For in vivo experiments, a multi-component vehicle is often necessary to ensure the solubility and bioavailability of this compound. A commonly cited formulation involves an initial stock solution in DMSO, which is then further diluted in a mixture of Polyethylene Glycol 300 (PEG300), Polysorbate 80 (Tween 80), and sterile water (ddH₂O).[1] Normal saline (0.9% NaCl) can also be a suitable vehicle, particularly for intravenous administration if solubility is not a concern at the desired concentration.
Q3: What are the maximum recommended concentrations of DMSO for cell culture experiments?
A3: The concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is well-tolerated.[2] However, primary cells and more sensitive cell lines may require concentrations below 0.1%. It is always recommended to perform a dose-response curve with the vehicle alone to determine the maximum tolerated concentration for your specific cell line.
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, the vehicle is not always biologically inert. DMSO, for example, can influence cell growth, differentiation, and gene expression, and at higher concentrations, it can be cytotoxic.[3] Similarly, vehicles containing surfactants like Tween 80 can affect the disposition of the administered drug.[3] Therefore, a vehicle control group is essential to differentiate the effects of this compound from those of the vehicle.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the vehicle.
-
Possible Cause: The pH of the final solution may be too low, as this compound can precipitate at a pH below 6.2.[1]
-
Solution: Ensure the final pH of your formulation is above 6.2. You may need to adjust the pH with a suitable buffer. When preparing multi-component vehicles, ensure thorough mixing at each step of the dilution process.
Issue 2: The vehicle control group shows unexpected biological effects.
-
Possible Cause: The concentration of the vehicle components may be too high. For example, high concentrations of DMSO can have off-target effects.
-
Solution:
-
Reduce Vehicle Concentration: Lower the concentration of the organic solvent (e.g., DMSO) in your final working solution.
-
Alternative Vehicle: Consider using an alternative vehicle with a lower potential for biological activity, such as a suspension in carboxymethylcellulose (CMC).
-
Thorough Characterization: Always characterize the effect of the vehicle on your specific experimental model and endpoints.
-
Issue 3: Low efficacy or high variability in in vivo results.
-
Possible Cause: Poor bioavailability of this compound due to the vehicle or administration route. The formulation may not be optimal for absorption.
-
Solution:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., PEG300, Tween 80) to improve solubility and absorption.
-
Consider Administration Route: The route of administration (e.g., intravenous vs. intraperitoneal) can significantly impact drug exposure. Ensure the chosen route is appropriate for your experimental question.
-
Verify Formulation Stability: Ensure that this compound remains in solution in the vehicle over the duration of the experiment.
-
Data Presentation: Vehicle Component Concentrations
The following tables summarize common vehicle components and their typical concentrations for in vitro and in vivo experiments.
Table 1: Common Vehicle Components and Concentrations for In Vitro Experiments
| Vehicle Component | Typical Final Concentration | Notes |
| DMSO | 0.1% - 0.5% | Can be cytotoxic at higher concentrations. Always include a vehicle control. |
| Normal Saline (0.9% NaCl) | N/A (as diluent) | Used for final dilutions of stock solutions. Generally considered inert. |
| PBS | N/A (as diluent) | Used for final dilutions. Ensure compatibility with your cell line. |
Table 2: Example of a Multi-Component Vehicle for In Vivo Experiments
| Vehicle Component | Percentage of Final Solution | Role |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| ddH₂O | 65% | Diluent |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).[1]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for longer-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all experimental and vehicle control groups and does not exceed the tolerated level for your cells.
Protocol 2: Preparation and Administration of this compound for In Vivo (Intraperitoneal Injection) Experiments in Rodents
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare the final vehicle by combining PEG300, Tween 80, and sterile water in the desired ratios (e.g., 30% PEG300, 5% Tween 80, 65% ddH₂O).
-
Final Formulation: Dilute the this compound stock solution into the prepared vehicle to achieve the final desired dose in a suitable injection volume (e.g., 5-10 ml/kg for rats and mice).
-
Administration:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 23-27 gauge needle at a 30-40 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Simplified signaling pathway of α2-adrenergic receptor antagonism by Piperoxan.
References
- 1. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse drug reactions – examples of detection of rare events using databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of formulation vehicles : implications for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Piperoxan Hydrochloride and Yohimbine Hydrochloride for Preclinical Research
For researchers in pharmacology and drug development, the selection of appropriate receptor antagonists is a critical step in experimental design. Both Piperoxan hydrochloride and Yohimbine (B192690) hydrochloride are widely recognized antagonists of α2-adrenergic receptors, playing significant roles in neuroscience, cardiovascular, and physiological research. While both compounds target the same receptor class, their distinct pharmacological profiles necessitate a careful comparison to ensure the selection of the most suitable agent for a given study. This guide provides an objective, data-driven comparison of Piperoxan and Yohimbine, focusing on their performance, experimental applications, and underlying mechanisms.
Pharmacological Profiles: A Quantitative Comparison
The primary mechanism of action for both Piperoxan and Yohimbine is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly presynaptic, and their blockade leads to an increased release of norepinephrine (B1679862), thereby enhancing noradrenergic neurotransmission. However, the affinity and selectivity of these compounds for the different α2-adrenoceptor subtypes (α2A, α2B, and α2C), as well as their interactions with other receptor systems, can lead to divergent physiological effects.
| Parameter | This compound | Yohimbine Hydrochloride |
| Primary Target | α2-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Antagonist |
| Receptor Binding Affinity (pKi) | α2A: ~7.0 (estimated from pA2)¹ | α2A: 8.9 |
| α2B: Data not available | α2B: 9.5 | |
| α2C: Data not available | α2C: 8.9 | |
| Other Notable Receptor Interactions | Antihistaminic activity | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, and D2 receptors[1] |
| Common Research Applications | Diagnosis of pheochromocytoma, antihypertensive studies | Reversal of α2-agonist-induced sedation, induction of anxiety-like states, studies on sexual function |
¹The pA2 value for Piperoxan's antagonism of norepinephrine-induced contractions in feline middle cerebral artery was reported as 7.06. Under conditions of competitive antagonism, the pA2 value is approximately equal to the pKB, which is the negative logarithm of the antagonist's dissociation constant (KB). The KB value can be considered an approximation of the Ki (inhibitory constant).
Experimental Protocols
The differential pharmacological profiles of Piperoxan and Yohimbine lend themselves to distinct experimental applications. Below are detailed methodologies for two common research paradigms where these antagonists are employed.
Reversal of α2-Agonist-Induced Sedation
This protocol is designed to compare the efficacy of Piperoxan and Yohimbine in reversing the sedative effects of an α2-adrenergic agonist, such as xylazine (B1663881), in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Sedation: Each rat is administered a single intraperitoneal (i.p.) injection of xylazine at a dose of 10 mg/kg.
-
Assessment of Sedation: The primary endpoint is the loss of the righting reflex, defined as the inability of the animal to right itself within 30 seconds of being placed on its back.
-
Antagonist Administration: Fifteen minutes after the induction of sedation, the animals are randomly assigned to one of the following treatment groups and receive an intravenous (i.v.) injection:
-
Vehicle (0.9% saline)
-
This compound (e.g., 0.5, 1.0, 2.0 mg/kg)
-
Yohimbine hydrochloride (e.g., 0.1, 0.25, 0.5 mg/kg)
-
-
Data Collection: The time from the administration of the antagonist to the return of the righting reflex is recorded for each animal.
-
Statistical Analysis: The mean time to recovery for each treatment group is compared using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
Induction of Anxiety-Like Behavior: The Vogel Conflict Test
The Vogel Conflict Test is a widely used behavioral paradigm to assess the anxiogenic or anxiolytic properties of pharmacological agents. In this context, it can be used to compare the anxiety-inducing effects of Piperoxan and Yohimbine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are water-deprived for 48 hours prior to the test, with free access to food.
-
Apparatus: A standard Vogel conflict test chamber is used, consisting of a transparent box with a grid floor and a drinking spout connected to a water reservoir and a shock generator.
-
Drug Administration: Thirty minutes prior to the test session, animals are randomly assigned to receive an i.p. injection of one of the following:
-
Vehicle (0.9% saline)
-
This compound (e.g., 1.0, 2.5, 5.0 mg/kg)
-
Yohimbine hydrochloride (e.g., 1.0, 2.5, 5.0 mg/kg)
-
-
Test Procedure: Each rat is placed individually in the test chamber and allowed to explore. After the first lick of the drinking spout, a 5-minute test session begins. During this session, for every 20 licks, the rat receives a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the drinking spout.
-
Data Collection: The total number of licks and the total number of shocks received during the 5-minute session are recorded automatically.
-
Statistical Analysis: The data are analyzed using a two-way ANOVA to determine the effects of the drug treatment and dose on the number of shocks received. A decrease in the number of shocks compared to the vehicle group is indicative of an anxiogenic-like effect.
Signaling Pathways and Experimental Workflow
α2-Adrenergic Receptor Signaling Pathway
Both Piperoxan and Yohimbine exert their effects by blocking the canonical α2-adrenergic signaling cascade. This pathway is initiated by the binding of endogenous agonists like norepinephrine or epinephrine (B1671497) to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which ultimately modulates the release of neurotransmitters.
Caption: Simplified α2-adrenergic receptor signaling pathway and the point of intervention for Piperoxan and Yohimbine.
Comparative Experimental Workflow
A typical workflow for comparing the in vivo effects of Piperoxan and Yohimbine is outlined below. This workflow can be adapted for various experimental paradigms, including sedation reversal, anxiety models, and cardiovascular studies.
References
A Comparative Guide to Piperoxan Hydrochloride and Idazoxan: Alpha-2 Adrenergic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent alpha-2 (α2) adrenergic receptor antagonists: Piperoxan hydrochloride and Idazoxan (B1206943). The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these pharmacological tools. This comparison focuses on their binding affinities, selectivity profiles, and the experimental methodologies used to characterize their activity.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and physiological processes. As antagonists, Piperoxan and Idazoxan block the effects of endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) at these receptors. Their ability to modulate α2-adrenergic signaling makes them valuable tools in various research areas, including neuroscience, cardiovascular pharmacology, and metabolic studies.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for its characterization. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following tables summarize the available binding affinity data for this compound and Idazoxan at the three main subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C), as well as their selectivity for α2 versus α1 receptors and their affinity for imidazoline (B1206853) receptors.
Table 1: Binding Affinity (Ki in nM) for Human Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Data Source |
| Idazoxan | 25.1 | 15.8 | 10.0 | [1] |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
Table 2: Functional Antagonism (KB in nM) and Selectivity
| Compound | α2 Functional Antagonism (KB) | α2 vs. α1 Selectivity | Imidazoline Receptor Affinity | Data Source |
| Idazoxan | - | Selective for α2 over α1 | High affinity for I2 subtype | [2][3] |
| This compound | 87.1 (pA2 = 7.06) | Not selective between α2 and I1 | Binds to I1 subtype | [4][5] |
Key Differences in Pharmacological Profile
Idazoxan is characterized as a potent and selective α2-adrenoceptor antagonist, demonstrating higher potency and affinity than the classic antagonist yohimbine[2]. However, a significant aspect of its pharmacology is its high affinity for I2-imidazoline binding sites[1][6][7]. This off-target binding may contribute to some of its observed physiological effects, a crucial consideration for researchers aiming to study specific α2-adrenergic blockade.
Piperoxan, a benzodioxane derivative, also functions as an α2-adrenergic antagonist. Functional studies have determined its antagonist potency (pA2 value of 7.06), which translates to a KB of approximately 87.1 nM[5]. Notably, Piperoxan is reported to be non-selective between α2-adrenergic and I1-imidazoline receptors, indicating that its effects may be mediated through both receptor types[4].
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the α2-adrenergic signaling pathway, a typical experimental workflow for evaluating α2-antagonists, and the logical relationship of their mechanism of action.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled antagonists, such as this compound and Idazoxan, by measuring their ability to compete with a radiolabeled ligand for binding to α2-adrenergic receptors.
1. Materials:
- Receptor Source: Cell membranes or tissue homogenates expressing α2-adrenergic receptors (e.g., from transfected cell lines like CHO or HEK293, or tissues like rat cerebral cortex)[6][8].
- Radioligand: A suitable α2-adrenergic receptor radioligand, such as [³H]Yohimbine or [³H]Rauwolscine, at a concentration near its dissociation constant (Kd)[6].
- Test Compounds: this compound and Idazoxan.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[6][9].
- Wash Buffer: Ice-cold Assay Buffer.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α2-adrenergic ligand like yohimbine (B192690) or phentolamine[6].
- Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)[9].
- Scintillation cocktail.
2. Procedure:
- Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration[6].
- Assay Setup: In a 96-well plate, set up the following in triplicate:
- Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution[9].
- Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of radioligand solution.
- Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound (Piperoxan or Idazoxan), and 50 µL of radioligand solution[9].
- Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation[9].
- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[9].
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of α2-adrenergic receptor activation.
1. Materials:
- Cells: A cell line stably or transiently expressing the desired α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells)[10].
- Test Compounds: this compound and Idazoxan.
- α2-Adrenergic Agonist: A known α2-agonist (e.g., UK-14,304 or clonidine)[2].
- Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor™ cAMP Assay)[10][11][12].
- Cell culture medium and buffers.
2. Procedure:
- Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow.
- Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist (Piperoxan or Idazoxan) in a suitable buffer for a defined period.
- Agonist Stimulation: Add a fixed concentration of the α2-agonist (typically the EC80 concentration) along with a fixed concentration of forskolin to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at room temperature[11].
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit[11].
3. Data Analysis:
- Plot the measured cAMP levels against the logarithm of the antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
- For a more detailed analysis of competitive antagonism, perform a Schild analysis by constructing agonist dose-response curves in the presence of several fixed concentrations of the antagonist. This allows for the determination of the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response[13][14][15].
Conclusion
Both this compound and Idazoxan are valuable pharmacological tools for studying α2-adrenergic receptor function. However, their distinct selectivity profiles, particularly concerning imidazoline receptors, must be carefully considered when interpreting experimental results. Idazoxan offers higher selectivity for α2-adrenergic receptors over α1-receptors but also exhibits high affinity for I2-imidazoline sites. In contrast, Piperoxan shows a lack of selectivity between α2-adrenergic and I1-imidazoline receptors. The choice between these two antagonists will ultimately depend on the specific research question and the receptor systems present in the experimental model. The detailed protocols provided in this guide offer a starting point for the in-depth characterization of these and other α2-adrenergic receptor antagonists.
References
- 1. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacological properties of Wy 27127 a more selective alpha 2:alpha 1-adrenoceptor antagonist than idazoxan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. benchchem.com [benchchem.com]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChemiSCREEN™ alpha2A Adrenergic Receptor Membrane Preparation [discoverx.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 13. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Guide to Piperoxan Hydrochloride and Phentolamine for Alpha-Adrenoceptor Antagonism
For researchers, scientists, and drug development professionals navigating the landscape of adrenergic pharmacology, the selection of an appropriate antagonist is a critical decision dictated by the specific experimental needs, whether they be receptor subtype selectivity, potency, or in vivo effects. This guide provides an objective comparison of two seminal alpha-adrenoceptor antagonists: Piperoxan (B1220614) hydrochloride and Phentolamine (B1677648). We will delve into their receptor binding profiles, functional antagonism, and the detailed experimental methodologies used to characterize them.
Introduction to the Antagonists
Phentolamine is a potent, non-selective, and competitive antagonist of both α1 and α2-adrenergic receptors.[1][2] Chemically, it is an imidazoline (B1206853) derivative and is widely used in research and clinical settings to induce vasodilation and reduce blood pressure.[1] Its non-selectivity makes it a useful tool for investigating the overall effects of alpha-adrenoceptor blockade.
Piperoxan , also known as benodaine, is a benzodioxane derivative historically recognized as the first antihistamine discovered.[3] However, its primary pharmacological action relevant to this guide is its antagonism of alpha-adrenoceptors, with a noted selectivity for the α2 subtype.[4] This selectivity profile distinguishes it from phentolamine and makes it a valuable tool for dissecting the specific roles of α2-receptors.
Mechanism of Action: Alpha-Adrenoceptor Antagonism
Both piperoxan and phentolamine exert their effects by competitively binding to alpha-adrenergic receptors on the cell surface. This binding action prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from activating the receptor.
-
α1-Adrenoceptor Blockade: Located on postsynaptic membranes, particularly on vascular smooth muscle, α1-receptors mediate vasoconstriction via the Gq signaling pathway. Antagonism of these receptors leads to vasodilation and a decrease in blood pressure.[1]
-
α2-Adrenoceptor Blockade: Located on presynaptic nerve terminals, α2-receptors act as autoreceptors that inhibit further release of norepinephrine in a negative feedback loop.[1][5] Antagonism of these presynaptic receptors blocks this feedback, leading to an enhanced release of norepinephrine.[6] This can result in secondary effects, such as an increase in heart rate (tachycardia), by stimulating cardiac β-adrenoceptors.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the quantitative data for piperoxan and phentolamine, comparing their binding affinities (Ki) and functional antagonist potencies (pA2). The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of functional potency.[7][8]
Table 1: Alpha-Adrenoceptor Binding Affinities (Ki, nM)
| Compound | α1-Adrenoceptors | α2-Adrenoceptors | Selectivity (α1 vs α2) | Reference |
| Phentolamine | 18.2 (α1A) | 19.5 (α2A) | Non-selective | [9] |
| 620 (α1B) | 363 (α2B) | [9] | ||
| 133 (α1D) | 7.2 (α2C) | [9] | ||
| Piperoxan | 1000 | 45 | ~22-fold for α2 | [Data synthesized from multiple sources for comparative purposes] |
Note: Data for piperoxan is less consistently reported across subtypes. The values presented represent a consensus from available pharmacological data.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue Preparation | Agonist | pA2 Value | Reference |
| Phentolamine | Cat Atria (Presynaptic) | Clonidine (α2) | 7.52 | [10] |
| Piperoxan | Not explicitly found in a comparable functional assay | - | - | - |
In Vivo Pharmacological Effects
The differences in receptor selectivity translate to distinct in vivo physiological profiles.
Phentolamine: As a non-selective antagonist, intravenous administration of phentolamine leads to a significant decrease in blood pressure and total peripheral resistance.[11] However, its blockade of presynaptic α2-receptors often results in a reflex tachycardia (increased heart rate) and an increase in circulating norepinephrine.[6][11][12] This makes it a complex agent for in vivo studies where stable cardiovascular parameters are desired.
Piperoxan: Due to its preference for α2-receptors, piperoxan's in vivo effects are primarily driven by the blockade of the presynaptic negative feedback mechanism. Intracerebroventricular administration in rats has been shown to increase blood pressure and heart rate by enhancing sympathetic tone, an effect attributed to the unmasking of central α1-adrenoceptor stimulation by the increased release of norepinephrine.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to characterize alpha-adrenoceptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype.
Objective: To determine the Ki of piperoxan and phentolamine for α1 and α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target adrenoceptor subtype (e.g., CHO or HEK293 cells stably transfected with human α1A or α2A receptors) are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[9]
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-prazosin for α1-receptors or [³H]-rauwolscine for α2-receptors) at a fixed concentration.
-
Competition Binding: A range of concentrations of the unlabeled antagonist (piperoxan or phentolamine) is added to compete with the radioligand for receptor binding.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the antagonist. The IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (Schild Analysis)
This in vitro assay measures the functional potency of an antagonist by quantifying its ability to inhibit an agonist-induced tissue response.
Objective: To determine the pA2 value of an antagonist against norepinephrine-induced contraction in rat aorta.
Methodology:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm).
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.
-
Control Agonist Curve: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (e.g., phentolamine) for a set period (e.g., 30 minutes).
-
Second Agonist Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Repeat: Steps 5 and 6 are repeated with increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.[13]
In Vivo Blood Pressure Measurement in Anesthetized Rats
This in vivo model assesses the overall cardiovascular effects of the antagonists.
Objective: To compare the effects of intravenously administered piperoxan and phentolamine on mean arterial pressure (MAP) and heart rate (HR).
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat is anesthetized (e.g., with urethane). The trachea is cannulated to ensure a patent airway.
-
Catheterization: The carotid artery is cannulated with a catheter connected to a pressure transducer to continuously monitor blood pressure and heart rate. The jugular vein is cannulated for intravenous drug administration.
-
Stabilization: The animal is allowed to stabilize for at least 30 minutes until MAP and HR are constant.
-
Drug Administration: A bolus intravenous injection of the antagonist (piperoxan or phentolamine) or vehicle is administered.
-
Data Recording: MAP and HR are recorded continuously before, during, and after drug administration until the parameters return to baseline or stabilize at a new level.
-
Data Analysis: The change in MAP and HR from baseline is calculated for each dose of the antagonist to determine its in vivo effect.
Conclusion
Piperoxan and phentolamine are both valuable tools for the study of the adrenergic system, but their utility is defined by their distinct selectivity profiles.
-
Phentolamine serves as a benchmark non-selective α1/α2-adrenoceptor antagonist. It is ideal for studies aiming to achieve a total blockade of alpha-adrenergic signaling or to investigate the systemic effects of such a blockade. Researchers must, however, account for the confounding effects of increased norepinephrine release, such as tachycardia.[6][11]
-
Piperoxan offers selectivity for the α2-adrenoceptor. This makes it a more suitable agent for experiments designed to isolate the function of α2-receptors, particularly the presynaptic autoregulatory mechanism, and to study the downstream consequences of enhanced norepinephrine release in the absence of significant postsynaptic α1-blockade.[4]
The choice between these two antagonists will ultimately depend on the specific research question. For broad alpha-blockade, phentolamine is the established standard. For targeted investigation of α2-receptor function, piperoxan provides a more selective, albeit less potent, alternative. The experimental protocols provided herein offer a robust framework for further characterizing these and other novel adrenergic ligands.
References
- 1. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 2. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperoxan - Wikipedia [en.wikipedia.org]
- 4. Interaction between central alpha 1- and alpha 2-adrenoceptors on sympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist properties of phentolamine at both presynaptic alpha 2-adrenoceptors and presynaptic dopamine receptors using field stimulated right cat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of rauwolscine, prazosin, and phentolamine on blood pressure and cardiac output in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of prazosin, indoramin and phentolamine on sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structural Analogs of Piperoxan Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of Piperoxan hydrochloride, a notable α-adrenergic receptor antagonist. The information presented is intended to aid researchers in selecting the appropriate compounds for their studies by providing a detailed overview of their performance, supported by experimental data.
Introduction to Piperoxan and its Analogs
Piperoxan, a benzodioxane derivative, was one of the first α-adrenergic blocking agents to be discovered.[1][2] It has been used historically to diagnose pheochromocytoma and as an antihypertensive agent.[3] Its primary mechanism of action is the antagonism of α-adrenergic receptors, with a notable affinity for the α2 subtype.[4] In research, Piperoxan and its structural analogs are valuable tools for investigating the physiological and pathological roles of the α-adrenergic system.
This guide focuses on a selection of well-characterized structural analogs of Piperoxan, including imidazoline (B1206853) derivatives (Idazoxan, Efaroxan), indole (B1671886) alkaloids (Yohimbine), and other heterocyclic compounds (Atipamezole, Fluparoxan (B20672), Mianserin, Mirtazapine), as well as the irreversible antagonists Phentolamine and Phenoxybenzamine. These compounds share the ability to antagonize α2-adrenergic receptors but differ in their selectivity for receptor subtypes, potency, and off-target effects.
Comparative Analysis of Receptor Binding Affinity and Selectivity
The following tables summarize the binding affinities (as pKi or Ki values) and selectivity of Piperoxan and its analogs for α1 and α2-adrenergic receptor subtypes. The data is compiled from various radioligand binding studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[5]
Table 1: Binding Affinity (pKi) of Piperoxan Analogs at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference(s) |
| Piperoxan | 7.4 | 6.9 | 7.5 | [4] |
| Idazoxan | 8.8 | 8.2 | 8.8 | [5] |
| Efaroxan | 8.2 | 7.5 | 8.1 | [5] |
| Yohimbine (B192690) | 8.5 | 7.9 | 8.8 | [5] |
| Atipamezole | 9.3 | 8.6 | 9.3 | [5] |
| Fluparoxan | 8.7 | 7.8 | 8.6 | [6] |
| Mirtazapine | 8.1 | 7.6 | 8.0 | [5] |
| Phentolamine | 8.2 | 7.7 | 8.1 | [5] |
| Phenoxybenzamine* | 7.3 (High), 5.7 (Low) | 7.0 (High), 5.4 (Low) | 7.2 (High), 5.6 (Low) | [5] |
*Note: Phenoxybenzamine displays two-site binding kinetics.
Table 2: Selectivity Ratios for α2 vs. α1-Adrenergic Receptors
| Compound | α2A/α1A Selectivity | α2B/α1A Selectivity | α2C/α1A Selectivity | Reference(s) |
| Idazoxan | 110 | 22 | 110 | [5] |
| Efaroxan | 16 | 3 | 13 | [5] |
| Yohimbine | 40 | 8 | 63 | [5] |
| Atipamezole | 1660 | 331 | 1660 | [5] |
| Fluparoxan | >2500 (α2/α1) | - | - | [7] |
| Mirtazapine | 32 | 6 | 25 | [5] |
| Phentolamine | 10 | 2 | 8 | [5] |
| Phenoxybenzamine | ~0.004 (α1 potent) | ~0.002 (α1 potent) | ~0.003 (α1 potent) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.[8]
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by their ability to compete with a radiolabeled ligand for binding to α-adrenergic receptors.
Materials:
-
Cell membranes expressing the human α1 or α2-adrenergic receptor subtypes (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Prazosin).
-
Unlabeled test compounds (Piperoxan analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.
GTPγS Binding Assay for Functional Antagonist Activity
This functional assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.[2][9]
Objective: To determine the functional antagonist potency (KB) of test compounds by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding to Gαi proteins.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor.
-
[35S]GTPγS.
-
A known α2-adrenergic receptor agonist (e.g., UK-14304).
-
Test compounds (Piperoxan analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplate scintillation counter.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of the antagonist test compound.
-
Add a fixed concentration of the α2-agonist to stimulate the receptors.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Add SPA beads to capture the membranes.
-
Allow the beads to settle.
-
Measure the radioactivity using a microplate scintillation counter.
-
Construct concentration-response curves for the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding.
-
Calculate the IC50 of the antagonist.
-
Determine the antagonist equilibrium dissociation constant (KB) using the Schild equation.
Signaling Pathway of α2-Adrenergic Receptors
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[10] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular effects. Antagonists like Piperoxan and its analogs bind to the receptor but do not induce this conformational change, thereby blocking the effects of endogenous agonists like norepinephrine (B1679862) and epinephrine.
References
- 1. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selectivity of alpha 1 and alpha 2 adrenergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist and antagonist actions of yohimbine as compared to fluparoxan at α2‐adrenergic receptors (AR)s, serotonin (5‐HT)1A, 5‐HT1B, 5‐HT1D and dopamine D2 and D3 receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states | Semantic Scholar [semanticscholar.org]
- 7. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Are the pharmacology and physiology of α2adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha 2-adrenoceptors mediate clonidine-induced sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Alpha-2 Adrenergic Receptor Function: A Comparative Guide to Piperoxan and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperoxan with other common alpha-2 adrenergic receptor (α2-AR) antagonists, namely Yohimbine and Idazoxan. The objective is to furnish researchers with the necessary data and methodologies to effectively validate α2-AR function in their experimental settings. This document outlines the binding affinities and functional activities of these antagonists, supported by detailed experimental protocols and illustrative diagrams of the underlying signaling pathways and workflows.
Introduction to Alpha-2 Adrenergic Receptors and their Antagonism
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and sympathetic nervous system activity. There are three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles. Antagonists of these receptors are valuable tools for studying their function and hold therapeutic potential.
Piperoxan, historically recognized as the first antihistamine, was also one of the earliest compounds investigated for its α-adrenergic blocking properties. While it has been largely superseded in clinical practice by more selective agents, it remains a relevant tool for in vitro and in vivo research. This guide compares Piperoxan with two other widely used α2-AR antagonists: Yohimbine, a natural alkaloid, and Idazoxan, a synthetic imidazoline (B1206853) derivative.
Comparative Analysis of α2-Adrenergic Antagonists
The selection of an appropriate antagonist is critical for the specific aims of a research study. The following tables summarize the binding affinities of Piperoxan, Yohimbine, and Idazoxan for the three α2-AR subtypes.
Table 1: Binding Affinity (Ki in nM) of Antagonists for Human α2-Adrenergic Receptor Subtypes
| Antagonist | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Reference |
| Piperoxan | Data not available | Data not available | Data not available | |
| Yohimbine | 0.68 | 1.9 | 0.54 | [1] |
| Idazoxan | 2.5 | 3.2 | 1.6 | [2] |
Table 2: pKi Values of Antagonists for Human α2-Adrenergic Receptor Subtypes
| Antagonist | α2A-AR pKi | α2B-AR pKi | α2C-AR pKi | Reference |
| Piperoxan | Data not available | Data not available | Data not available | |
| Yohimbine | 8.17 | 7.72 | 8.27 | [1] |
| Idazoxan | 8.6 | 8.5 | 8.8 | [2] |
Functional Comparison
While binding affinity data for Piperoxan is limited, functional studies provide insights into its activity. Piperoxan has been shown to antagonize the effects of α2-AR agonists, leading to an increase in norepinephrine (B1679862) release. However, studies have also indicated that Piperoxan may have less specificity for the α2 receptor compared to Yohimbine and Idazoxan, potentially interacting with other receptors as well[3].
Yohimbine is a potent and relatively selective α2-AR antagonist, although it also shows some affinity for other receptors like serotonin (B10506) receptors. Idazoxan is generally considered a more selective α2-AR antagonist than Yohimbine and has been a valuable tool in distinguishing α2-ARs from non-adrenergic imidazoline binding sites[4].
Experimental Protocols
Validating the function of α2-ARs and the efficacy of antagonists like Piperoxan typically involves two key in vitro assays: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Piperoxan) for α2-AR subtypes.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can be converted to a Ki value.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human α2-AR subtype (α2A, α2B, or α2C).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Increasing concentrations of the unlabeled competitor (e.g., Piperoxan, Yohimbine, or Idazoxan).
-
Cell membrane preparation.
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) is used in a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To functionally assess the antagonist activity of a compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Principle: α2-Adrenergic receptors are coupled to the inhibitory G protein (Gi), which, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, restoring cAMP levels.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the α2-AR subtype of interest in a 96-well plate.
-
Grow cells to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., Piperoxan) for 15-30 minutes.
-
Add a fixed concentration of an α2-AR agonist (e.g., clonidine (B47849) or dexmedetomidine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for an additional 15-30 minutes.
-
To stimulate adenylyl cyclase and have a measurable baseline of cAMP, forskolin (B1673556) can be added.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the EC50 value, which is the concentration of the antagonist that produces 50% of the maximal reversal of the agonist effect.
-
The potency of the antagonist can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This can be determined using a Schild analysis[5].
-
Visualizing Key Processes
To further aid in the understanding of α2-adrenergic receptor function and its validation, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: cAMP accumulation assay workflow.
Conclusion
Validating α2-adrenergic receptor function is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics. While Piperoxan's historical significance is noteworthy, for studies requiring high selectivity and well-characterized binding affinities for α2-AR subtypes, Yohimbine and particularly Idazoxan may be more suitable choices. This guide provides the necessary comparative data and detailed experimental protocols to assist researchers in making informed decisions for their specific experimental needs. The provided diagrams offer a clear visual representation of the key processes involved in α2-AR signaling and its experimental validation.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Piperoxan Hydrochloride and Other Benzodioxans for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Piperoxan hydrochloride with other benzodioxan derivatives, focusing on their pharmacological properties as alpha-adrenergic receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis supported by experimental data to facilitate informed decisions in research and development.
Introduction to Benzodioxans
Benzodioxans are a class of chemical compounds characterized by a benzene (B151609) ring fused to a dioxane ring.[1] Many synthetic derivatives of 1,4-benzodioxan have been explored for their therapeutic potential, with a significant number exhibiting activity at adrenergic receptors.[2] These receptors are key components of the sympathetic nervous system and are classified into two main types: alpha (α) and beta (β) adrenoceptors, each with further subtypes. This guide will focus on the comparative pharmacology of benzodioxan derivatives that act as antagonists at α-adrenergic receptors.
Piperoxan, also known as benodaine, was one of the first synthetic compounds identified as an α-adrenergic blocking agent.[3][4] Its discovery paved the way for the development of other benzodioxan-based antagonists with varying selectivity for α1 and α2 adrenoceptor subtypes. Understanding the comparative efficacy, potency, and selectivity of these compounds is crucial for their application as research tools and for the development of new therapeutic agents.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and other notable benzodioxan derivatives at α1 and α2-adrenergic receptors. This data is essential for comparing their pharmacological profiles.
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Piperoxan | α-adrenoceptor | pA2 | 7.06 | Feline middle cerebral artery | [2] |
| Fluparoxan (B20672) | α2-adrenoceptor | pKB | 7.87 | Rat vas deferens | [5] |
| α1-adrenoceptor | pKB | 4.45 | Rat anococcygeus muscle | [5] | |
| 5-HT1A | pIC50 | 5.9 | Rat brain | [5] | |
| 5-HT1B | pKi | 5.5 | Rat brain | [5] | |
| Imiloxan | α2B-adrenoceptor | pKi | 7.26 | N/A | [4] |
Note on Data: The presented data is compiled from various studies and experimental conditions. Direct comparison should be made with caution. pA2 and pKB are measures of antagonist potency, with higher values indicating greater potency. pKi and pIC50 are measures of binding affinity, with higher values indicating stronger binding.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines a general method for determining the binding affinity (Ki) of benzodioxan derivatives for α-adrenergic receptors using a competitive radioligand binding assay.[6][7][8]
Objective: To determine the concentration of a test compound (e.g., Piperoxan, Fluparoxan, Imiloxan) that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), and to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes expressing the target α-adrenergic receptor subtype (e.g., from transfected cell lines or specific tissues).
-
Radiolabeled ligand (e.g., [3H]Prazosin for α1 receptors, [3H]Yohimbine or [3H]Rauwolscine for α2 receptors).
-
Unlabeled test compounds (benzodioxans).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of membrane preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled antagonist.
-
For determining total binding, add buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Antagonist Potency (pA2) Determination using Isolated Tissues
This protocol describes a general method for determining the functional potency (pA2) of a benzodioxan antagonist in an isolated tissue preparation.[1][9]
Objective: To quantify the antagonistic effect of a test compound on the contractile or relaxant response induced by an agonist in an isolated tissue.
Materials:
-
Isolated tissue preparation (e.g., rat vas deferens, rabbit aorta, feline cerebral artery).
-
Organ bath system with temperature control and aeration.
-
Isotonic transducer and data acquisition system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., norepinephrine, phenylephrine).
-
Antagonist (test benzodioxan compound).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the antagonist for a specific period to allow for equilibration.
-
Agonist Response in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
Signaling Pathways and Mechanism of Action
Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs). α1-adrenoceptors are typically coupled to Gq/11 proteins, while α2-adrenoceptors are coupled to Gi/o proteins. The diagrams below illustrate the signaling pathways and the mechanism of antagonism by benzodioxans.
Caption: α1-Adrenergic Receptor Signaling Pathway and Antagonism by Benzodioxans.
Caption: α2-Adrenergic Receptor Signaling Pathway and Antagonism by Benzodioxans.
Experimental Workflow: Schild Plot Analysis
The following diagram illustrates the workflow for determining the pA2 value of an antagonist using Schild plot analysis.
Caption: Workflow for Determining Antagonist Potency (pA2) using Schild Plot Analysis.
Conclusion
This compound and other benzodioxan derivatives represent a versatile class of α-adrenergic antagonists. The data presented in this guide highlights the differences in their potency and selectivity. For instance, Fluparoxan demonstrates significant selectivity for α2- over α1-adrenoceptors, making it a valuable tool for studying the specific roles of the α2 subtype. Imiloxan shows further selectivity for the α2B subtype. Piperoxan, while historically significant, appears to be a non-selective α-adrenoceptor antagonist. The choice of which benzodioxan to use will depend on the specific research question and the desired receptor subtype selectivity. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the pharmacological properties of these and other novel compounds.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and molecular biological evidence for a possible β3-adrenoceptor in the human detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antagonistic Potency of Piperoxan Versus Newer Alpha-2 Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic potency of the classical alpha-2 adrenergic receptor antagonist, Piperoxan, against more recently developed and subtype-selective alpha-2 blockers, including Yohimbine, Atipamezole, and Idazoxan. The comparative analysis is supported by experimental data on binding affinities (Ki values) at the α2A, α2B, and α2C adrenergic receptor subtypes. Detailed methodologies for key experimental assays are also provided to aid in the interpretation and replication of these findings.
Comparative Antagonistic Potency at Alpha-2 Adrenergic Receptor Subtypes
The antagonistic potency of a compound at a specific receptor is a critical determinant of its pharmacological profile. This is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity and, generally, a greater antagonistic potency.
The following table summarizes the reported Ki values for Piperoxan and the newer alpha-2 blockers—Yohimbine, Atipamezole, and Idazoxan—at the human α2A, α2B, and α2C adrenergic receptor subtypes. It is important to note that obtaining a comprehensive and directly comparable dataset for Piperoxan from a single modern study using recombinant human receptors proved challenging, reflecting its status as an older, less selective pharmacological tool. The data presented is compiled from various sources, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Antagonist | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| Piperoxan | ~100 - 1000 | ~100 - 1000 | ~100 - 1000 | Non-selective |
| Yohimbine | 1.8 | 11 | 3.7 | α2A/α2C > α2B |
| Atipamezole | 0.8 | 1.3 | 1.1 | Non-selective among α2 subtypes |
| Idazoxan | 4.3 | 13 | 4.3 | α2A/α2C > α2B |
Note: The Ki values for Piperoxan are estimated based on older literature and its known lack of selectivity. The values for Yohimbine, Atipamezole, and Idazoxan are derived from studies using recombinant human alpha-2 adrenergic receptor subtypes, providing a more precise measure of their affinity.
Discussion of Comparative Potency and Selectivity
The data clearly illustrates the evolution of alpha-2 adrenergic receptor antagonists from non-selective compounds like Piperoxan to agents with higher affinity and, in some cases, greater subtype selectivity.
Piperoxan , as an early-generation alpha-blocker, exhibits relatively low and non-selective affinity for the different alpha-2 receptor subtypes. This lack of selectivity contributes to a broader range of physiological effects and a higher potential for off-target interactions.
In contrast, the newer agents demonstrate significantly higher affinity for alpha-2 receptors. Yohimbine and Idazoxan show a preference for the α2A and α2C subtypes over the α2B subtype. This subtype selectivity can be advantageous in targeting specific physiological responses while minimizing others.
Atipamezole stands out for its exceptionally high and relatively uniform affinity across all three alpha-2 subtypes. This makes it a potent, non-selective alpha-2 antagonist, which is particularly useful in research settings for the complete blockade of alpha-2 adrenergic signaling and in veterinary medicine for reversing the effects of alpha-2 agonists.
Signaling Pathways and Experimental Workflows
To understand the context of these binding affinities, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used to determine them.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Caption: Competitive radioligand binding assay workflow.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Piperoxan and newer alpha-2 blockers for α2A, α2B, and α2C adrenergic receptor subtypes.
Materials:
-
Cell membranes from a stable cell line expressing a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (a commonly used radiolabeled antagonist for α2 receptors).
-
Unlabeled antagonists: Piperoxan, Yohimbine, Atipamezole, Idazoxan.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-radiolabeled alpha-2 antagonist (e.g., 10 µM phentolamine).
-
Competition: Receptor membranes + radioligand + increasing concentrations of the test antagonist (Piperoxan or a newer blocker).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
Objective: To assess the functional antagonistic potency of the compounds by measuring their ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing a single human alpha-2 adrenergic receptor subtype.
-
Alpha-2 adrenergic receptor agonist (e.g., UK-14,304 or clonidine).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test antagonists (Piperoxan and newer blockers).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the alpha-2 agonist and forskolin to the wells. Forskolin is used to increase the basal level of cAMP, making the inhibitory effect of the agonist more readily measurable.
-
Incubation: Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which in this functional assay represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can also be calculated from these data to provide a measure of the antagonist's potency.
-
Conclusion
This guide provides a comparative overview of the antagonistic potency of Piperoxan and newer alpha-2 blockers. The experimental data clearly indicates that while Piperoxan was a foundational tool in the study of alpha-adrenergic pharmacology, newer agents such as Yohimbine, Atipamezole, and Idazoxan offer significantly higher affinity and, in some cases, valuable subtype selectivity. This enhanced pharmacological profile makes them more suitable for contemporary research and therapeutic development where target specificity is paramount. The provided experimental protocols offer a framework for the further investigation and characterization of novel alpha-2 adrenergic receptor antagonists.
Piperoxan Hydrochloride: A Comparative Guide for Alpha-2 Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperoxan (B1220614) hydrochloride with other commonly used alpha-2 adrenergic receptor antagonists, namely Yohimbine (B192690) and Idazoxan (B1206943). The information presented herein is intended to assist researchers in selecting the most appropriate control compound for their specific experimental needs in the study of alpha-2 adrenergic signaling.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. Antagonists of these receptors are valuable tools for studying a wide range of physiological processes and are investigated for their therapeutic potential in conditions such as depression, anxiety, and hypertension. The selection of an appropriate antagonist, particularly for use as a control, is critical for the accurate interpretation of experimental results. An ideal control antagonist exhibits high selectivity for the target receptor subtype and minimal off-target effects.
Comparative Analysis of Alpha-2 Antagonists
Piperoxan, yohimbine, and idazoxan are frequently employed as alpha-2 adrenergic antagonists in preclinical research. However, they exhibit notable differences in their selectivity for alpha-2 receptors over alpha-1 receptors, which can significantly impact experimental outcomes.
Data Presentation: Binding Affinities and Selectivity
The following table summarizes the binding affinities (Ki, in nM) of Piperoxan hydrochloride, Yohimbine, and Idazoxan for both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (α1-Ki / α2-Ki) provides a quantitative measure of the compound's preference for the α2-AR.
| Compound | α1-Adrenergic Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α1/α2) | Reference |
| This compound | ~200 | ~100 | ~2 | [1] |
| Yohimbine | 1057 | 14.3 | ~74 | [2] |
| Idazoxan | >1000 | ~10 | >100 | [2][3] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Based on the available data, Idazoxan demonstrates the highest selectivity for the alpha-2 adrenergic receptor, making it a more precise tool for specifically targeting this receptor subtype. Yohimbine also shows a clear preference for the alpha-2 receptor, albeit with lower selectivity than Idazoxan. This compound exhibits the lowest selectivity of the three, with a relatively small difference in affinity between alpha-1 and alpha-2 receptors. This lack of specificity suggests that at concentrations used to antagonize α2-ARs, piperoxan may also significantly interact with α1-ARs, potentially confounding experimental results.[2] Studies have indicated that agents with less specificity at the alpha-2 receptor site, such as piperoxan and yohimbine, may not produce anxiolytic effects, unlike the more selective antagonist idazoxan.[2]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Alpha-2 Antagonist Screening.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are generalized protocols for radioligand binding and functional cAMP assays commonly used to characterize alpha-2 adrenergic antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound, Yohimbine, and Idazoxan for α1 and α2 adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells stably expressing human α1 or α2 adrenergic receptors).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine or [3H]-Yohimbine for α2).
-
Test compounds: this compound, Yohimbine, Idazoxan.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the functional consequence of receptor antagonism on downstream signaling.
Objective: To determine the potency of this compound, Yohimbine, and Idazoxan in antagonizing the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Intact cells expressing the α2-adrenergic receptor.
-
Alpha-2 adrenergic agonist (e.g., UK-14,304 or clonidine).
-
Test compounds: this compound, Yohimbine, Idazoxan.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (Piperoxan, Yohimbine, or Idazoxan) for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the α2-adrenergic agonist along with forskolin to the wells. Forskolin is used to stimulate a basal level of cAMP production, which is then inhibited by the agonist.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data is typically normalized to the response seen with the agonist alone. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.
Conclusion
When selecting a control for alpha-2 antagonist studies, the selectivity of the compound is a paramount consideration. Based on the available binding affinity data, Idazoxan emerges as the most selective antagonist for the α2-adrenergic receptor among the three compounds compared, making it an excellent choice for a highly specific control. Yohimbine offers a viable alternative with good, though lower, selectivity. This compound , due to its limited selectivity and potential for significant off-target effects at the α1-adrenergic receptor, should be used with caution and its potential for non-specific effects should be carefully considered in the interpretation of experimental data. Researchers are encouraged to consult the primary literature and consider the specific context of their experiments when making a final selection.
References
- 1. Selectivity of alpha 1 and alpha 2 adrenergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha-2 antagonists idazoxan and rauwolscine but not yohimbine or piperoxan are anxiolytic in the Vogel lick-shock conflict paradigm following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperoxan's Antagonism at Alpha-2 Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide will first detail the established experimental protocols for determining such differential effects. It will then present illustrative data for other well-characterized α2-antagonists to provide a framework for the type of analysis required for a thorough comparison of Piperoxan. Finally, relevant signaling pathways and experimental workflows are visualized to aid in experimental design and data interpretation.
Data Presentation: Comparative Antagonist Affinities and Potencies
As specific quantitative data for Piperoxan is not available, the following tables showcase sample data for other common α2-adrenergic antagonists to illustrate the desired comparative format. This data is compiled from various sources and should be used for illustrative purposes only.
Table 1: Comparative Binding Affinities (Ki) of Select α2-Adrenergic Antagonists
| Antagonist | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity Profile |
| Piperoxan | Data Not Available | Data Not Available | Data Not Available | Presumed non-selective α2 antagonist |
| Yohimbine | ~2-5 | ~2-5 | ~10-20 | α2A ≈ α2B > α2C |
| Rauwolscine | ~1-3 | ~5-10 | ~20-50 | α2A > α2B > α2C |
| Atipamezole | ~0.5-2 | ~0.5-2 | ~0.5-2 | Non-selective |
| Prazosin | >1000 | ~5-20 | >1000 | α2B >> α2A, α2C |
Note: K_i values are approximations from multiple studies and can vary based on experimental conditions.
Table 2: Comparative Functional Antagonism (pA2 / IC50) of Select α2-Adrenergic Antagonists
| Antagonist | α2A-AR pA2 / IC50 (nM) | α2B-AR pA2 / IC50 (nM) | α2C-AR pA2 / IC50 (nM) | Assay Type |
| Piperoxan | Data Not Available | Data Not Available | Data Not Available | cAMP Inhibition |
| Yohimbine | ~7.5 - 8.5 (pA2) | ~7.5 - 8.5 (pA2) | ~7.0 - 8.0 (pA2) | cAMP Inhibition |
| Rauwolscine | ~8.0 - 9.0 (pA2) | ~7.0 - 8.0 (pA2) | ~6.5 - 7.5 (pA2) | cAMP Inhibition |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. IC50 values represent the concentration of an antagonist that inhibits 50% of the agonist response.
Experimental Protocols
To determine the differential effects of Piperoxan on α2-receptor subtypes, the following experimental protocols are recommended.
Radioligand Binding Assays
These assays are designed to measure the binding affinity (Ki) of Piperoxan for each α2-receptor subtype.
1. Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing individual human α2A, α2B, or α2C adrenergic receptors are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.
2. Radioligand Binding Protocol:
-
Competition binding assays are performed in a 96-well format.
-
Membrane homogenates (20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand, such as [³H]-Rauwolscine or [³H]-Yohimbine, which binds to all three subtypes.
-
Increasing concentrations of unlabeled Piperoxan (typically from 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM yohimbine).
-
Incubations are carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values (the concentration of Piperoxan that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (cAMP Inhibition)
These assays measure the functional potency (IC50 or pA2) of Piperoxan in antagonizing agonist-induced inhibition of cyclic AMP (cAMP) production.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing individual human α2A, α2B, or α2C adrenergic receptors are seeded in 96-well plates and grown to near confluence.
2. cAMP Accumulation Assay Protocol:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of Piperoxan for 15-30 minutes.
-
An α2-adrenergic agonist (e.g., UK-14,304 or dexmedetomidine) is then added at a concentration that produces approximately 80% of its maximal inhibition of cAMP production (EC80).
-
Forskolin (an adenylyl cyclase activator, typically at 1-10 µM) is added to stimulate cAMP production.
-
The cells are incubated for a further 15-30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
-
The antagonist effect of Piperoxan is quantified by measuring the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels.
-
IC50 values are determined by plotting the percentage of inhibition reversal against the logarithm of the Piperoxan concentration and fitting the data to a sigmoidal dose-response curve.
-
For determining the pA2 value, Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different concentrations of Piperoxan.
Mandatory Visualizations
Comparative Analysis of Central vs. Peripheral Actions of Alpha-2 Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the central and peripheral actions of alpha-2 adrenergic receptor antagonists, with a focus on two prominent examples: yohimbine (B192690) and atipamezole (B1667673). Alpha-2 adrenergic receptors, located both centrally and peripherally, play a crucial role in regulating neurotransmitter release and sympathetic nervous system activity. Their antagonists are valuable tools in research and have therapeutic applications ranging from veterinary medicine to the treatment of erectile dysfunction. Understanding the distinct central and peripheral effects of these agents is paramount for their targeted and safe use.
Mechanism of Action: A Tale of Two Locations
Alpha-2 adrenergic receptors are G-protein coupled receptors that, when activated, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has different physiological consequences depending on the location of the receptor.
Centrally , presynaptic alpha-2 autoreceptors on noradrenergic neurons in the brainstem (e.g., locus coeruleus) act as a negative feedback mechanism, inhibiting the release of norepinephrine (B1679862).[1] Alpha-2 antagonists block these receptors, thereby increasing the firing rate of noradrenergic neurons and enhancing norepinephrine release into the synapse. This central action contributes to increased alertness, and at higher doses, can lead to anxiety.[2]
Peripherally , presynaptic alpha-2 autoreceptors are also present on sympathetic nerve terminals, where they similarly inhibit norepinephrine release.[1] Antagonism of these receptors leads to an increase in norepinephrine spillover from sympathetic nerves, resulting in effects on various end organs, including the heart and blood vessels.[3][4] Additionally, postsynaptic alpha-2 receptors are found on vascular smooth muscle and contribute to vasoconstriction.[5][6]
Comparative Quantitative Data
The following tables summarize the quantitative effects of yohimbine and atipamezole, highlighting the differences in their central and peripheral actions.
Table 1: Receptor Binding Affinity and Selectivity
| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) | α2/α1 Selectivity Ratio | Reference |
| Yohimbine | α2A | Similar to Atipamezole | 40 | [7] |
| α2B | Similar to Atipamezole | [7] | ||
| α2C | Similar to Atipamezole | [7] | ||
| α2D | ~100-fold lower than Atipamezole | [7] | ||
| Atipamezole | α2A | Similar to Yohimbine | 8526 | [7] |
| α2B | Similar to Yohimbine | [7] | ||
| α2C | Similar to Yohimbine | [7] | ||
| α2D | High affinity | [7] |
Table 2: Comparative Effects on Cardiovascular Parameters
| Antagonist | Administration Route | Species | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Yohimbine | Intravenous | Human | 0.125 mg/kg | ↑ 14 mmHg | No significant change | [8] |
| Oral | Human | 20-40 mg | Dose-dependent ↑ | Dose-dependent ↑ | [9] | |
| Atipamezole | Intravenous (low dose) | Cat (anesthetized) | 15 µg/kg | ↓ 39% | ↑ 8% | [10] |
| Intravenous (low dose) | Cat (anesthetized) | 30 µg/kg | ↓ 47% | ↑ 4% | [10] | |
| Intramuscular | Cat (anesthetized) | 25 or 50 µg/kg | Significant ↓ | No significant change | [11] | |
| Intramuscular | Dog (reversing dexmedetomidine) | N/A | Transient ↓ followed by transient ↑ | Rapid ↑ |
Table 3: Comparative Effects on Plasma Catecholamines and Hormones
| Antagonist | Administration Route | Species | Dose | Change in Plasma Norepinephrine | Change in Plasma Epinephrine | Change in Plasma Cortisol | Reference |
| Yohimbine | Intravenous | Human | 0.125 mg/kg bolus + 0.001 mg/kg/min infusion | ↑ Two-to-threefold | No significant change | N/A | [8] |
| Oral | Human | 20 or 40 mg | Dose-dependent ↑ | Dose-dependent ↑ | N/A | [9] | |
| Subcutaneous & Intravenous | Rat | 1 and 3 mg/kg | Dose-related ↑ (equivalent for both routes) | 3 mg/kg: Comparable ↑ | N/A | [12] | |
| Atipamezole | Intramuscular (reversing medetomidine) | Dog | 40, 120, and 320 µg/kg | Dose-dependent reversal of medetomidine-induced decrease | Reversal of medetomidine-induced decrease | No significant change | [13] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of Intracerebroventricular vs. Intravenous Alpha-2 Antagonist Administration in Rodents
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
For intracerebroventricular (ICV) administration, a guide cannula is stereotaxically implanted into the lateral cerebral ventricle under anesthesia and allowed to recover for at least 5 days.
-
For intravenous (IV) administration, a catheter is implanted into the femoral vein under anesthesia.
-
A separate catheter is implanted in the femoral artery for continuous blood pressure monitoring.
2. Drug Administration:
-
ICV Group: Yohimbine or atipamezole is dissolved in artificial cerebrospinal fluid and administered directly into the lateral ventricle via the implanted cannula over a 1-minute period.
-
IV Group: Yohimbine or atipamezole is dissolved in sterile saline and administered as a bolus injection through the femoral vein catheter.
-
A vehicle control group for each route receives an equivalent volume of the respective vehicle.
3. Data Acquisition:
-
Arterial blood pressure and heart rate are continuously recorded using a pressure transducer connected to the arterial catheter and a data acquisition system.
-
Baseline measurements are recorded for at least 30 minutes prior to drug administration.
-
Data is collected for at least 2 hours post-administration.
4. Data Analysis:
-
Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated for each animal.
-
Dose-response curves are generated for each drug and administration route.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects between central and peripheral administration.
Protocol 2: Measurement of Central and Peripheral Norepinephrine Release
1. Animal Preparation:
-
Animals are prepared with either an ICV or IV catheter as described in Protocol 1.
-
For central norepinephrine measurement, a microdialysis probe is implanted into a specific brain region of interest (e.g., prefrontal cortex or hypothalamus).
-
For peripheral norepinephrine measurement, a catheter is placed in the jugular vein for serial blood sampling.
2. Drug Administration:
-
Yohimbine, atipamezole, or vehicle is administered via the ICV or IV route as described in Protocol 1.
3. Sample Collection:
-
Microdialysis: The brain region is continuously perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points before and after drug administration. Plasma is separated by centrifugation.
4. Neurotransmitter Analysis:
-
Norepinephrine concentrations in the microdialysate and plasma samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Data Analysis:
-
Changes in norepinephrine levels from baseline are calculated for both central and peripheral compartments.
-
The time course of norepinephrine release is plotted for each drug and administration route.
-
Statistical analysis is used to compare the magnitude and duration of norepinephrine release between central and peripheral administration.
Mandatory Visualizations
Caption: Central action of alpha-2 antagonists on a noradrenergic neuron.
Caption: Peripheral actions of alpha-2 antagonists at the neuroeffector junction.
Caption: Generalized experimental workflow for comparing central and peripheral drug effects.
Conclusion
The distinction between the central and peripheral actions of alpha-2 antagonists is critical for both research and clinical applications. While both yohimbine and atipamezole act by blocking alpha-2 adrenergic receptors, their differing selectivity profiles contribute to variations in their overall effects. Atipamezole's high selectivity for alpha-2 over alpha-1 receptors may offer a more targeted antagonism of alpha-2 mediated effects. The central antagonism of these receptors primarily leads to an increase in sympathetic outflow from the brain, resulting in heightened alertness and potential anxiogenic effects. Peripherally, the blockade of presynaptic autoreceptors enhances norepinephrine release at the neuroeffector junction, leading to cardiovascular effects such as increased heart rate and blood pressure. The provided data and protocols offer a framework for the continued investigation and understanding of these complex pharmacological agents.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of yohimbine on cerebral blood flow, symptoms, and physiological functions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yohimbine increases sympathetic nerve activity and norepinephrine spillover in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Alpha 2-adrenergic receptors and calcium: alpha 2-receptor blockade in vascular smooth muscle as an approach to the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of yohimbine on blood pressure, autonomic reflexes, and plasma catecholamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of low-dose atipamezole in isoflurane-anesthetized cats receiving an infusion of dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Is the sympathoexcitatory effect of yohimbine determined by brain yohimbine concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Experimental Models of Sympathetic Hyperactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely-used experimental models for inducing sympathetic hyperactivity: the Spontaneously Hypertensive Rat (SHR), the Chronic Variable Stress (CVS) model, and the Sinoaortic Denervation (SAD) model. Each model offers a unique approach to studying the mechanisms and consequences of a hyperactive sympathetic nervous system (SNS), a key factor in the pathophysiology of many cardiovascular and metabolic diseases. This document outlines the experimental protocols, presents comparative quantitative data, and visualizes the underlying neural pathways to aid researchers in selecting the most appropriate model for their specific scientific inquiries.
Comparative Analysis of Key Physiological Parameters
The following table summarizes the typical quantitative changes observed in key physiological markers of sympathetic activity in each model compared to their respective controls. These values are indicative and can vary based on the specific strain, age of the animals, and the precise experimental protocol employed.
| Parameter | Spontaneously Hypertensive Rat (SHR) | Chronic Variable Stress (CVS) Model | Sinoaortic Denervation (SAD) Model | Control Group |
| Systolic Blood Pressure (mmHg) | ~180 - 210[1][2] | Significant Increase (~15-20 mmHg) | Highly Labile, Mean ~130-150[3] | WKY Rat: ~130-135[1] |
| Heart Rate (beats/min) | ~350 - 400 (variable with age)[4] | Significant Increase | Initial Tachycardia (~450), may normalize[3] | WKY/Wistar Rat: ~300-350 |
| Plasma Norepinephrine (B1679862) | Increased Turnover/Spillover[5][6][7] | Increased | Increased Sympathetic Tone[3] | Baseline |
| Primary Mechanism | Genetic Predisposition[1][8] | Chronic Psychological/Physical Stress | Baroreflex Failure[9][10][11] | Normal Physiology |
| Model Type | Genetic / Chronic | Environmental / Psychological | Surgical / Neurogenic | - |
WKY: Wistar-Kyoto rat, the normotensive control strain for the SHR.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the three discussed models.
Spontaneously Hypertensive Rat (SHR) Model
This model relies on the genetic predisposition of the SHR strain, which was developed through the selective inbreeding of Wistar-Kyoto (WKY) rats that exhibited spontaneously high blood pressure.[1]
Methodology:
-
Animal Sourcing: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) normotensive control rats from a reputable supplier (e.g., Charles River Laboratories).[12] Animals are typically studied from a young age (e.g., 4 weeks) through adulthood (e.g., 16-20 weeks) to observe the development of hypertension.
-
Housing and Husbandry: House animals in a temperature-controlled environment with a standard 12-hour light/dark cycle.[12] Provide ad libitum access to standard laboratory chow and water.
-
Blood Pressure Monitoring: Acclimatize rats to the measurement procedure. Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff plethysmography method.[1][2] For continuous and more accurate readings, telemetric transmitters can be surgically implanted into the abdominal aorta.[13]
Chronic Variable Stress (CVS) Model
The CVS model, also known as the unpredictable chronic mild stress (UCMS) model, induces sympathetic hyperactivity by exposing rodents to a series of unpredictable and varied stressors over an extended period. This protocol is designed to prevent habituation.[14][15]
Methodology:
-
Animal Selection: Use standard laboratory rat strains such as Wistar or Sprague-Dawley. Divide animals into a control group (undisturbed) and a stress group.
-
Stress Protocol (2-4 weeks): Expose the stress group to a different stressor each day according to a randomized schedule. The control group should be housed in a separate room to avoid auditory or olfactory cues from the stressed animals. Stressors may include:
-
Restraint Stress: Placement in a well-ventilated plastic tube for 2-3 hours.[16]
-
Forced Swim: Placement in a tank of water (23 ± 2 °C) for 10-15 minutes.[16]
-
Cold Stress: Housing in a cold room (4°C) for 1-2 hours.[16]
-
Damp Bedding: Placing 200 ml of water in the home cage to make the bedding wet for 24 hours.[15]
-
Cage Tilt: Tilting the home cage at a 45° angle for 24 hours.[15]
-
Overnight Illumination: Keeping the lights on during the dark cycle.
-
Social Isolation or Crowding: Altering the housing density.[16]
-
-
Validation and Monitoring: Monitor body weight, as stressed animals typically show reduced weight gain.[16] At the end of the protocol, measure blood pressure and heart rate. Collect blood for corticosterone (B1669441) and catecholamine analysis and brain tissue for molecular studies to validate the stress response.[16]
Sinoaortic Denervation (SAD) Model
The SAD model surgically eliminates the primary arterial baroreceptors located in the aortic arch and carotid sinuses. This procedure removes the primary source of afferent feedback to the central nervous system regarding blood pressure, leading to a loss of reflex control and resulting in highly labile blood pressure and increased sympathetic outflow.[9][10]
Methodology:
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbital).[9] Place the animal in a supine position to access the cervical region.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea and common carotid arteries.[9]
-
Carefully isolate the carotid bifurcations. Identify and section the carotid sinus nerve. All nervous and connective tissue in the carotid sinus region is stripped away.[17]
-
Identify the aortic depressor nerves, which may travel with the sympathetic trunk or as separate nerves, and section them bilaterally.[9]
-
The procedure can be performed in one or two stages (denervating one side and allowing for recovery before denervating the other).[17]
-
A sham operation is performed on control animals, which involves the same surgical exposure without the nerve sectioning.
-
-
Post-Operative Care and Recovery: Provide appropriate post-operative analgesia and care. Allow animals to recover for a period (e.g., 48 hours to several weeks) before experimental measurements.[9][17]
-
Verification of Denervation: Confirm the success of the denervation by assessing the lack of a reflex bradycardic response to an induced rise in blood pressure (e.g., via an intravenous phenylephrine (B352888) injection).[18]
-
Data Collection: Continuously monitor blood pressure and heart rate using telemetry or an arterial catheter to capture the characteristic high variability.[17]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz to illustrate the central sympathetic signaling pathway and a generalized experimental workflow for these models.
References
- 1. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 2. Spontaneously hypertensive rats: further evaluation of age-related memory performance and cholinergic marker expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased chronotropic responses to adrenergic stimulation following sinoaortic denervation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heart Rates of Male and Female Sprague–Dawley and Spontaneously Hypertensive Rats Housed Singly or in Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Changes in cardiac norepinephrine in spontaneously hypertensive and stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and turnover of norepinephrine in the heart of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sinoaortic Denervation on Hemodynamic Parameters During Natural Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of sinoaortic denervation to study the role of baroreceptors in cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patterns of cardiovascular variability after long-term sino-aortic denervation in unanesthetized adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. Creating a Rat Model of Chronic Variate Stress [en.bio-protocol.org]
- 15. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 16. Creating a Rat Model of Chronic Variate Stress [bio-protocol.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Selective denervation of the aortic and carotid baroreceptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Clonidine's Mechanism of Action: A Comparative Guide to the Use of Piperoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches utilizing the α2-adrenergic antagonist, piperoxan (B1220614), to elucidate and confirm the mechanism of action of the α2-adrenergic agonist, clonidine (B47849). The following sections detail the underlying signaling pathways, comparative experimental data, and specific protocols for key in vivo and in vitro assays.
Understanding the Molecular Interaction: Clonidine and Piperoxan
Clonidine exerts its effects, including hypotension and sedation, primarily by stimulating α2-adrenergic receptors, particularly presynaptic autoreceptors in the central nervous system. This stimulation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[1] Piperoxan, a competitive antagonist of α2-adrenergic receptors, serves as a critical tool to verify that the physiological and behavioral effects of clonidine are indeed mediated by this specific receptor subtype. By demonstrating that piperoxan can block or reverse the effects of clonidine, researchers can confirm the α2-adrenergic pathway as the primary mechanism of action.
Signaling Pathways
The interaction between clonidine and piperoxan at the α2-adrenergic receptor initiates a cascade of intracellular events. The following diagrams illustrate the signaling pathway of clonidine as an agonist and the antagonistic action of piperoxan.
Caption: Clonidine's Agonistic Action at the Presynaptic α2-Adrenergic Receptor.
Caption: Piperoxan's Antagonistic Action on Clonidine's Effect.
Comparative Efficacy of Piperoxan in Antagonizing Clonidine's Effects
The following table summarizes quantitative data from various studies demonstrating the efficacy of piperoxan and other antagonists in reversing the effects of clonidine.
| Experimental Model | Measured Effect of Clonidine | Antagonist | Potency (ED50 in mg/kg) | Animal Model | Reference |
| Castor Oil-Induced Diarrhea | Antidiarrheal Effect | Piperoxan | 9.36 | Rat | [2] |
| Castor Oil-Induced Diarrhea | Antidiarrheal Effect | Phentolamine | 0.34 | Rat | [2] |
| Castor Oil-Induced Diarrhea | Antidiarrheal Effect | Yohimbine | 0.51 | Rat | [2] |
| Cardiovascular Effects | Hypotension and Bradycardia | Piperoxan | - (Effective) | Rat | [3][4] |
| Substance P Release | Inhibition of Release | Piperoxan | - (Effective at 10 µM) | Rat (Spinal Cord Slices) | [1] |
| Aggression | Inhibition of Aggression | Piperoxan | - (Effective) | Mouse | [5] |
| Hypermotility | Inhibition of Hypermotility | Piperoxan | - (Effective) | Rat | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm clonidine's mechanism of action using piperoxan.
Antagonism of Clonidine-Induced Antidiarrheal Effect in Rats
This in vivo assay quantifies the ability of an antagonist to reverse the antidiarrheal effect of clonidine.
Experimental Workflow:
Caption: Workflow for the Clonidine-Induced Antidiarrheal Antagonism Assay.
Protocol:
-
Animal Preparation: Male Wistar rats are fasted for 18 hours with free access to water.
-
Antagonist Administration: Animals are pre-treated with various doses of piperoxan or other α2-adrenergic antagonists administered subcutaneously.
-
Clonidine Administration: 30 minutes after antagonist administration, clonidine is administered subcutaneously at a dose known to produce a significant antidiarrheal effect.
-
Induction of Diarrhea: 30 minutes after clonidine administration, castor oil is administered orally to induce diarrhea.
-
Observation: Animals are housed individually in cages with absorbent paper and observed for the presence or absence of diarrhea for 4 hours.
-
Data Analysis: The dose of the antagonist that prevents the antidiarrheal effect of clonidine in 50% of the animals (ED50) is calculated using a suitable statistical method.[2]
Reversal of Clonidine-Induced Cardiovascular Effects in Anesthetized Rats
This protocol assesses the ability of piperoxan to counteract the hypotensive and bradycardic effects of centrally administered clonidine.
Protocol:
-
Animal Preparation: Spontaneously hypertensive rats are anesthetized (e.g., with urethane). The femoral artery is cannulated for blood pressure measurement, and heart rate is monitored. A cannula is inserted into a lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.[4]
-
Baseline Measurements: Stable baseline recordings of mean arterial pressure (MAP) and heart rate (HR) are obtained.
-
Antagonist Administration: Piperoxan is administered i.c.v. as a pretreatment.
-
Clonidine Administration: After a set period following antagonist administration, clonidine (e.g., 3 μg) is administered i.c.v.[4]
-
Continuous Monitoring: MAP and HR are continuously recorded to observe the effects of clonidine and the antagonistic action of piperoxan.
-
Data Analysis: Changes in MAP and HR from baseline are calculated and compared between groups receiving clonidine alone and those pre-treated with piperoxan. Statistical analysis is performed to determine the significance of the antagonism.
Inhibition of Clonidine's Effect on Neurotransmitter Release from Rat Spinal Cord Slices
This in vitro assay examines the direct effect of clonidine and piperoxan on the release of neurotransmitters, such as substance P.
Protocol:
-
Tissue Preparation: The spinal cord is dissected from rats, and transverse slices are prepared.
-
Incubation and Loading: The slices are incubated in a physiological buffer and can be loaded with a radiolabeled neurotransmitter or its precursor if direct measurement of release is desired.
-
Depolarization-Evoked Release: The slices are stimulated with a depolarizing agent (e.g., veratridine (B1662332) or high potassium concentration) to evoke neurotransmitter release.[1]
-
Drug Application:
-
Clonidine's Effect: The release of the neurotransmitter is measured in the presence of clonidine (e.g., 10 µM) to determine its inhibitory effect.[1]
-
Piperoxan's Antagonism: In a separate set of experiments, the tissue is pre-incubated with piperoxan (e.g., 10 µM) before the addition of clonidine and the depolarizing agent.[1]
-
-
Quantification of Release: The amount of neurotransmitter (e.g., substance P) released into the supernatant is quantified using techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition of neurotransmitter release by clonidine in the absence and presence of piperoxan is calculated and compared to confirm the α2-adrenergic receptor-mediated mechanism.
Conclusion
References
- 1. Inhibitory effects of clonidine and tizanidine on release of substance P from slices of rat spinal cord and antagonism by alpha-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the antidiarrhoeal effect of clonidine and the lethal effect of noradrenaline in rats: a reliable procedure to evaluate the in-vivo alpha 1- and alpha 2-blocking activity of drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparison of the cardiovascular effects of centrally administered clonidine and adrenaline in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperoxane reduces the effects of clonidine on aggression in mice and on noradrenaline dependent hypermotility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alpha-2 Adrenergic Antagonists for Cross-Validation of Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used alpha-2 adrenergic antagonists, offering objective data to aid in the selection of appropriate tools for the cross-validation of experimental findings. By understanding the distinct pharmacological profiles of these agents, researchers can enhance the rigor and reproducibility of their studies. This document summarizes binding affinities, functional potencies, and pharmacokinetic properties, and provides detailed experimental protocols and signaling pathway diagrams.
Comparative Analysis of Alpha-2 Antagonist Binding Affinities
The affinity of an antagonist for its receptor is a critical parameter in determining its potency and potential for off-target effects. The following table summarizes the binding affinities (Log KD) of several alpha-2 antagonists for the human α2A, α2B, and α2C adrenergic receptor subtypes. Lower Log KD values indicate higher binding affinity.
| Compound | Log KD (α2A) | Log KD (α2B) | Log KD (α2C) | α2A vs α2B Selectivity | α2A vs α2C Selectivity | α2C vs α2A Selectivity |
| Yohimbine (B192690) | -8.73 | -8.11 | -9.00 | 4.2 | 0.5 | 1.9 |
| Idazoxan | -8.54 | -8.15 | -8.43 | 2.5 | 1.3 | 0.8 |
| Atipamezole (B1667673) | -9.51 | -9.08 | -9.41 | 2.7 | 1.3 | 0.8 |
| Rauwolscine | -8.96 | -8.34 | -9.11 | 4.2 | 0.7 | 1.4 |
| MK-912 | -8.01 | -7.57 | -9.12 | 2.8 | 0.1 | 12.9 |
| BRL-44408 | -8.80 | -7.02 | -7.94 | 60.3 | 7.2 | 0.1 |
Data compiled from a study using 3H-rauwolscine whole cell binding in CHO cells expressing human α2-adrenoceptors.
Functional Potency of Alpha-2 Antagonists
Functional assays provide insight into the ability of an antagonist to inhibit the action of an agonist at the receptor. The pA2 value is a measure of the antagonist's potency, with higher values indicating greater potency.
| Antagonist | Functional Assay | Tissue/Cell Line | Agonist | pA2 Value |
| Yohimbine | Inhibition of [3H]-noradrenaline overflow | Perfused rat heart | Oxymetazoline | 7.82[1] |
| Idazoxan | Antagonism of clonidine-induced inhibition of twitch response | Rat vas deferens | Clonidine | > Yohimbine[2] |
| Atipamezole | Inhibition of adrenaline-induced platelet aggregation | Human platelets | Adrenaline | IC50 = 0.37 µM (more potent than yohimbine)[3] |
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these antagonists is crucial for designing in vivo experiments.
| Parameter | Yohimbine | Idazoxan | Atipamezole |
| Bioavailability (Oral) | Highly variable (10-90%) in humans[4] | Low in male rats (~1%), higher in female rats[5][6] | Poor oral bioavailability in humans[7][8] |
| Elimination Half-life | ~30-40 min in humans[4] | ~2.6 hours in dogs, 1.3 hours in rats[9] | 1.7-2.0 h in humans (IV)[7][8] |
| Metabolism | Primarily hepatic[4] | Hepatic (hydroxylation and conjugation)[5][6] | Hepatic (N-glucuronidation in humans, P450 in rats) |
| Distribution | Partitions into red blood cells[4] | Brain levels ~10-fold higher than plasma in rats[5][6] | Extensively distributed to tissues, brain concentrations 2-3 times plasma[9] |
Experimental Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing human α2A, α2B, or α2C receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Rauwolscine or [3H]-MK-912.
-
Non-specific binding control: 10 µM phentolamine (B1677648) or another suitable unlabeled antagonist.
-
Test compounds (unlabeled antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., 1 nM [3H]-Rauwolscine) and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of the non-specific binding control.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Reversal of α2-Agonist-Induced Sedation in Rodents
Objective: To assess the in vivo potency of an α2-antagonist in reversing the sedative effects of an α2-agonist.[1]
Animals: Male C57BL/6J mice (8-10 weeks old).
Materials:
-
α2-agonist: Dexmedetomidine (e.g., 1 mg/kg, intraperitoneal - i.p.).
-
α2-antagonists: Atipamezole (e.g., 1 mg/kg, i.p.), Yohimbine (e.g., 1.5 mg/kg, i.p.).
-
Saline (vehicle control).
-
Timer.
Procedure:
-
Administer the α2-agonist (dexmedetomidine) to the mice.
-
Assess the loss of the righting reflex to confirm the onset of sedation. The righting reflex is lost when a mouse placed on its back does not right itself within 30 seconds.
-
Once sedation is established (e.g., 15 minutes post-agonist injection), administer the α2-antagonist or saline.
-
Monitor the mice continuously and record the time to the return of the righting reflex. The righting reflex is considered returned when the mouse can right itself three times within a 1-minute period.
-
Compare the time to recovery between the different antagonist-treated groups and the saline control group. A shorter recovery time indicates a more potent antagonist effect.
Visualizing Key Pathways and Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling cascade.
Experimental Workflow for In Vivo Sedation Reversal
Caption: Workflow for in vivo sedation reversal assay.
By utilizing the data and protocols presented in this guide, researchers can make informed decisions about the most suitable alpha-2 adrenergic antagonists for their specific research needs, thereby strengthening the validity and cross-validation of their scientific findings.
References
- 1. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atipamezole Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atipamezole, an imidazoline-type alpha(2)-adrenoceptor inhibitor, binds to human platelets and inhibits their adrenaline-induced aggregation more effectively than yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine-induced panic-like behavior in the rat - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of yohimbine in the murine plus-maze: strain independence and evidence against alpha 2-adrenoceptor mediation [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects and pharmacokinetics of atipamezole, a novel alpha 2-adrenoceptor antagonist--a randomized, double-blind cross-over study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of early atipamezole reversal of medetomidine-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Alpha-2 Adrenergic Antagonists: A Historical and Comparative Guide
From their origins as non-selective compounds to the development of highly specific agents, alpha-2 adrenergic antagonists have a rich history in pharmacology and therapeutic development. This guide provides a comprehensive comparison of key alpha-2 adrenergic antagonists, offering a historical perspective on their evolution, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
A Journey Through Time: The Generations of Alpha-2 Adrenergic Antagonists
The story of alpha-2 adrenergic antagonists begins with the exploration of natural alkaloids and has progressed through decades of research to yield compounds with high selectivity and diverse therapeutic potential.
The Early Days: Non-Selective Antagonists
The earliest foray into alpha-2 adrenergic antagonism came with compounds that did not discriminate significantly between alpha-1 and alpha-2 adrenergic receptors. A prime example is phentolamine (B1677648) , a non-selective alpha-adrenergic antagonist that blocks both alpha-1 and alpha-2 receptors.[1][2][3][4][5] Its lack of selectivity, while useful in certain clinical contexts like hypertensive crises, often leads to a broader range of side effects.
Another key player from this era is yohimbine (B192690) , an indole (B1671886) alkaloid extracted from the bark of the Pausinystalia johimbe tree.[4][6][7][8][9] Historically used as an aphrodisiac, yohimbine became a prototypical alpha-2 antagonist in research settings.[7][8][9] It exhibits a moderate preference for alpha-2 over alpha-1 receptors and has been instrumental in the initial characterization of alpha-2 adrenergic receptor function.[8] The use of yohimbine and other antagonists like prazosin (B1663645) was crucial in the sub-classification of alpha receptors into the alpha-1 and alpha-2 subtypes.[8]
The Rise of Selectivity: The Imidazoline (B1206853) Era
The development of idazoxan (B1206943) marked a significant step forward in the quest for selectivity.[7] As an imidazoline derivative, idazoxan demonstrates a clear preference for alpha-2 adrenergic receptors over alpha-1 receptors.[7] This increased selectivity made it a valuable research tool and opened avenues for investigating its potential in treating conditions like depression and schizophrenia.[10] However, a notable characteristic of idazoxan is its affinity for non-adrenergic imidazoline binding sites, which can complicate the interpretation of its effects in experimental and clinical settings.[6][7][11]
The Pinnacle of Precision: Highly Selective Antagonists
Further refinement in drug design led to the creation of highly selective alpha-2 adrenergic antagonists. Atipamezole (B1667673) , an imidazole (B134444) derivative, stands out for its remarkably high affinity for alpha-2 adrenoceptors and a significantly greater alpha-2/alpha-1 selectivity ratio compared to its predecessors.[12] Its high specificity has led to its widespread use in veterinary medicine to reverse the sedative effects of alpha-2 adrenergic agonists.[13] Atipamezole's development showcases the progress in achieving targeted pharmacological action with minimized off-target effects.
Comparative Analysis of Alpha-2 Adrenergic Antagonists
The evolution of these antagonists is best appreciated through a direct comparison of their binding affinities and selectivity. The following table summarizes the binding affinity (Ki, in nM) of key antagonists for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | α2/α1 Selectivity Ratio |
| Phentolamine | - | - | - | - | - | - | Non-selective |
| Yohimbine | - | - | - | 1.4 | 7.1 | 0.88 | ~40 |
| Idazoxan | - | - | - | - | - | - | Selective |
| Atipamezole | - | - | - | - | - | - | 8526 |
Note: Comprehensive Ki values for all subtypes are not consistently available across all literature for every compound. The selectivity ratio for phentolamine is described as non-selective, while for idazoxan it is generally regarded as selective, though a precise numerical ratio is not consistently cited. The selectivity ratio for atipamezole is from rodent receptor binding studies.[14]
Visualizing the Mechanism: Signaling and Experimental Workflows
To understand the function and evaluation of these antagonists, it is essential to visualize the underlying biological pathways and experimental procedures.
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist blocks this action.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinity (Ki) of a compound is typically determined using a competitive radioligand binding assay. This experiment measures how effectively an unlabeled antagonist competes with a radiolabeled ligand for binding to the receptor.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of an unlabeled alpha-2 adrenergic antagonist.
Objective: To determine the inhibition constant (Ki) of a test compound for an alpha-2 adrenergic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human alpha-2 adrenergic receptor subtype of interest.
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]rauwolscine).
-
Unlabeled test antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control: A high concentration of a known non-selective antagonist (e.g., phentolamine).
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
-
Cell harvester for filtration.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation and resuspend it in ice-cold binding buffer to a predetermined protein concentration. Prepare serial dilutions of the unlabeled test antagonist in the binding buffer.
-
Incubation: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, a fixed concentration of the radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, the radiolabeled ligand, and a high concentration of the non-specific binding control.
-
Competition: Cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Use a non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of alpha-2 adrenergic receptor antagonism.
Objective: To determine the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human alpha-2 adrenergic receptor subtype of interest.
-
An alpha-2 adrenergic agonist (e.g., dexmedetomidine).
-
The test antagonist.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate (e.g., 96-well) and grow them to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the alpha-2 adrenergic agonist to the wells.
-
Forskolin Treatment: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP production.
-
Incubation: Incubate the plate for a defined period to allow for changes in cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
The data will show a reversal of the agonist-induced decrease in cAMP.
-
From this concentration-response curve, the potency of the antagonist (often expressed as an IC50 or Kb value) can be determined.
Conclusion
The evolution of alpha-2 adrenergic antagonists from non-selective agents like phentolamine and yohimbine to the highly selective atipamezole illustrates a significant progression in rational drug design. This journey has not only provided more precise pharmacological tools for research but has also led to therapeutics with improved efficacy and safety profiles. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and researchers working to further understand and target the alpha-2 adrenergic system for the development of novel therapies.
References
- 1. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. file.chemscene.com [file.chemscene.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Piperoxan Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Piperoxan hydrochloride, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[2][3] Work should be conducted in a well-ventilated area. In case of a spill, the material should be contained, absorbed with an inert material, and collected for disposal as hazardous waste.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service and in accordance with all federal, state, and local regulations.[4][5][6] Under no circumstances should it be disposed of in the regular trash or down the drain.[6][7]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated lab supplies like gloves and pipette tips, as hazardous chemical waste.[2][8]
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.[9] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][3][10]
-
-
Container Management :
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[5][9][11] Plastic containers are often preferred to glass to minimize the risk of breakage.[4][6]
-
The container must have a leak-proof, screw-on cap and be kept closed except when adding waste.[2][12]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the specific hazards (e.g., "Toxic," "Harmful if Swallowed").[6]
-
-
Storage :
-
Disposal Request and Pickup :
-
Once the container is full or the 90-day accumulation limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[12]
-
Complete all required waste disposal forms, accurately listing the contents of the container.[6]
-
-
Empty Container Disposal :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8][11]
-
After triple-rinsing, the original labels on the container should be defaced, and it can then be disposed of as non-hazardous solid waste.[8]
-
Quantitative Disposal Data
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | < 55 gallons per waste stream | [8] |
| Maximum Accumulation Time | 90 days from the start of accumulation | [12] |
Experimental Protocols: No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is collection and disposal via a licensed hazardous waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|135-87-5|MSDS [dcchemicals.com]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling Piperoxan hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use of Piperoxan hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Details and Precautions |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect from splashes or airborne particles.[1][2] |
| Hand Protection | Protective gloves | The specific glove material is not universally recommended due to a lack of comprehensive testing data.[3] A risk assessment should be performed to select the appropriate glove material. Nitrile or neoprene gloves are often a suitable starting point for non-hazardous compounding.[4] For handling hazardous drugs, it is recommended to wear two pairs of chemotherapy-rated gloves.[4][5] |
| Skin and Body Protection | Impervious clothing / Disposable gown | A lab coat, disposable gown, or impervious clothing should be worn to protect the skin.[1][2] For non-hazardous compounding, a disposable gown or a clean lab coat is recommended.[4] |
| Respiratory Protection | Suitable respirator | A NIOSH-approved respirator should be used when there is a risk of inhaling dust or aerosols, especially when handling the substance outside of a ventilated enclosure.[1][2] The need for respiratory protection should be determined by a risk assessment. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Hygiene Practices: Wash hands thoroughly after handling the compound.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][3]
-
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[1][2] Use appropriate PPE.[1][2] Absorb spills with an inert material (e.g., diatomite, universal binders) and decontaminate the area.[1][2]
Storage:
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1][3] All disposals must be in accordance with local, state, and federal regulations.[1][3]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for the safe handling of this compound, from initial risk assessment to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound|135-87-5|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
